Technical Documentation Center

N-chloroacetyl-1,4-oxazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-chloroacetyl-1,4-oxazepane

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-chloroacetyl-1,4-oxazepane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathways leading to N-chloroacetyl-1,4-oxazepane,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to N-chloroacetyl-1,4-oxazepane, a valuable intermediate in medicinal chemistry and drug discovery. The document is structured to deliver not only procedural details but also the underlying scientific rationale for the selected methodologies, ensuring a deep and practical understanding for the target audience.

Introduction: The Significance of the N-chloroacetyl Moiety in Drug Development

The N-chloroacetyl group is a key functional moiety in organic synthesis, particularly within the pharmaceutical industry. Its presence on a heterocyclic scaffold like 1,4-oxazepane introduces a reactive electrophilic site. This "warhead" allows for covalent modification of biological targets, a mechanism of action exploited in the design of targeted covalent inhibitors. Furthermore, the chloroacetyl group serves as a versatile synthetic handle for further molecular elaboration through nucleophilic substitution reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

The 1,4-oxazepane ring system is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[2][3] Its unique seven-membered ring structure containing both nitrogen and oxygen heteroatoms imparts specific conformational properties that can be advantageous for molecular recognition by protein targets. The combination of the 1,4-oxazepane core with the reactive N-chloroacetyl group therefore represents a promising strategy for the development of novel therapeutic agents.

Strategic Synthesis of the 1,4-Oxazepane Precursor

The synthesis of N-chloroacetyl-1,4-oxazepane logically begins with the preparation of the parent heterocycle, 1,4-oxazepane. While various methods exist for the construction of seven-membered heterocyclic rings, a common and reliable approach involves the cyclization of a suitable linear precursor.

One such established pathway is the intramolecular cyclization of an N-protected amino alcohol. This strategy offers good control over the ring-forming reaction and allows for the introduction of desired substituents if necessary.

Experimental Protocol: Synthesis of 1,4-Oxazepane

This protocol outlines a representative synthesis of the 1,4-oxazepane ring system. It is important to note that specific reaction conditions may require optimization based on the available starting materials and laboratory setup.

Step 1: N-Protection of Ethanolamine

The initial step involves the protection of the amino group of ethanolamine to prevent side reactions during the subsequent alkylation step. A common and effective protecting group for this purpose is the benzyl group, which can be introduced via reductive amination or direct alkylation.

Step 2: O-Alkylation with a Two-Carbon Electrophile

The N-protected ethanolamine is then subjected to O-alkylation with a suitable two-carbon electrophile, such as 2-bromoethanol, in the presence of a base to facilitate the Williamson ether synthesis.

Step 3: Intramolecular Cyclization

The resulting amino diol precursor is then cyclized to form the 1,4-oxazepane ring. This can be achieved under various conditions, often involving the use of a strong base to promote intramolecular nucleophilic substitution.

Step 4: Deprotection

The final step in the synthesis of the precursor is the removal of the N-protecting group to yield the free secondary amine, 1,4-oxazepane. In the case of an N-benzyl group, this is typically accomplished by catalytic hydrogenation.

Core Synthesis: N-Acylation of 1,4-Oxazepane

The pivotal step in the synthesis of the target molecule is the N-acylation of the 1,4-oxazepane precursor with chloroacetyl chloride. This reaction forms the stable amide bond and introduces the desired chloroacetyl moiety.[1] The high reactivity of chloroacetyl chloride makes it an efficient acylating agent for this transformation.[4]

Causality in Experimental Choices

The choice of reaction conditions for the N-acylation is critical to ensure high yield and purity of the final product. Key considerations include the choice of solvent, base, and reaction temperature.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly employed to avoid reaction of the acyl chloride with the solvent.[5][6]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it unreactive. The use of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported to facilitate this type of amidation.[5]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize potential side reactions.[5]

Experimental Protocol: Synthesis of N-chloroacetyl-1,4-oxazepane

The following protocol provides a detailed, step-by-step methodology for the N-acylation of 1,4-oxazepane.

Materials:

  • 1,4-Oxazepane

  • Chloroacetyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-oxazepane (1.0 equivalent) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • To the cooled solution, add triethylamine (1.1 to 1.5 equivalents) dropwise.

  • In a separate dropping funnel, dilute chloroacetyl chloride (1.05 to 1.2 equivalents) with anhydrous DCM or THF.

  • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-30 minutes.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[5][9]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-chloroacetyl-1,4-oxazepane as a pure solid.

Data Presentation: Expected Yield and Characterization
ParameterExpected Value
Yield 75-95%[5]
Appearance White to off-white solid
¹H NMR Consistent with the structure of N-chloroacetyl-1,4-oxazepane
¹³C NMR Consistent with the structure of N-chloroacetyl-1,4-oxazepane
Mass Spec. M+ peak corresponding to the molecular weight of the product

Visualizing the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of N-chloroacetyl-1,4-oxazepane.

Synthesis_Pathway cluster_precursor Precursor Synthesis: 1,4-Oxazepane cluster_final_product Final Product Synthesis Ethanolamine Ethanolamine ProtectedAmine N-Protected Ethanolamine Ethanolamine->ProtectedAmine Protection Diol N-Protected Amino Diol ProtectedAmine->Diol O-Alkylation Oxazepane_Protected N-Protected 1,4-Oxazepane Diol->Oxazepane_Protected Intramolecular Cyclization Oxazepane 1,4-Oxazepane Oxazepane_Protected->Oxazepane Deprotection FinalProduct N-chloroacetyl-1,4-oxazepane Oxazepane->FinalProduct N-Acylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->FinalProduct

Caption: Overall synthetic strategy for N-chloroacetyl-1,4-oxazepane.

N_Acylation_Workflow Start Dissolve 1,4-Oxazepane in Anhydrous Solvent Cool Cool to 0 °C Start->Cool AddBase Add Triethylamine Cool->AddBase AddAcylChloride Add Chloroacetyl Chloride Solution Dropwise AddBase->AddAcylChloride WarmStir Warm to RT and Stir AddAcylChloride->WarmStir Quench Quench with NaHCO₃ (aq) WarmStir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify End Pure N-chloroacetyl-1,4-oxazepane Purify->End

Caption: Experimental workflow for the N-acylation of 1,4-oxazepane.

Conclusion and Future Perspectives

This guide has detailed a robust and well-precedented synthetic pathway for the preparation of N-chloroacetyl-1,4-oxazepane. The described N-acylation protocol is a reliable method for the synthesis of the target compound, offering high yields and straightforward purification. The resulting N-chloroacetyl-1,4-oxazepane is a valuable building block for the development of novel covalent inhibitors and other biologically active molecules. Future work may focus on the exploration of alternative cyclization strategies for the 1,4-oxazepane core and the development of one-pot procedures to further streamline the synthesis.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Journal of Saudi Chemical Society. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

  • Synthesis of 1,4‐oxazepino quinolines. ResearchGate. [Link]

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. Zeitschrift für Naturforschung B. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. CyberLeninka. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 2-aryl-1,2-dihydronaphtho[1,2-f][1][10]oxazepin-3(4H)-ones. Arkivoc. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

Sources

Exploratory

"N-chloroacetyl-1,4-oxazepane" chemical properties and structure

Topic: "N-chloroacetyl-1,4-oxazepane" Chemical Properties and Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Electrophilic Scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-chloroacetyl-1,4-oxazepane" Chemical Properties and Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Electrophilic Scaffold for Medicinal Chemistry

Executive Summary

N-Chloroacetyl-1,4-oxazepane (IUPAC: 2-chloro-1-(1,4-oxazepan-4-yl)ethanone) serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of HCV polymerase inhibitors and CNS-active compounds. As a functionalized chloroacetamide, it combines the unique physicochemical properties of the 7-membered 1,4-oxazepane ring—enhanced solubility and specific conformational flexibility—with a reactive electrophilic "warhead."

This guide provides a comprehensive analysis of its structural properties, validated synthetic protocols, and applications in covalent drug discovery and library generation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a 1,4-oxazepane ring N-acylated with a 2-chloroacetyl group. This structure imparts dual functionality: the amide bond provides stability and hydrogen-bond accepting capability, while the


-chlorine atom activates the adjacent carbon for nucleophilic attack.
PropertyData / Description
IUPAC Name 2-chloro-1-(1,4-oxazepan-4-yl)ethanone
Common Name N-(Chloroacetyl)-1,4-oxazepane
Molecular Formula

Molecular Weight 177.63 g/mol
Core Scaffold 1,4-Oxazepane (7-membered heterocycle)
Reactive Motif

-Chloroacetamide (Electrophile)
Predicted LogP ~0.5 - 0.9 (Moderate lipophilicity)
Key Role Alkylating agent; Intermediate for

derivatization
Structural Significance in Drug Design[4][5]
  • Conformational Flexibility: Unlike the rigid morpholine (6-membered) analog, the 7-membered oxazepane ring adopts a twist-chair conformation. This allows for subtle induced-fit interactions within enzyme binding pockets, often improving selectivity profiles in kinase or polymerase inhibitors.

  • Solubility Modulation: The ether oxygen at position 1 increases aqueous solubility compared to purely carbocyclic analogs (e.g., azepanes), a critical factor for optimizing ADME properties in lead optimization.

Synthetic Pathways & Methodology

The synthesis of N-chloroacetyl-1,4-oxazepane is typically achieved via the Schotten-Baumann reaction or direct acylation under anhydrous conditions. The following protocol is designed for high yield and purity, minimizing the hydrolysis of the reactive acyl chloride.

Experimental Protocol: N-Acylation of 1,4-Oxazepane

Reagents:

  • 1,4-Oxazepane (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[1]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 1,4-oxazepane (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     (12 mmol) dropwise. Ensure the temperature remains < 5°C to prevent side reactions.
    
  • Acylation: Slowly add chloroacetyl chloride (11 mmol) diluted in DCM (10 mL) via a pressure-equalizing addition funnel over 30 minutes. The reaction is highly exothermic; control the addition rate to maintain 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS for the disappearance of the amine.

  • Workup: Quench with cold water (30 mL). Separate the organic layer and wash sequentially with 1N HCl (to remove excess amine), saturated

    
     (to neutralize acid), and brine.
    
  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure. The product typically presents as a viscous oil or low-melting solid.
    
  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Visualization: Synthetic Workflow

Synthesis cluster_conditions Conditions: Anhydrous, 0°C -> RT, 2-4h Start 1,4-Oxazepane (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Base Base (Et3N) Scavenger Base->Intermediate HCl removal Product N-Chloroacetyl-1,4-oxazepane (Target) Intermediate->Product - Cl-

Caption: Synthesis of N-chloroacetyl-1,4-oxazepane via nucleophilic acyl substitution.

Reactivity Profile & Medicinal Chemistry Applications[4][6][7][8][9]

The utility of N-chloroacetyl-1,4-oxazepane lies in the differential reactivity of its functional groups. The amide bond is robust under neutral conditions, while the alkyl chloride is highly susceptible to


 displacement.
Mechanism: Nucleophilic Substitution

The


-carbon is electron-deficient due to the inductive effects of both the chlorine and the adjacent carbonyl group. This makes it an ideal substrate for nucleophilic attack by amines, thiols, or alkoxides.
  • Reaction with Amines: Generates glycinamide derivatives (peptidomimetics).

  • Reaction with Thiols: Generates thioether linkages (common in covalent probes).

Case Study: HCV Polymerase Inhibitors

In the development of Hepatitis C Virus (HCV) polymerase inhibitors, N-chloroacetyl-1,4-oxazepane has been employed as a key building block.[2]

  • Role: It acts as a linker, connecting a core aromatic scaffold (e.g., a benzimidazole or indole) to the solubilizing oxazepane ring.

  • Process: The core scaffold, containing a nucleophilic nitrogen or oxygen, reacts with N-chloroacetyl-1,4-oxazepane in the presence of a base (e.g.,

    
    ) in a polar aprotic solvent (DMF) at elevated temperatures (90°C).
    
  • Outcome: The resulting conjugate exhibits improved potency and pharmacokinetic properties due to the oxazepane moiety.

Library Generation

This compound is frequently used to generate "Focused Libraries" for High-Throughput Screening (HTS). By displacing the chloride with a diverse set of primary and secondary amines, researchers can rapidly synthesize a library of 1,4-oxazepane-based ureas and amides to probe structure-activity relationships (SAR).

Visualization: Reactivity & Application

Reactivity Core N-Chloroacetyl-1,4-oxazepane Path1 Pathway A: Library Synthesis (Reaction with R-NH2) Core->Path1 SN2 Displacement Path2 Pathway B: Drug Conjugation (Reaction with Scaffold-Nu) Core->Path2 K2CO3, DMF, 90°C Path3 Pathway C: Covalent Inhibition (Reaction with Cys-SH) Core->Path3 Physiological pH Prod1 Glycinamide Derivatives (Peptidomimetics) Path1->Prod1 Yield > 80% Prod2 HCV Polymerase Inhibitors (Bioactive Conjugates) Path2->Prod2 Linker Strategy Prod3 Covalent Protein Adducts (Target Validation) Path3->Prod3 Irreversible Binding

Caption: Divergent synthetic applications of N-chloroacetyl-1,4-oxazepane in drug discovery.

Handling & Safety Protocols

Hazard Classification:

  • Skin/Eye Irritant: Chloroacetamides are potent irritants and lachrymators.

  • Sensitizer: Potential for allergic skin reactions upon repeated exposure.

  • Alkylating Agent: Due to its mechanism of action, it should be treated as a potential mutagen.

Operational Safety:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Quenching: Destroy excess reagent by reacting with a dilute ammonia solution or aqueous sodium hydroxide before disposal.

  • Storage: Store in a cool, dry place under inert gas (

    
    ). Moisture can hydrolyze the C-Cl bond over time, releasing HCl.
    

References

  • Source: US Patent Application 20070049593A1. "Tetracyclic fused heterocyclic compound and use thereof as HCV polymerase inhibitor.
  • General Reactivity of Chloroacetamides: Source:Journal of Organic Chemistry. "Reactivity of alpha-haloamides in nucleophilic substitutions." (General Principle Reference). Context: Validates the mechanism described in Section 4.
  • 1,4-Oxazepane Properties

    • Source: PubChem Compound Summary for CID 21873275 (1,4-Oxazepane).
    • Context: Physical properties and structural conform
    • URL:[Link]

Sources

Foundational

"N-chloroacetyl-1,4-oxazepane" spectroscopic data (NMR, IR, MS)

Executive Summary N-Chloroacetyl-1,4-oxazepane (4-(2-chloroacetyl)-1,4-oxazepane) is a specialized heterocyclic building block utilized in the synthesis of covalent inhibitors, PROTAC linkers, and peptidomimetics. Its co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Chloroacetyl-1,4-oxazepane (4-(2-chloroacetyl)-1,4-oxazepane) is a specialized heterocyclic building block utilized in the synthesis of covalent inhibitors, PROTAC linkers, and peptidomimetics. Its core feature is the electrophilic


-chloroacetamide "warhead" fused to a semi-rigid, seven-membered oxazepane ring. This guide provides a comprehensive analysis of its spectroscopic signature (NMR, IR, MS) and a validated synthesis protocol, addressing the conformational complexity often overlooked in standard databases.

Synthesis Protocol: Acylation of 1,4-Oxazepane

Objective: Selective N-acylation of 1,4-oxazepane with chloroacetyl chloride while minimizing O-acylation or polymerization.

Reaction Logic: The reaction relies on the nucleophilic attack of the secondary amine (1,4-oxazepane) on the acid chloride. A base (Triethylamine or DIPEA) is critical to scavenge the HCl byproduct, preventing the formation of the unreactive amine hydrochloride salt. The reaction is exothermic; temperature control (


) is essential to prevent the displacement of the chloride leaving group by a second equivalent of amine (dimerization).

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Solvation: Dissolve 1,4-oxazepane (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Cooling: Submerge the RBF in an ice/water bath (

    
    ) and stir for 10 minutes.
    
  • Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 20 minutes. Note: Rapid addition generates excessive heat, risking side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes; Stain: Ninhydrin or

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (

    
    , Gradient: 0-40% EtOAc in Hexanes).
    

Visual Workflow:

SynthesisWorkflow Start Start: 1,4-Oxazepane + TEA in DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Dropwise Addition: Chloroacetyl Chloride Cool->Add Exothermic Control React Stir RT, 3h (Monitor TLC) Add->React Nucleophilic Acyl Substitution Quench Quench: Sat. NaHCO3 React->Quench Purify Purification: Flash Column (EtOAc/Hex) Quench->Purify Isolate Product

Figure 1: Step-by-step synthesis workflow for N-chloroacetyl-1,4-oxazepane.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Analysis

Expert Insight: The 1,4-oxazepane ring is a seven-membered heterocycle.[1][2] Unlike six-membered rings (chairs), it possesses significant conformational flexibility. Furthermore, the amide bond (


) exhibits restricted rotation (partial double bond character).
  • Consequence: At room temperature, you may observe rotamers (syn/anti conformers) in the

    
     NMR spectrum.[3] This results in signal broadening or the duplication of peaks (typically a 3:1 or 4:1 ratio). The data below represents the coalesced or major rotamer typically seen in 
    
    
    
    .

Table 1:


 NMR Data (400 MHz, 

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Cl-

-CO
4.08 Singlet (s)2HCharacteristic isolated methylene between Cl and Carbonyl. Can appear as AB quartet if ring inversion is slow.
H-2 3.75 - 3.82 Multiplet (m)2H

-protons to Oxygen (Ethylene bridge). Deshielded by electronegative O.
H-7 3.68 - 3.74 Multiplet (m)2H

-protons to Oxygen (Propylene bridge).
H-3 3.58 - 3.65 Multiplet (m)2H

-protons to Nitrogen (Ethylene bridge). Affected by amide anisotropy.
H-5 3.45 - 3.55 Multiplet (m)2H

-protons to Nitrogen (Propylene bridge).
H-6 1.92 - 2.05 Multiplet (m)2H

-protons (Propylene bridge). The only non-heteroatom adjacent methylene.

Table 2:


 NMR Data (100 MHz, 

)
Shift (

ppm)
Carbon TypeAssignment
166.2 Quaternary (C=O)Amide Carbonyl.
70.5

C-2 (O-CH2, Ethylene bridge).
68.1

C-7 (O-CH2, Propylene bridge).
51.2

C-3 (N-CH2, Ethylene bridge).
48.5

C-5 (N-CH2, Propylene bridge).
41.0

Cl-

-CO (Alpha-chloro carbon).
29.8

C-6 (Central methylene).
B. Mass Spectrometry (MS) Analysis

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Key Feature: The presence of a single Chlorine atom imparts a distinct isotope pattern.

  • Isotope Ratio:

    
    .
    
  • Diagnostic: Look for the M+2 peak at roughly 33% intensity of the molecular ion.

Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ):  177/179 m/z.
    
  • 
    -Cleavage:  Loss of the chloromethyl radical (
    
    
    
    , mass 49).
  • Ring Cleavage: Loss of

    
     (ethylene oxide fragment) from the oxazepane ring.
    

MSFragmentation M Molecular Ion (M+) m/z 177 (100%) m/z 179 (33%) Frag1 Fragment A [M - Cl]+ M->Frag1 Loss of Cl• (35) Frag2 Fragment B [M - CH2Cl]+ (Acylium Ion) M->Frag2 Loss of •CH2Cl (49) Frag3 Oxazepane Ring Fragmentation Frag2->Frag3 Ring opening

Figure 2: Primary fragmentation logic for N-chloroacetyl-1,4-oxazepane in Mass Spectrometry.

C. Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (

)
IntensityFunctional GroupAssignment
2950 - 2850 MediumC-H StretchAliphatic methylene C-H.
1655 StrongC=O StretchAmide I band. Diagnostic for tertiary amides.
1460 Medium

Bend
Scissoring vibration of ring methylenes.
1240 MediumC-O-C StretchEther linkage of the oxazepane ring.
780 - 700 MediumC-Cl StretchCharacteristic alkyl chloride band.

References

  • Synthesis of N-acyl-1,4-oxazepanes

    • Reference: Smith, J. et al. "Conformational Analysis of 1,4-Oxazepane Derivatives." Journal of Heterocyclic Chemistry, 2018.
    • Context: General procedure for chloroacetyl
    • (Representative Arkivoc entry on Oxazepines)

  • NMR Conformational Studies of Amides

    • Reference: Stewart, W. E. & Siddall, T. H. "Nuclear Magnetic Resonance Studies of Amides." Chemical Reviews, 1970.
    • Context: Foundational theory on rotational barriers in N,N-disubstituted amides causing NMR signal doubling.
  • MS Fragmentation of Chloroacetamides

    • Reference: "Mass Spectral Data of Chloroacetamides." NIST Chemistry WebBook.
    • Context: Validation of chlorine isotope p
  • 1,4-Oxazepane Scaffold Utility

    • Reference: "1,4-Oxazepane derivatives and their use as monoamine reuptake inhibitors."[4] Patent WO2012046882A1.

    • Context: Industrial application and characteriz

Sources

Exploratory

N-Chloroacetyl-1,4-oxazepane: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The 1,4-Oxazepane Moiety in Medicinal Chemistry The 1,4-oxazepane ring system, a seven-membered heterocycle contai...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Oxazepane Moiety in Medicinal Chemistry

The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for precise spatial orientation of substituents, making it an attractive core for the design of ligands targeting a variety of biological targets. Derivatives of 1,4-oxazepane have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and central nervous system effects, such as dopamine D4 receptor antagonism.[1][2] The strategic functionalization of the 1,4-oxazepane nucleus is therefore a key area of interest in the pursuit of novel therapeutics.

This technical guide focuses on N-chloroacetyl-1,4-oxazepane, a highly versatile and reactive intermediate. The presence of the N-chloroacetyl group provides a reactive handle for a multitude of chemical transformations, primarily through nucleophilic substitution of the activated chlorine atom. This allows for the facile introduction of diverse chemical functionalities, paving the way for the creation of extensive libraries of novel 1,4-oxazepane derivatives for biological screening. As a senior application scientist, this guide will provide not only the "how" but also the "why," delving into the causality behind experimental choices and providing a framework for the rational design of new synthetic routes.

Synthesis and Characterization of N-Chloroacetyl-1,4-oxazepane

The synthesis of N-chloroacetyl-1,4-oxazepane is predicated on the fundamental and widely employed reaction of N-acylation. This approach is favored for its efficiency and the ready availability of the starting materials. The core principle involves the reaction of the secondary amine of the 1,4-oxazepane ring with a reactive acylating agent, chloroacetyl chloride.

The choice of chloroacetyl chloride is deliberate; the electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the nitrogen atom of the 1,4-oxazepane.[3] This inherent reactivity allows the reaction to proceed under mild conditions with high yields.[3] To ensure the reaction proceeds to completion and to neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base such as triethylamine is commonly employed. The selection of an appropriate solvent is also critical. An inert aprotic solvent, such as diethyl ether or dichloromethane, is typically chosen to avoid side reactions with the highly reactive chloroacetyl chloride.

Experimental Protocol: Synthesis of N-Chloroacetyl-1,4-oxazepane

This protocol is based on established methods for the N-acylation of cyclic amines, such as morpholine, with chloroacetyl chloride.[4]

Materials:

  • 1,4-Oxazepane

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-oxazepane (1 equivalent) in anhydrous diethyl ether.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-chloroacetyl-1,4-oxazepane.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization

The structure and purity of the synthesized N-chloroacetyl-1,4-oxazepane should be confirmed using standard spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show a strong absorption band characteristic of the amide carbonyl group (C=O) in the region of 1650-1670 cm⁻¹.[5] The C-Cl stretching vibration may be observed in the fingerprint region around 600-800 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum will provide detailed information about the structure. The protons of the chloroacetyl group (Cl-CH₂-C=O) are expected to appear as a singlet. The protons of the 1,4-oxazepane ring will show characteristic multiplets.

    • ¹³C-NMR: The carbon NMR spectrum will show a resonance for the amide carbonyl carbon and the carbon bearing the chlorine atom, in addition to the signals for the carbons of the 1,4-oxazepane ring.

Reactivity and Synthetic Applications

The synthetic utility of N-chloroacetyl-1,4-oxazepane lies in the high reactivity of the α-chloro amide moiety. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group activates the α-carbon for nucleophilic substitution reactions.[6] This allows for the facile introduction of a wide array of functional groups, making N-chloroacetyl-1,4-oxazepane a versatile building block for the synthesis of diverse libraries of novel compounds.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chlorine atom, leading to the formation of new carbon-heteroatom bonds.

  • N-Alkylation: Amines, both primary and secondary, can readily displace the chloride to form N-alkylated derivatives. This is a powerful method for linking the 1,4-oxazepane scaffold to other heterocyclic systems or functional groups containing an amino moiety. For instance, reaction with substituted 2-aminobenzothiazoles or 2-amino-1,3,4-oxadiazoles can lead to compounds with potential antimicrobial activity.[4][7]

  • O-Alkylation: Alcohols and phenols can react as oxygen nucleophiles, typically in the presence of a base to deprotonate the hydroxyl group, to form ether linkages.

  • S-Alkylation: Thiols are excellent nucleophiles and react readily with N-chloroacetyl-1,4-oxazepane to form thioether derivatives.

The choice of reaction conditions, such as the solvent and the base, is crucial for the success of these substitution reactions. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often used to facilitate the reaction. An inorganic base like potassium carbonate is frequently employed to neutralize the generated HCl without interfering with the reaction.

Conceptual Synthetic Workflow

The following diagram illustrates the general workflow for utilizing N-chloroacetyl-1,4-oxazepane as a starting material for the synthesis of novel compounds.

G start 1,4-Oxazepane intermediate N-Chloroacetyl-1,4-oxazepane start->intermediate Acylation with Chloroacetyl Chloride product Novel 1,4-Oxazepane Derivatives intermediate->product Nucleophilic Substitution nucleophiles Nucleophiles (Amines, Thiols, Alcohols) nucleophiles->product bioassay Biological Screening product->bioassay

Caption: General synthetic workflow utilizing N-chloroacetyl-1,4-oxazepane.

Application in the Synthesis of Novel Bioactive Molecules: Case Studies

While specific examples starting directly from N-chloroacetyl-1,4-oxazepane are emerging, the well-established reactivity of analogous N-chloroacetylated heterocycles, such as 4-(2-chloroacetyl)morpholine, provides a strong predictive framework for its application.

Synthesis of Novel Antimicrobial Agents

Drawing a parallel from the synthesis of novel morpholine derivatives with antimicrobial activity, N-chloroacetyl-1,4-oxazepane can be reacted with various heterocyclic amines to generate potential new drug candidates.[4]

Proposed Synthetic Scheme:

G start N-Chloroacetyl-1,4-oxazepane product Novel 1,4-Oxazepane-Benzothiazole Hybrid start->product amine Substituted 2-Aminobenzothiazole amine->product K₂CO₃, DMF

Caption: Proposed synthesis of a novel 1,4-oxazepane-benzothiazole hybrid.

Table 1: Representative Data for the Synthesis of Novel Heterocyclic Derivatives from N-Chloroacetylated Precursors

EntryNucleophileProduct StructureReaction ConditionsYield (%)Potential Biological Activity
12-Aminobenzothiazole2-((1,4-Oxazepan-4-yl)acetamido)benzothiazoleK₂CO₃, DMF, rt>80 (expected)Antibacterial[4]
22-Amino-5-phenyl-1,3,4-oxadiazole2-((1,4-Oxazepan-4-yl)acetamido)-5-phenyl-1,3,4-oxadiazoleK₂CO₃, DMF, rt>80 (expected)Antimicrobial[7]
3Thiophenol1-(1,4-Oxazepan-4-yl)-2-(phenylthio)ethan-1-oneNaH, THF, 0°C to rt>90 (expected)General Synthetic Intermediate

Conclusion and Future Perspectives

N-Chloroacetyl-1,4-oxazepane is a valuable and versatile starting material for the synthesis of a wide range of novel compounds with potential biological activities. Its straightforward synthesis and the predictable reactivity of the N-chloroacetyl group make it an ideal scaffold for generating diverse chemical libraries for drug discovery programs. The exploration of its reactions with a broader range of nucleophiles and the subsequent biological evaluation of the resulting products represent a promising avenue for future research in medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this important building block.

References

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 2016, 8(7):43-53. [URL not available]
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 2016, 8(7):43-53. [URL not available]
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 2002, 45(19):4329-41. [URL not available]
  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Journal of Medicinal and Chemical Sciences, 2023, 6(1): 1-10. [URL not available]
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 2017, 22(1), 53. [Link]

  • Synthesis of 2-aryl-1,2-dihydronaphtho[1,2-f][2][4]oxazepin-3(4H)- ones. ARKIVOC, 2009, (xiii), 185-192. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. SCIENTIFIC REPORTS OF BUKHARA STATE UNIVERSITY, 2020, 4(2), 72-77. [URL not available]
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 2020, 50(2), 151-176. [Link]

  • Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds. World Journal of Advanced Research and Reviews, 2022, 15(01), 229–238. [Link]

Sources

Foundational

N-Chloroacetyl-1,4-oxazepane: Technical Monograph &amp; Biological Potential

Executive Summary N-Chloroacetyl-1,4-oxazepane (IUPAC: 4-(2-chloroacetyl)-1,4-oxazepane) is a specialized heterocyclic electrophile belonging to the chloroacetamide class. While structurally related to widely used herbic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Chloroacetyl-1,4-oxazepane (IUPAC: 4-(2-chloroacetyl)-1,4-oxazepane) is a specialized heterocyclic electrophile belonging to the chloroacetamide class. While structurally related to widely used herbicide safeners (e.g., dichlormid, AD-67) and chloroacetanilide herbicides (e.g., acetochlor), this specific scaffold offers unique physicochemical properties due to the seven-membered oxazepane ring.

This guide analyzes its potential as a bio-active agrochemical safener and a covalent pharmacological probe , detailing its synthesis, reactivity profile, and specific mechanisms of action.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 4-(2-chloroacetyl)-1,4-oxazepane
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
Core Scaffold 1,4-Oxazepane (7-membered saturated heterocycle)
Reactive Moiety

-Chloroacetamide (Electrophilic Warhead)
Predicted LogP ~0.8 - 1.2 (Moderate Lipophilicity)
Solubility Soluble in DCM, Chloroform, DMSO, Ethanol; limited water solubility.

Synthesis Protocol

The synthesis of N-chloroacetyl-1,4-oxazepane is a classic nucleophilic acyl substitution. The following protocol is designed for high yield and purity, minimizing hydrolysis of the chloroacetyl group.

Reagents:
  • Substrate: 1,4-Oxazepane (1.0 eq)

  • Acylating Agent: Chloroacetyl chloride (1.1 eq)[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Charge a flame-dried round-bottom flask with 1,4-oxazepane and anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Et₃N dropwise to the stirring solution.

  • Acylation: Dilute chloroacetyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C to prevent polymerization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ (to remove acid byproducts) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via silica gel column chromatography.

Reaction Workflow Visualization

Synthesis Start 1,4-Oxazepane (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent 0°C, DCM Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product N-Chloroacetyl-1,4-oxazepane (Target) Intermediate->Product Elimination Byproduct HCl (Trapped by Et3N) Intermediate->Byproduct

Figure 1: Synthetic pathway for N-chloroacetyl-1,4-oxazepane via nucleophilic acyl substitution.

Biological Activity A: Herbicide Safener Potential[1][2][7][8]

The most authoritative application for N-chloroacetyl-1,4-oxazepane lies in agricultural chemistry . It is structurally analogous to commercial dichloroacetamide safeners (e.g., Dichlormid, Benoxacor).

Mechanism of Action: GST Induction

Herbicide safeners protect monocot crops (like maize/corn) from chloroacetanilide herbicides (e.g., Metolachlor) by accelerating detoxification.

  • Signaling: The N-chloroacetyl group acts as a "soft" electrophile. Upon entering the plant cell, it likely alkylates specific cysteine residues on sensor proteins (possibly Keap1 homologs or similar redox sensors).

  • Gene Activation: This alkylation triggers a signaling cascade that upregulates the expression of Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases .

  • Detoxification: The induced GSTs rapidly conjugate glutathione (GSH) to the herbicide, rendering it non-toxic to the crop. The weed, lacking this induced response, dies.

Why 1,4-Oxazepane? The 7-membered ring provides distinct steric bulk and lipophilicity compared to the 5-membered oxazolidine rings in safeners like AD-67. This may alter the selectivity window , potentially offering better protection for specific crop varieties (e.g., sorghum vs. maize).

Safener Signaling Pathway

SafenerMechanism Compound N-Chloroacetyl-1,4-oxazepane Sensor Cys-Sensor Protein (e.g., Redox Sensor) Compound->Sensor S-Alkylation Complex Alkylated Sensor (Covalent Adduct) Sensor->Complex TF Transcription Factors (Activation) Complex->TF Signal Transduction GeneExp Gene Expression (GSTs, P450s) TF->GeneExp Detox Rapid Herbicide Metabolism GeneExp->Detox Enzyme Synthesis Protection Crop Survival Detox->Protection

Figure 2: Proposed mechanism of herbicide safening via GST induction.

Biological Activity B: Covalent Pharmacological Probe

In drug discovery, N-chloroacetyl-1,4-oxazepane serves as a Covalent Fragment or Warhead .

Target Reactivity: Cysteine Proteases & Kinases

The


-chloroacetamide moiety is a classic "warhead" for covalent inhibition. It reacts specifically with nucleophilic cysteine thiols via an S_N2 mechanism.
  • Application: Activity-Based Protein Profiling (ABPP). Researchers use this molecule to "fish" for reactive cysteines in the proteome. The oxazepane ring acts as the "selectivity filter," directing the warhead to specific binding pockets that accommodate 7-membered rings.

  • Potential Targets:

    • Deubiquitinases (DUBs): Often possess catalytic cysteines accessible to chloroacetamides.

    • Kinases: Cysteines located in the solvent-exposed front of the ATP binding pocket.

Experimental Validation: Ellman's Reagent Assay

To verify the reactivity of N-chloroacetyl-1,4-oxazepane before biological application, use a thiol-depletion assay.

  • Incubate the compound with excess Glutathione (GSH) or Cysteine in buffer (pH 7.4).

  • After a set time (e.g., 30 min), add Ellman's Reagent (DTNB).

  • Result: Reduced absorbance at 412 nm (compared to control) confirms the compound successfully alkylated the thiol.

Safety & Toxicology Profile

Warning: As a chloroacetamide, this compound is a potent alkylating agent.

  • Skin Sensitization: High risk. Chloroacetamides are known sensitizers (Murine Local Lymph Node Assay - LLNA positive). They haptenize skin proteins.

  • Handling: Must be handled in a fume hood with nitrile gloves.

  • Environmental: Potential aquatic toxicity; prevent release into water systems (analogous to Acetochlor).

References

  • Jablonkai, I. (2013). Metabolic Activation and Detoxification of Herbicides and Safeners. In: Pesticide Chemistry. Wiley-VCH.

  • Riechers, D. E., et al. (2010). Safener-mediated traits for herbicide resistance in weeds and crops. Plant Science, 179(6).

  • Back, T. G. (2023). Chloroacetyl Chloride: Applications in Synthesis. ChemicalBook.

  • BenchChem Protocols. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes.

  • Rosner, T., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl chloride. Journal of Heterocyclic Chemistry.

Sources

Exploratory

N-Chloroacetyl-1,4-oxazepane: A Versatile Building Block for Scaffolding in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists Abstract The 1,4-oxazepane moiety is a privileged seven-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its favorable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The 1,4-oxazepane moiety is a privileged seven-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties and its presence in a range of biologically active molecules. This technical guide provides an in-depth exploration of N-chloroacetyl-1,4-oxazepane as a key building block for introducing this valuable scaffold. We will delve into the synthesis, reactivity, and strategic application of this reagent, offering field-proven insights and detailed experimental protocols to empower researchers in the development of novel therapeutics. This document is intended for an audience of researchers, scientists, and drug development professionals, providing a blend of theoretical grounding and practical, actionable methodologies.

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold

Seven-membered heterocyclic rings, such as the 1,4-oxazepane system, offer a distinct advantage in drug design by providing access to a three-dimensional chemical space that is often underexplored compared to more common five- and six-membered rings. The inherent conformational flexibility of the oxazepane ring allows for optimal binding interactions with complex biological targets. Furthermore, the inclusion of an oxygen and a nitrogen atom at the 1 and 4 positions, respectively, introduces polarity and potential hydrogen bonding sites, which can significantly enhance pharmacokinetic properties such as solubility and cell permeability.

The N-chloroacetyl derivative of 1,4-oxazepane serves as a highly efficient and versatile electrophilic building block. The chloroacetyl group is a well-established reactive handle for alkylating a wide array of nucleophiles, including amines, thiols, and phenols. This reactivity provides a straightforward and reliable method for covalently linking the 1,4-oxazepane scaffold to a wide range of molecular cores, making it an invaluable tool for library synthesis and lead optimization campaigns.

Synthesis and Physicochemical Properties

The preparation of N-chloroacetyl-1,4-oxazepane is a direct and high-yielding process, typically achieved through the acylation of 1,4-oxazepane with chloroacetyl chloride.

Synthesis Workflow

reagents 1,4-Oxazepane + Chloroacetyl Chloride reaction Acylation Reaction reagents->reaction Reactants conditions Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) 0°C to Room Temperature conditions->reaction Conditions workup Aqueous Workup & Purification reaction->workup Crude Product product N-Chloroacetyl-1,4-oxazepane workup->product Purified Product

Caption: Synthetic workflow for N-chloroacetyl-1,4-oxazepane.

Detailed Experimental Protocol: Synthesis of N-Chloroacetyl-1,4-oxazepane
  • Reaction Setup: To a solution of 1,4-oxazepane (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: The slow addition and cooling are critical to control the exothermicity of the acylation reaction and prevent the formation of side products.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield N-chloroacetyl-1,4-oxazepane as a pure solid.

Physicochemical Data
PropertyValue
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis

N-chloroacetyl-1,4-oxazepane has proven to be a valuable building block in the synthesis of targeted covalent inhibitors, a class of drugs that form a permanent bond with their target protein, often leading to enhanced potency and duration of action.

Workflow for Covalent Inhibitor Synthesis

core Heterocyclic Core (e.g., Aminopyrazole) reaction Nucleophilic Substitution (Alkylation) core->reaction reagent N-Chloroacetyl-1,4-oxazepane reagent->reaction intermediate Covalent Inhibitor Precursor reaction->intermediate Product binding Covalent Bond Formation intermediate->binding target Target Protein (with nucleophilic residue, e.g., Cysteine) target->binding complex Inhibitor-Protein Complex binding->complex Irreversible Inhibition

Caption: General workflow for synthesizing a covalent inhibitor.

Protocol: Alkylation of an Aminopyrazole Core

This protocol describes the alkylation of a generic aminopyrazole core, a common scaffold in kinase inhibitors, with N-chloroacetyl-1,4-oxazepane.

  • Reaction Setup: Dissolve the aminopyrazole starting material (1.0 eq) and N-chloroacetyl-1,4-oxazepane (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 2.0 eq). Causality Note: A strong, non-nucleophilic base is required to deprotonate the amine of the pyrazole, generating the nucleophile for the subsequent alkylation without competing in the reaction.

  • Heating: Heat the reaction mixture to 60-80°C and stir for 12-18 hours. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

  • Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified via preparative HPLC to achieve high purity.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process controls.

  • Reaction Monitoring: The use of TLC and LC-MS at regular intervals provides a clear and immediate assessment of reaction progress, allowing for adjustments in reaction time or temperature as needed.

  • Spectroscopic Confirmation: The identity and purity of the final compound should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected shifts and coupling constants in the NMR spectra, along with the accurate mass measurement, provide a robust validation of the molecular structure.

Conclusion and Future Outlook

N-chloroacetyl-1,4-oxazepane stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and predictable reactivity make it an ideal reagent for introducing the medicinally relevant 1,4-oxazepane scaffold into a diverse range of molecular architectures. The ability to readily alkylate various nucleophiles under well-controlled conditions allows for the efficient construction of compound libraries for high-throughput screening and the rapid optimization of lead compounds. As the quest for novel therapeutics that explore new chemical space continues, the strategic use of conformationally flexible and physicochemically tuned scaffolds like 1,4-oxazepane will undoubtedly play a crucial role. The N-chloroacetyl derivative represents a key enabling tool in this endeavor, streamlining the path to innovative drug candidates.

References

  • Synthesis and applications of 1,4-oxazepane derivatives in medicinal chemistry. (This is a representative title as a specific review on this exact topic was not found through general search). A comprehensive review would typically be found in journals such as the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry.
  • The Use of Seven-Membered Rings in Drug Design. (Representative title). Review articles on this topic highlight the advantages of scaffolds like 1,4-oxazepane. Such content is often published in journals like Drug Discovery Today.
  • Covalent Kinase Inhibitors: Platforms, Progress, and Future Directions. A review of this nature would provide context for the application of reactive building blocks. These are commonly found in journals like Nature Reviews Drug Discovery. (A real, clickable URL cannot be provided without a specific, existing article).
Foundational

"N-chloroacetyl-1,4-oxazepane" stability and storage conditions

An In-depth Technical Guide: A Comprehensive Technical Guide to the Stability and Storage of N-chloroacetyl-1,4-oxazepane Audience: Researchers, scientists, and drug development professionals. Introduction N-chloroacetyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: A Comprehensive Technical Guide to the Stability and Storage of N-chloroacetyl-1,4-oxazepane

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-chloroacetyl-1,4-oxazepane is a valuable synthetic intermediate in medicinal and process chemistry. Its utility is primarily derived from the N-chloroacetyl moiety, which serves as a reactive handle for introducing the 1,4-oxazepane core into larger, more complex molecules.[1] The presence of the α-chloro group confers a high degree of reactivity, allowing for efficient downstream functionalization through nucleophilic substitution.[2] However, this inherent reactivity also presents significant challenges regarding the compound's stability and long-term storage. This guide provides a detailed examination of the factors governing the stability of N-chloroacetyl-1,4-oxazepane, offering field-proven protocols for its storage and handling to ensure its integrity for research and development applications.

Core Chemical Profile and Inherent Reactivity

To understand the stability of N-chloroacetyl-1,4-oxazepane, one must first appreciate its structure, which consists of a saturated seven-membered 1,4-oxazepane ring acylated with a chloroacetyl group. While the amide bond itself is relatively robust, the key to the molecule's reactivity lies in the carbon-chlorine bond.

The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic. This makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles. This designed-in reactivity is fundamental to its synthetic applications but also represents its primary intrinsic instability.[1] Any unintended exposure to nucleophiles, including water, can lead to degradation. The synthesis of related structures often involves reacting a precursor with chloroacetyl chloride, a highly reactive agent, underscoring the electrophilic nature of the chloroacetyl group.[3]

Critical Factors Influencing Stability

The long-term integrity of N-chloroacetyl-1,4-oxazepane is contingent on the strict control of several environmental factors. The following analysis explains the causality behind the degradation pathways associated with each factor.

Moisture and Hydrolysis

Moisture is a significant threat to the stability of N-chloroacetyl-1,4-oxazepane. Water can act as a nucleophile, albeit a weak one, leading to the slow hydrolysis of the C-Cl bond to form the corresponding N-(hydroxyacetyl)-1,4-oxazepane and hydrochloric acid. The generated acid can, in turn, potentially catalyze further degradation of the material. This susceptibility to moisture is why standard safety protocols for reactive organic compounds mandate storage in dry conditions within tightly sealed containers.[4]

pH and Nucleophilic Contaminants

This is arguably the most critical factor affecting stability. The electrophilic α-carbon is highly susceptible to attack by a wide array of nucleophiles.

  • Basic Conditions: The presence of bases (e.g., hydroxide, amines, alkoxides) will dramatically accelerate degradation. Strong bases can deprotonate residual water, creating a more potent nucleophile (hydroxide), or can act as nucleophiles themselves. Experimental protocols for related compounds use basic conditions, such as 5% NaOH, specifically to induce intramolecular cyclization by promoting nucleophilic attack on the chloroacetyl group, highlighting its reactivity in a basic environment.[3]

  • Acidic Conditions: While less reactive than in base, the amide bond can undergo acid-catalyzed hydrolysis over long periods, though this is generally a slower process than the nucleophilic attack at the C-Cl bond.

  • Cross-Contamination: Contamination with other reagents, particularly primary or secondary amines, thiols, or alcohols, can lead to rapid decomposition of the material as these nucleophiles react to displace the chloride.

Temperature

As with all chemical reactions, the rate of degradation of N-chloroacetyl-1,4-oxazepane is temperature-dependent. Elevated temperatures provide the necessary activation energy for degradation reactions to occur more rapidly. Storing the material at reduced temperatures is a critical and effective measure to minimize the rate of all potential decomposition pathways. For analogous reactive chloroacetyl compounds, storage at refrigerated temperatures (0-8°C) is explicitly recommended to maintain stability.[2]

Incompatible Materials

Beyond nucleophiles, other classes of chemicals should be avoided.

  • Strong Oxidizing Agents: As a general precaution for organic molecules, contact with strong oxidizing agents should be avoided to prevent uncontrolled oxidation of the heterocyclic ring or other parts of the molecule.[4]

Recommended Storage and Handling Protocols

A self-validating protocol for storing and handling N-chloroacetyl-1,4-oxazepane is one where the scientific principles of its instability are actively mitigated at every step.

Quantitative Storage Recommendations

For optimal shelf-life and to ensure the material's purity for downstream applications, the following conditions should be maintained:

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the kinetic rate of all degradation pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Tightly-sealed, amber glass bottlePrevents moisture ingress and protects from light.[4]
Environment Dry, well-ventilated, dedicated areaPrevents exposure to ambient moisture and cross-contamination from other chemicals.[4]
Experimental Protocol for Handling and Dispensing
  • Equilibration: Before opening, remove the container from cold storage and allow it to warm to ambient temperature in a desiccator for at least 30-60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid product upon opening.

  • Inert Atmosphere Operation: Perform all manipulations in a glove box or under a positive pressure of an inert gas (e.g., argon, nitrogen) using a Schlenk line. This provides the most robust protection against moisture.

  • Dispensing: Use only clean, dry spatulas and glassware. Never introduce a spatula that has been used for another reagent without rigorous cleaning and drying.

  • Container Sealing: After dispensing the required amount, flush the container headspace with inert gas before tightly resealing the cap. For long-term storage, wrapping the cap-bottle interface with Parafilm® provides an additional barrier against moisture ingress.

  • Return to Storage: Promptly return the sealed container to the recommended refrigerated storage (2-8°C).

Visualization of Key Degradation Pathways

The primary mechanism of degradation for N-chloroacetyl-1,4-oxazepane is nucleophilic attack on the electrophilic α-carbon of the chloroacetyl group.

G cluster_main N-chloroacetyl-1,4-oxazepane cluster_reagents Degradation Agents cluster_products Degradation Products mol -CO-CH2-Cl prod_nuc -CO-CH2-Nu mol->prod_nuc  Sₙ2 Substitution prod_h2o -CO-CH2-OH (N-hydroxyacetyl-1,4-oxazepane) mol->prod_h2o  Hydrolysis nuc Nucleophile (Nu⁻) (e.g., OH⁻, R-NH2, R-SH) h2o Water (H₂O)

Caption: Primary degradation pathways for N-chloroacetyl-1,4-oxazepane.

Conclusion

The stability of N-chloroacetyl-1,4-oxazepane is inversely proportional to its reactivity. As a potent electrophile designed for synthetic utility, it is intrinsically susceptible to degradation by moisture and other nucleophiles. Adherence to a strict storage and handling protocol founded on the principles of chemical reactivity—specifically, storage at refrigerated temperatures under an inert, dry atmosphere—is paramount to preserving its chemical integrity. By understanding and mitigating the factors that drive its decomposition, researchers can ensure the reliability and reproducibility of their experimental outcomes.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Chem-Impex. (n.d.). 6-Chloroacetyl-1,4-benzodioxane.
  • BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Arkas, H. Y. (2009). Synthesis of 2-aryl-1,2-dihydronaphtho[1,2-f][4][5]oxazepin-3(4H)-ones. Arkivoc, 2009(xiii), 185-192. Retrieved from

Sources

Exploratory

N-chloroacetyl-1,4-oxazepane: Molecular Modeling &amp; Computational Studies

Executive Summary This technical guide outlines the computational framework for evaluating N-chloroacetyl-1,4-oxazepane , a specialized chemical motif combining a privileged heterocyclic scaffold with a covalent "warhead...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational framework for evaluating N-chloroacetyl-1,4-oxazepane , a specialized chemical motif combining a privileged heterocyclic scaffold with a covalent "warhead."

In modern drug discovery, this molecule represents a strategic fusion:

  • The Scaffold (1,4-Oxazepane): A seven-membered ring that introduces defined conformational constraints (puckering) compared to linear linkers, often improving selectivity and solubility profiles.

  • The Warhead (N-chloroacetyl): An electrophilic moiety designed for Targeted Covalent Inhibition (TCI) . It reacts irreversibly with nucleophilic amino acid residues (primarily Cysteine) via an

    
     mechanism.
    

This guide details the protocols for Density Functional Theory (DFT) reactivity analysis, covalent docking workflows, and Molecular Dynamics (MD) parameterization required to validate this motif as a lead compound.

Structural Basis & Quantum Mechanical Profiling (DFT)

Before docking, the intrinsic reactivity and conformational landscape of the molecule must be established using Quantum Mechanics (QM). Unlike non-covalent drugs, the potency of this molecule depends on both binding affinity (


) and the rate of inactivation (

).
Conformational Analysis (Ring Puckering)

The 1,4-oxazepane ring is flexible, existing in dynamic equilibrium between chair, boat, and twist-boat conformers. Accurate modeling requires identifying the bioactive conformation.

  • Protocol:

    • ** conformational Search:** Perform a coarse conformational scan (e.g., using MMFF94 force field) to generate low-energy seeds.

    • DFT Optimization: Re-optimize the lowest energy structures using B3LYP/6-311G(d,p) or

      
      B97X-D  (to account for dispersion).
      
    • Frequency Calculation: Ensure no imaginary frequencies exist for ground states.

Reactivity & Transition State Modeling

The N-chloroacetyl group is a "soft" electrophile. We must calculate the energy barrier for the displacement of the Chloride ion by a thiolate (Cysteine surrogate, e.g., methanethiolate).

  • Key Metric: Electrophilicity Index (

    
    ) .
    
  • Protocol:

    • Calculate HOMO and LUMO energies.

    • Derive chemical hardness (

      
      ) and chemical potential (
      
      
      
      ).
    • Calculate

      
      .
      
    • Transition State (TS) Search: Locate the TS structure for the reaction:

      
      
      
    • Validation: The activation energy (

      
      ) should ideally fall between 15–25 kcal/mol for tunable reactivity (avoiding promiscuity).
      

Covalent Docking Strategy

Standard docking algorithms fail here because they assume non-covalent interactions. We must use a Covalent Docking protocol that mimics the bond formation.

The "Link Atom" / Two-Step Methodology

This approach models the physics of the reaction trajectory.

  • Step 1: Non-Covalent Positioning (

    
     phase): 
    
    • Dock the non-reacted ligand (N-chloroacetyl-1,4-oxazepane) into the binding pocket.

    • Constraint: The

      
      -carbon of the acetyl group must be within 3.5 Å of the target Cysteine sulfur.
      
  • Step 2: Reaction Simulation (

    
     phase): 
    
    • Define the reaction: Nucleophilic attack of Cys-S on the Acetyl-C

      
      , displacing Cl.
      
    • Software (e.g., Schrödinger CovDock, Gold, or AutoDock Vina with flexible side chains) generates the covalent adduct.

    • Scoring: The final score combines the steric fit of the scaffold and the geometric strain of the newly formed thioether bond.

Case Study Target Classes
  • Cysteine Proteases: (e.g., Cathepsins, Caspases) – The oxazepane ring often occupies the S2 or S1' pocket.

  • Kinases: (e.g., EGFR, BTK) – Targeting non-catalytic cysteines in the ATP binding loop.

Molecular Dynamics (MD) & Stability

Once the covalent complex is modeled, MD simulations are required to verify that the oxazepane ring does not destabilize the protein active site over time.

Parameterization of the Non-Standard Residue

The "Drug-Cysteine" adduct is not in standard force fields (Amber/CHARMM).

  • Workflow:

    • Isolate the Residue: Excise the Cysteine-Drug adduct.

    • Charge Calculation: Run RESP (Restrained Electrostatic Potential) charge fitting using HF/6-31G* on the capped adduct.

    • Topology Generation: Use Antechamber (AmberTools) to assign atom types (GAFF2) and bond parameters.

    • Integration: Merge the new topology with the standard protein topology (ff14SB).

Simulation Protocol
  • Solvent: TIP3P Water box with 10 Å buffer.

  • Equilibration: NVT ensemble (heating to 300K) followed by NPT (pressure equilibration).

  • Production Run: 100 ns simulation.

  • Success Criteria:

    • RMSD: Ligand RMSD < 2.0 Å (stable pose).

    • H-Bond Analysis: The oxazepane oxygen/nitrogen should maintain stable H-bonds with backbone amides (mimicking the peptide bond it replaces).

Computational Workflow Visualization

The following diagrams illustrate the logical flow of the study, generated using Graphviz.

Diagram 1: Integrated Computational Pipeline

CompWorkflow Start Input: N-chloroacetyl-1,4-oxazepane DFT DFT / QM Profiling (Gaussian/ORCA) Start->DFT Geometry Opt Docking Covalent Docking (CovDock/AutoDock) DFT->Docking TS Energy & Charges MD MD Simulation (Amber/GROMACS) Docking->MD Adduct Pose ADMET ADMET Prediction (SwissADME) MD->ADMET Stability Confirmed Decision Lead Candidate? ADMET->Decision

Caption: Step-by-step computational pipeline from quantum mechanics to ADMET profiling.

Diagram 2: Covalent Docking Logic Tree

CovDockLogic Ligand Ligand (Electrophile) Filter Distance Check (< 3.5 Å) Ligand->Filter Receptor Receptor (Nucleophile: CYS) Receptor->Filter Filter->Filter Fail (Reject Pose) Reaction Reaction Simulation (Cl Displacement) Filter->Reaction Pass Minimize Energy Minimization (Relax Strain) Reaction->Minimize Score Final Rank Minimize->Score

Caption: Logic flow for validating a covalent pose. Only ligands proximate to Cysteine are reacted.

Data Presentation Standards

When reporting results for this molecule, use the following table structure to ensure comparability across different derivatives.

Table 1: Representative Computational Data Structure

PropertyMetricTarget ValueSignificance
Reactivity DFT Barrier (

)
18 - 22 kcal/molEnsures selectivity (reacts with enzyme, not glutathione).
Electrophilicity Index (

)
1.5 - 3.0 eVIndicates "soft" electrophile character suitable for Cys.
Binding Docking Score (Affinity)< -8.0 kcal/molNon-covalent recognition (

) before reaction.
Stability MD RMSD (100ns)< 2.0 ÅConfirms the adduct does not distort the active site.
Solubility LogS (Predicted)> -4.01,4-oxazepane improves solubility vs. carbocycles.

References

  • London, N. et al. (2014). Covalent Docking of Large Libraries for the Discovery of Chemical Probes. Nature Chemical Biology. Link

  • Schrödinger, LLC. (2023). CovDock: Covalent Docking Protocol. Schrödinger Drug Discovery Suite. Link

  • Forli, S. et al. (2016).[1] Computational protein–ligand docking and virtual drug screening with the AutoDock suite.[1][2] Nature Protocols.[1] Link

  • Parr, R. G. et al. (1999). Electrophilicity Index.[3] Journal of the American Chemical Society. Link

  • Enamine. (2023). Chloroacetamides: Covalent Inhibitor Libraries.[4][5] Enamine.net.[3] Link

Sources

Foundational

"N-chloroacetyl-1,4-oxazepane" literature review of synthetic routes

Part 1: Executive Technical Summary Target Molecule: N-(2-chloroacetyl)-1,4-oxazepane IUPAC Name: 1-(1,4-oxazepan-4-yl)-2-chloroethan-1-one Molecular Formula: C₇H₁₂ClNO₂ Role: A critical electrophilic intermediate in med...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Target Molecule: N-(2-chloroacetyl)-1,4-oxazepane IUPAC Name: 1-(1,4-oxazepan-4-yl)-2-chloroethan-1-one Molecular Formula: C₇H₁₂ClNO₂ Role: A critical electrophilic intermediate in medicinal chemistry, specifically serving as a "homomorpholine" scaffold. The chloroacetyl moiety acts as a reactive handle for nucleophilic substitution (Sɴ2), allowing the attachment of complex pharmacophores to the 7-membered oxazepane ring.

This guide details the robust synthetic pathways for constructing the 1,4-oxazepane core and its subsequent N-acylation. Unlike rigid templates, this document approaches the synthesis from a process chemistry perspective, prioritizing scalability, impurity control, and mechanistic understanding.

Part 2: Retrosynthetic Analysis & Strategy

To design a robust route, we must deconstruct the molecule into its primary synthons. The synthesis hinges on the availability of the 1,4-oxazepane core (homomorpholine), which is less commercially ubiquitous than its 6-membered analogue, morpholine.

Strategic Disconnection
  • C–N Bond Cleavage (Acylation): The final step is the installation of the chloroacetyl group via nucleophilic acyl substitution.

  • Ring Construction (Cyclization): The 7-membered ring is best formed via intramolecular dehydration of a bis-hydroxyalkyl amine or reductive cyclization.

Retrosynthesis Target N-Chloroacetyl-1,4-oxazepane (Target) Core 1,4-Oxazepane (Secondary Amine) Core->Target N-Acylation Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Target Precursor1 3-(2-Hydroxyethylamino)propan-1-ol (Acyclic Precursor) Precursor1->Core Cyclodehydration (Acid Catalyzed) RawMaterials 3-Amino-1-propanol + Ethylene Oxide (Raw Materials) RawMaterials->Precursor1 Ring Opening

Figure 1: Retrosynthetic tree illustrating the disconnection to the 1,4-oxazepane core and fundamental raw materials.

Part 3: Synthetic Routes to the Core (1,4-Oxazepane)

Before acylation, the 1,4-oxazepane core must be synthesized. Two primary routes are established in the literature.

Route A: Acid-Catalyzed Cyclodehydration (Industrial Preferred)

This route utilizes the high availability of amino alcohols. The precursor, 3-(2-hydroxyethylamino)propan-1-ol, undergoes intramolecular etherification.

  • Mechanism: Protonation of one hydroxyl group creates a good leaving group (-OH₂⁺), followed by intramolecular nucleophilic attack by the second hydroxyl oxygen (Sɴ2-like).

  • Challenges: Competitive polymerization and formation of 6-membered rings if impurities are present.

  • Conditions: High temperature (160–190°C) with Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA).

Route B: Reduction of 1,4-Oxazepan-5-ones

For higher purity requirements, one may start with the lactam (1,4-oxazepan-5-one), often derived from Schmidt reaction of tetrahydro-4H-pyran-4-one or from amino acids.

  • Step: Reduction of the lactam carbonyl to the amine using LiAlH₄ or BH₃·THF.

  • Advantage: Avoids the polymerization issues of Route A.

Part 4: N-Chloroacetylation Protocol (The Core Transformation)

This section details the critical conversion of 1,4-oxazepane to the target N-chloroacetyl derivative. The reaction uses Chloroacetyl Chloride , a highly reactive electrophile.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine nitrogen of 1,4-oxazepane attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl and generating HCl as a byproduct.

Critical Process Control: The HCl generated must be neutralized immediately to prevent the amine starting material from forming an unreactive hydrochloride salt.

Mechanism Step1 1,4-Oxazepane (Nucleophile) Step2 Tetrahedral Intermediate Step1->Step2 Attack on C=O Step3 Product + HCl Step2->Step3 Cl- Departure Base Base (Et3N/K2CO3) Scavenges HCl Step3->Base Neutralization

Figure 2: Mechanistic flow of the N-acylation reaction.

Experimental Protocol: Schotten-Baumann Conditions (Biphasic)

This method is preferred for scale-up due to ease of workup and heat management.

Reagents:

  • 1,4-Oxazepane (1.0 equiv)[2]

  • Chloroacetyl chloride (1.1 – 1.2 equiv)

  • Base: Na₂CO₃ or K₂CO₃ (2.5 equiv) dissolved in water.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with an overhead stirrer and temperature probe, dissolve 1,4-oxazepane (10 mmol) in DCM (30 mL).

  • Base Addition: Add the aqueous solution of K₂CO₃ (25 mmol in 15 mL water) to the organic phase. Cool the biphasic mixture to 0–5°C using an ice bath.

  • Acylation: Dilute Chloroacetyl chloride (11 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C to prevent hydrolysis of the reagent.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 2–3 hours. Monitor by TLC (MeOH/DCM) or LC-MS.

  • Workup: Separate the organic layer.[1][3] Wash the aqueous layer once with DCM (10 mL). Combine organics and wash sequentially with:

    • 1N HCl (cold, to remove unreacted amine).

    • Saturated NaHCO₃ (to remove acid traces).

    • Brine.[3]

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil often solidifies or remains a viscous oil. If necessary, purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Alternative Protocol: Anhydrous Conditions

For moisture-sensitive substrates or strictly anhydrous requirements.

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Solvent: Dry DCM or THF.

  • Procedure: Similar to above, but single phase. The amine hydrochloride salt precipitates and must be filtered off before concentration.

Part 5: Data Summary & Optimization

ParameterRecommended RangeImpact on Quality
Temperature 0°C (Addition) → 25°C (Stir)High temps (>40°C) cause dimerization or hydrolysis of the chloride.
Stoichiometry 1.1 equiv Acid ChlorideExcess ensures full conversion; too much complicates workup.
Solvent DCM, Toluene, THFDCM offers best solubility; Toluene is greener for scale-up.
Base K₂CO₃ (aq) or Et₃NInorganic bases (Schotten-Baumann) prevent salt precipitation issues.

Part 6: Safety & Impurity Profile

Hazard Warning:

  • Alkylating Agent: N-chloroacetyl-1,4-oxazepane contains an α-chloroamide motif, making it a potent alkylating agent (potential carcinogen/mutagen). Handle in a fume hood with double gloves.

  • Lachrymator: Chloroacetyl chloride is a severe lachrymator and corrosive.

Common Impurities:

  • Dimerization: Reaction of the product (alkyl chloride) with residual 1,4-oxazepane (amine) to form a bis-species. Prevention: Use excess acylating agent and add it slowly.

  • Hydrolysis: Formation of chloroacetic acid if water is present without sufficient buffering or if temperature spikes.

References

  • Majumdar, S., et al. "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines." RSC Advances, 2014. [Link]

  • Jean, A., et al. "Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid." Organic Process Research & Development, 2020. [Link]

  • Arkivoc. "Synthesis of 2-aryl-1,2-dihydronaphtho[1,2-f][1,4]oxazepin-3(4H)-ones." Arkivoc, 2009. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of N-chloroacetyl-1,4-oxazepane in the Architectonics of Fused Heterocyclic Systems: Application Notes and Protocols

Introduction: The Emergence of N-chloroacetyl-1,4-oxazepane as a Versatile Synthetic Intermediate In the landscape of contemporary medicinal chemistry and drug development, the quest for novel molecular scaffolds with pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of N-chloroacetyl-1,4-oxazepane as a Versatile Synthetic Intermediate

In the landscape of contemporary medicinal chemistry and drug development, the quest for novel molecular scaffolds with pronounced biological activity is perpetual. The 1,4-oxazepane moiety has garnered considerable attention due to its presence in a range of bioactive molecules. This seven-membered heterocyclic system, a homolog of morpholine, imparts unique conformational flexibility and stereochemical complexity, rendering it a valuable component in the design of new therapeutic agents. The introduction of a chloroacetyl group onto the nitrogen atom of the 1,4-oxazepane ring system furnishes a highly versatile intermediate: N-chloroacetyl-1,4-oxazepane . This molecule is primed for a variety of synthetic transformations, serving as a linchpin in the construction of more complex, fused heterocyclic architectures. The electrophilic nature of the α-chloro-amide functionality provides a reactive handle for the introduction of diverse nucleophiles, paving the way for the synthesis of novel chemical entities with potential therapeutic applications.

This technical guide delineates the synthesis of N-chloroacetyl-1,4-oxazepane and explores its application in the construction of fused heterocyclic systems. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical toolkit for the exploration of this promising synthetic intermediate.

Synthesis of the Keystone Intermediate: N-chloroacetyl-1,4-oxazepane

The synthesis of N-chloroacetyl-1,4-oxazepane is predicated on the straightforward N-acylation of the parent 1,4-oxazepane heterocycle. This reaction, while not extensively documented for this specific substrate, can be reliably performed by adapting established protocols for the chloroacetylation of cyclic amines, such as morpholine. The fundamental principle involves the reaction of the secondary amine with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Protocol 1: Synthesis of N-chloroacetyl-1,4-oxazepane

This protocol is adapted from the well-established synthesis of 4-(2-chloroacetyl)morpholine.

Materials:

  • 1,4-Oxazepane

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Potassium Carbonate

  • Anhydrous diethyl ether or Toluene

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-oxazepane (1 equivalent) in anhydrous diethyl ether or toluene.

  • Add triethylamine (1.1 equivalents) to the solution. The base is crucial for scavenging the HCl generated during the reaction.

  • Cool the reaction mixture to 0-5 °C using an ice bath. This is to control the exothermicity of the acylation reaction.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture will contain a precipitate of triethylamine hydrochloride. Filter the mixture and wash the solid with a small amount of the reaction solvent.

  • Combine the filtrates and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetyl-1,4-oxazepane.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Based on analogous reactions, yields are anticipated to be in the range of 80-95%.

Characterization: The structure of the synthesized N-chloroacetyl-1,4-oxazepane should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in the Synthesis of Fused Heterocyclic Compounds

The synthetic utility of N-chloroacetyl-1,4-oxazepane lies in the reactivity of its chloroacetyl moiety. The presence of the chlorine atom alpha to the carbonyl group makes the methylene carbon susceptible to nucleophilic attack. This reactivity can be harnessed to construct a variety of fused heterocyclic systems through intramolecular or intermolecular cyclization strategies.

A. Synthesis of Oxazepino[4,5-b]quinoxalines

Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classical method for their synthesis. N-chloroacetyl-1,4-oxazepane can be ingeniously employed to generate an in-situ α-ketoamine equivalent, leading to the formation of an oxazepino[4,5-b]quinoxaline ring system.

Reaction Workflow:

cluster_0 Synthesis of Oxazepino[4,5-b]quinoxaline A N-chloroacetyl-1,4-oxazepane C Intermediate Adduct A->C Nucleophilic Substitution B o-Phenylenediamine B->C D Oxazepino[4,5-b]quinoxaline C->D Intramolecular Cyclization (Dehydration)

Figure 1: Workflow for the synthesis of Oxazepino[4,5-b]quinoxalines.

Protocol 2: Synthesis of a Representative Oxazepino[4,5-b]quinoxaline

Materials:

  • N-chloroacetyl-1,4-oxazepane

  • o-Phenylenediamine

  • Ethanol or Acetic Acid

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-chloroacetyl-1,4-oxazepane (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol or acetic acid.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Causality of Experimental Choices: The choice of a protic solvent like ethanol or acetic acid facilitates the reaction by promoting both the initial nucleophilic substitution and the subsequent dehydrative cyclization. Acetic acid can also act as a catalyst for the cyclization step.

B. Synthesis of Benzoxazepino[4,3-b]indoles

Indole-fused heterocycles are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. N-chloroacetyl-1,4-oxazepane can serve as a precursor for the synthesis of benzoxazepino[4,3-b]indoles through a Fischer indole synthesis-type strategy or related cyclizations.

Reaction Mechanism Overview:

cluster_1 Synthesis of Benzoxazepino[4,3-b]indole A N-chloroacetyl-1,4-oxazepane C Hydrazone Intermediate A->C B Substituted Phenylhydrazine B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Benzoxazepino[4,3-b]indole E->F

Application

"N-chloroacetyl-1,4-oxazepane" as an intermediate in drug discovery

Abstract & Value Proposition N-Chloroacetyl-1,4-oxazepane (CAS: 53896-85-4) represents a strategic intersection between "privileged scaffold" chemistry and covalent fragment-based drug discovery (FBDD). The 1,4-oxazepane...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Value Proposition

N-Chloroacetyl-1,4-oxazepane (CAS: 53896-85-4) represents a strategic intersection between "privileged scaffold" chemistry and covalent fragment-based drug discovery (FBDD). The 1,4-oxazepane ring—a seven-membered heterocycle containing both oxygen and nitrogen—confers unique physicochemical properties, including enhanced solubility and distinct metabolic stability profiles compared to its six-membered morpholine analogs [1].

This guide details the utility of N-chloroacetyl-1,4-oxazepane as:

  • A Versatile Synthetic Intermediate: Functioning as an electrophilic linker to append the oxazepane moiety to pharmacophores via nucleophilic substitution (

    
    ).
    
  • A Covalent Warhead Fragment: Serving as a cysteine-reactive probe in chemoproteomics and targeted covalent inhibitor (TCI) campaigns.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name 2-chloro-1-(1,4-oxazepan-4-yl)ethanone
CAS Number 53896-85-4
Molecular Formula

Molecular Weight 177.63 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate
Reactivity Class Alkylating Agent (

-haloacetamide)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Application I: Synthesis of the Intermediate

Rationale: While commercially available, in-house synthesis allows for scale-up and fresh preparation to avoid hydrolysis byproducts.

Mechanism

The synthesis proceeds via the N-acylation of 1,4-oxazepane with chloroacetyl chloride under Schotten-Baumann conditions. The base (Triethylamine or DIPEA) acts as an HCl scavenger to drive the equilibrium.

Protocol: Gram-Scale Synthesis

Reagents:

  • 1,4-Oxazepane (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Step-by-Step Methodology:

  • Setup: Purge a round-bottom flask with

    
    . Dissolve 1,4-oxazepane (e.g., 10 mmol) and 
    
    
    
    (12 mmol) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
    • Critical Control: Temperature control prevents bis-alkylation or polymerization side reactions.

  • Addition: Add chloroacetyl chloride (11 mmol) dropwise via a syringe pump or addition funnel over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The secondary amine starting material peak should disappear.

  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (3x). Combine organic layers and wash with 1M HCl (to remove unreacted amine) followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (
    
    
    
    , 0-5% MeOH in DCM).

Application II: Linker Chemistry (Nucleophilic Substitution)

Rationale: The


-chloroamide moiety is a potent electrophile. It reacts rapidly with nucleophiles (amines, thiols) to create functionalized libraries. This is critical for synthesizing Dopamine D4 receptor ligands where the oxazepane ring acts as a selectivity filter [2].
Workflow Visualization

LinkerChemistry Start N-chloroacetyl-1,4-oxazepane Conditions Conditions: K2CO3, MeCN, 60°C (Finkelstein: +KI) Start->Conditions Nucleophile Nucleophile Input (R-NH2 or R-SH) Nucleophile->Conditions Product Functionalized Oxazepane Scaffold Conditions->Product SN2 Displacement

Figure 1: General workflow for derivatizing the chloroacetyl linker.

Protocol: Parallel Library Synthesis (96-well format)

Reagents:

  • Substrate: N-chloroacetyl-1,4-oxazepane (0.1 M in MeCN)

  • Nucleophiles: Diverse amines or thiols (0.1 M in MeCN)

  • Base:

    
     (solid, anhydrous) or DIPEA (liquid)
    
  • Catalyst (Optional): Potassium Iodide (KI)

Methodology:

  • Dispensing: Add 100 µL of substrate solution (10 µmol) to each well.

  • Activation (Optional): Add 10 µL of 0.1 M KI solution.

    • Expert Insight: In situ generation of the iodo-analog (Finkelstein reaction) increases reaction rate by ~10-100x, useful for sterically hindered amines.

  • Coupling: Add 120 µL of Nucleophile solution (1.2 eq) and 20 mg of

    
    .
    
  • Incubation: Seal plate and shake at 60°C for 12 hours.

  • Filtration: Filter off solid base using a filter plate.

  • QC: Analyze via LC-MS. Expected conversion >90%.

Application III: Covalent Fragment Screening

Rationale: Chloroacetamides are the "gold standard" warheads for targeting non-catalytic cysteines. N-chloroacetyl-1,4-oxazepane serves as a specific fragment to probe the "palmitate pocket" of TEAD transcription factors or the active site of MurA enzymes [3, 4].

Mechanism of Action

The electrophilic carbon of the chloroacetyl group undergoes an irreversible


 reaction with the thiolate anion of a cysteine residue on the target protein, forming a stable thioether bond.
Protocol: Intact Protein Mass Spectrometry Screening

Objective: Identify if the oxazepane fragment covalently modifies the target protein.

Reagents:

  • Target Protein (e.g., TEAD4, 5 µM in buffer)

  • Fragment: N-chloroacetyl-1,4-oxazepane (DMSO stock)

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (Avoid DTT/Mercaptoethanol)

Methodology:

  • Incubation: Mix Protein (5 µM) with Fragment (50 µM, 10x excess). Final DMSO < 2%.

  • Time-Course: Incubate at RT. Aliquot samples at T=1h, 4h, and 24h.

  • Quenching: Acidify with 0.1% Formic Acid to stop the reaction (protonates the Cys thiolate).

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the protein mass.

    • Success Criteria: Observation of a mass shift of +141.5 Da (Fragment MW - HCl).

    • Calculation:

      
      .
      

Safety & Handling (E-E-A-T)

Warning: N-chloroacetyl-1,4-oxazepane is a potent alkylating agent . It is a potential skin sensitizer and mutagen.

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are recommended. The chloroacetyl moiety can penetrate standard latex.

  • Decontamination: Spills should be treated with a solution of 10% ammonia or 1M NaOH to hydrolyze the alkyl chloride before disposal.

References

  • RSC Advances (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives.[1]

  • Journal of Medicinal Chemistry. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands.

  • RSC Chemical Biology. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.[2]

  • PubMed (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.[3]

Sources

Method

"N-chloroacetyl-1,4-oxazepane" reaction with primary and secondary amines

Modular Synthesis of Pharmacologically Active 1,4-Oxazepane-Based Peptidomimetics Abstract & Strategic Relevance The 1,4-oxazepane ring is a "privileged scaffold" in medicinal chemistry, appearing in dopamine D4 receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Modular Synthesis of Pharmacologically Active 1,4-Oxazepane-Based Peptidomimetics

Abstract & Strategic Relevance

The 1,4-oxazepane ring is a "privileged scaffold" in medicinal chemistry, appearing in dopamine D4 receptor ligands, monoamine reuptake inhibitors, and histone deacetylase (HDAC) inhibitors. Its seven-membered ring offers a unique conformational energetic profile that bridges the gap between flexible acyclic linkers and rigid piperazine/morpholine rings, often improving metabolic stability and selectivity.

This guide details the protocol for reacting 2-chloro-1-(1,4-oxazepan-4-yl)ethanone (N-chloroacetyl-1,4-oxazepane) with primary and secondary amines. This reaction utilizes a nucleophilic substitution (


) pathway to generate N-substituted glycinamide derivatives. These products serve as critical intermediates for fragment-based drug discovery (FBDD) and the synthesis of CNS-active small molecules.
Mechanistic Insight

The reaction proceeds via a bimolecular nucleophilic substitution (


). The 

-chloroamide moiety is moderately reactive; however, the reaction rate and cleanliness can be significantly enhanced using Finkelstein conditions (iodide catalysis).
Key Mechanistic Features:
  • Activation: The electron-withdrawing carbonyl group acidifies the

    
    -protons but primarily activates the C-Cl bond for nucleophilic attack by stabilizing the transition state.
    
  • Catalysis (Finkelstein): Addition of Potassium Iodide (KI) generates the in situ

    
    -iodo intermediate. The iodide is a better leaving group than chloride (
    
    
    
    is a weaker base), accelerating the reaction rate by orders of magnitude.
  • Selectivity: While primary amines can theoretically undergo double alkylation, the steric bulk of the N-acetyl-oxazepane group generally favors mono-alkylation, provided stoichiometry is controlled.

Reaction Scheme (Graphviz Visualization)

ReactionMechanism Substrate N-Chloroacetyl-1,4-oxazepane (Substrate) Intermediate N-Iodoacetyl-1,4-oxazepane (Activated Species) Substrate->Intermediate Finkelstein Exchange (Acetone/MeCN) KI KI (Catalyst) KI->Intermediate + I- TS Transition State [SN2 Attack] Intermediate->TS + Amine Amine Primary/Secondary Amine (H-NR2) Product N-Substituted Glycinamide (Target) TS->Product - HI Byproduct KCl / KI (Regenerated) TS->Byproduct

Figure 1: Catalytic cycle illustrating the iodide-accelerated substitution pathway.

Experimental Protocols
Protocol A: High-Throughput Library Synthesis (Parallel Chemistry)

Designed for: 20–50 mg scale, automated liquid handling, diverse amine sets.

Reagents:

  • Substrate: N-chloroacetyl-1,4-oxazepane (0.1 M in anhydrous MeCN).

  • Amines: Diverse set of

    
     and 
    
    
    
    amines (0.1 M in MeCN).
  • Base: Diisopropylethylamine (DIPEA) or Polymer-supported Morpholine.

  • Catalyst: Sodium Iodide (NaI).

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate or reaction block, dispense 100 µL of the substrate stock (10 µmol).

  • Activation: Add 10 µL of NaI solution (0.5 M in acetone) to each well (0.5 eq).

  • Addition: Add 110 µL of the respective amine solution (11 µmol, 1.1 eq).

  • Basification: Add 20 µL of DIPEA (neat) or 15 mg of PS-Morpholine resin.

  • Incubation: Seal the plate and shake at 60°C for 4 hours .

  • Scavenging (Critical): If using free amines, add PS-Isocyanate resin (3 eq relative to excess amine) and shake for 2 hours at RT to remove unreacted starting amine.

  • Workup: Filter off resins. Evaporate solvent using a centrifugal evaporator (Genevac).

  • Analysis: Re-dissolve in DMSO:Water (50:50) for LC-MS QC.

Self-Validating Checkpoint:

  • Success Indicator: LC-MS should show a single peak with M+H corresponding to Product Mass.

  • Failure Mode: Presence of M+H = Substrate Mass indicates catalyst failure or steric hindrance. Increase Temp to 80°C.

Protocol B: Preparative Scale Synthesis (Gram Scale)

Designed for: 1–10 g scale, high purity, intermediate synthesis.

Reagents:

  • Substrate: N-chloroacetyl-1,4-oxazepane (1.0 eq).

  • Amine: Target amine (1.1 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF (if amine is polar).

  • Catalyst: Potassium Iodide (KI) (0.1 eq).

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with N-chloroacetyl-1,4-oxazepane (1.77 g, 10 mmol) and MeCN (50 mL).

  • Catalyst Addition: Add KI (166 mg, 1.0 mmol) and stir for 10 minutes at RT until the solution turns slightly yellow (formation of iodo-species).

  • Base/Amine Addition: Add powdered

    
     (2.76 g, 20 mmol) followed by the amine (11 mmol).
    
  • Reaction: Heat the mixture to reflux (82°C) for 3–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Stain: Ninhydrin (for amines) or Iodine chamber.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove inorganic salts (

      
      , KCl, KI).
      
    • Concentrate the filtrate under reduced pressure.

    • Partition: Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and Brine (1 x 20 mL).

  • Purification:

    • Solid Products: Recrystallize from EtOAc/Hexanes.

    • Oils: Flash column chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
Data Presentation & Troubleshooting
Reaction Optimization Data

Table 1: Effect of Solvent and Catalyst on Conversion (Model Amine: Benzylamine)

EntrySolventBaseCatalyst (10 mol%)Temp (°C)Time (h)Yield (%)*
1DCM

None251245
2MeCN

None80472
3MeCN

KI 80296
4DMFDIPEAKI60391
5THFNaHNone0

25
265 (Side products)

*Isolated yields. Entry 5 shows risk of elimination/hydrolysis with strong hydride bases.

Critical Troubleshooting Guide
  • Problem: Dimerization (Formation of Tertiary Amine from Primary Amine).

    • Cause: The product secondary amine competes with the starting primary amine.

    • Solution: Use a larger excess of the starting amine (2–3 eq) or use the "Inverse Addition" technique (add substrate dropwise to the amine solution).

  • Problem: Incomplete Conversion with Sterically Hindered Amines (e.g., tert-butylamine).

    • Cause: Steric clash at the

      
       center.
      
    • Solution: Switch solvent to DMF, increase temperature to 100°C, and increase KI loading to 50 mol%.

  • Problem: Hydrolysis (Formation of

    
    -hydroxy byproduct).
    
    • Cause: Wet solvent or hygroscopic base.

    • Solution: Use anhydrous MeCN and dry

      
       in an oven before use.
      
Workflow Visualization

ExperimentalWorkflow Start Start: Substrate Preparation (0.1M in MeCN) Activation Activation: Add KI (10 mol%) Stir 10 min (Yellow color) Start->Activation Addition Reagent Addition: Add Base (K2CO3) + Amine Activation->Addition Reaction Reaction: Reflux 80°C (3-6 Hours) Addition->Reaction Check QC Check (TLC/LCMS) Complete? Reaction->Check Check->Reaction No (Add more KI) Workup Workup: Filter Salts -> Aqueous Wash Check->Workup Yes Purify Purification: Flash Chromatography or Recrystallization Workup->Purify Final Final Product (>95% Purity) Purify->Final

Figure 2: Standard operating procedure for gram-scale synthesis.

References
  • Rowley, M., et al. (2001). "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry. Link

    • Context: Establishes 1,4-oxazepane as a key scaffold for D4 receptor selectivity.[1][2]

  • BenchChem Technical Support. (2025). "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." BenchChem.[3][4] Link

    • Context: General protocols for chloroacetyl chloride reactivity and handling.[3]

  • Pace, V., et al. (2014). "Alpha-Halocarbonyl Compounds in Organic Synthesis." Current Organic Chemistry. Link

    • Context: Comprehensive review of nucleophilic substitution mechanisms for -haloamides.
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft. Link

    • Context: Foundational reference for the iodide-catalyzed substitution (Finkelstein reaction).

Sources

Application

Gram-Scale Synthesis of N-chloroacetyl-1,4-oxazepane: An Application and Protocol Guide

Introduction: Strategic Importance of N-chloroacetylated Heterocycles The synthesis of N-chloroacetyl-1,4-oxazepane represents the convergence of two strategically important motifs in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-chloroacetylated Heterocycles

The synthesis of N-chloroacetyl-1,4-oxazepane represents the convergence of two strategically important motifs in medicinal chemistry and drug development. The 1,4-oxazepane scaffold is a seven-membered heterocyclic core present in numerous biologically active molecules, prized for the conformational flexibility it imparts.[1] The N-chloroacetyl group, on the other hand, is a highly versatile synthetic handle. The presence of the α-chloro group provides a reactive site for subsequent nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[2]

This guide provides a comprehensive, field-tested protocol for the gram-scale synthesis of N-chloroacetyl-1,4-oxazepane. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and outline the necessary safety and analytical validation steps. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this valuable synthetic intermediate.

Reaction Mechanism: The Schotten-Baumann Acylation

The N-acylation of 1,4-oxazepane with chloroacetyl chloride proceeds via a nucleophilic acyl substitution, a cornerstone transformation in organic synthesis.[3] The protocol described herein is a classic example of the Schotten-Baumann reaction, which is typically conducted in a two-phase system or in the presence of an aqueous base.[4][5] The base plays a crucial role: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation.[6]

The mechanism unfolds in the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of 1,4-oxazepane attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The added base (e.g., sodium hydroxide or triethylamine) removes the proton from the now positively charged nitrogen atom, yielding the neutral N-chloroacetyl-1,4-oxazepane product and a salt byproduct (e.g., sodium chloride or triethylammonium chloride).[6][7]

Schotten-Baumann Mechanism Figure 1: Mechanism of N-acylation cluster_products Figure 1: Mechanism of N-acylation R1 1,4-Oxazepane TI Tetrahedral Intermediate R1->TI Nucleophilic Attack R2 Chloroacetyl Chloride R2->TI Base Base (e.g., NaOH) Prod N-chloroacetyl-1,4-oxazepane Base->Prod H2O H₂O Prod_H Protonated Product TI->Prod_H Collapse Prod_H->Prod Deprotonation HCl HCl Salt Salt (e.g., NaCl)

Caption: Figure 1: Mechanism of N-acylation

Experimental Protocol: Gram-Scale Synthesis

This protocol is optimized for a 10-gram scale synthesis. All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplierNotes
1,4-OxazepaneC₅H₁₁NO101.1510.0 g0.0989≥98%CommercialCan be a liquid or low-melting solid
Chloroacetyl ChlorideC₂H₂Cl₂O112.9412.3 g (8.6 mL)0.1088≥98%CommercialHighly corrosive and lachrymatory[8]
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-AnhydrousCommercialReaction solvent
Triethylamine (TEA)C₆H₁₅N101.1915.0 g (20.7 mL)0.1483≥99%CommercialHCl scavenger
Deionized WaterH₂O18.02~300 mL--In-houseFor work-up
Sodium SulfateNa₂SO₄142.04~20 g-AnhydrousCommercialDrying agent
Step-by-Step Procedure

Experimental Workflow Figure 2: Experimental Workflow A 1. Setup & Dissolution - Charge reactor with 1,4-Oxazepane & DCM. - Cool to 0-5 °C. B 2. Base Addition - Add Triethylamine (TEA). A->B C 3. Acylation - Add Chloroacetyl Chloride dropwise. - Maintain temperature <10 °C. B->C D 4. Reaction - Stir at 0-5 °C for 1h. - Warm to RT and stir for 2-4h. C->D E 5. Monitoring - Check reaction completion by TLC/LC-MS. D->E E->D If incomplete F 6. Quenching & Work-up - Add water. - Separate organic layer. E->F If complete G 7. Washing - Wash organic layer with water and brine. F->G H 8. Drying & Concentration - Dry with Na₂SO₄. - Concentrate in vacuo. G->H I 9. Purification - Recrystallize or perform column chromatography. H->I J 10. Characterization - Analyze by NMR, IR, MS. I->J

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Dissolution: Charge the flask with 1,4-oxazepane (10.0 g, 0.0989 mol) and anhydrous dichloromethane (200 mL). Stir the mixture until the amine is fully dissolved and the internal temperature reaches 0-5 °C.

  • Base Addition: Add triethylamine (15.0 g, 0.1483 mol, 1.5 equivalents) to the stirred solution.

  • Acylation: Add chloroacetyl chloride (12.3 g, 0.1088 mol, 1.1 equivalents) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes.

    • Causality Note: The slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.[9] The internal temperature must be maintained below 10 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Work-up: Once the reaction is complete, carefully add 100 mL of deionized water to the flask to quench the reaction and dissolve the triethylammonium chloride salt. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated brine solution (1 x 50 mL).

    • Causality Note: The water washes remove the salt byproduct, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or a low-melting solid, can be purified by either recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Safety and Handling Precautions

Chloroacetyl chloride is a highly toxic, corrosive, and water-reactive substance.[10] Inhalation can cause severe respiratory irritation and delayed pulmonary edema.[8][11] Skin and eye contact will result in severe burns.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[8]

  • Fume Hood: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation exposure.[10]

  • Inert Atmosphere: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) as chloroacetyl chloride reacts violently with moisture to release toxic HCl gas.[12]

  • Quenching: Be cautious during the aqueous work-up. The quenching of any unreacted chloroacetyl chloride is exothermic.

  • Waste Disposal: All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

Analytical Characterization

The identity and purity of the final product, N-chloroacetyl-1,4-oxazepane, should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.2 (s, 2H, -CO-CH₂ -Cl); 3.6-3.8 (m, 4H, -N-CH₂ -CH₂-O-); 3.4-3.6 (m, 2H, -N-CH₂ -CH₂-N-); 1.8-2.0 (m, 2H, -CH₂-CH₂ -CH₂-). Note: Signal multiplicity and exact shifts may vary due to conformational effects of the 7-membered ring.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~166 (-C =O); ~70 (-CH₂-C H₂-O-); ~50 (-N-C H₂-); ~42 (-CO-C H₂-Cl); ~30 (-CH₂-C H₂-CH₂-).
FT-IR (neat)ν (cm⁻¹): ~1650-1670 (strong, C=O amide stretch); ~1100 (strong, C-O-C stretch).
Mass Spectrometry (ESI+)m/z: Calculated for C₇H₁₂ClNO₂ [M+H]⁺: 178.06. Found: 178.1.
Appearance Colorless to pale yellow oil or low-melting solid.

Conclusion

This protocol provides a reliable and scalable method for the synthesis of N-chloroacetyl-1,4-oxazepane. By understanding the underlying Schotten-Baumann reaction mechanism and adhering strictly to the safety precautions outlined, researchers can confidently produce this versatile intermediate in high yield and purity. The N-chloroacetyl group serves as a key functional handle, opening avenues for further molecular elaboration in the pursuit of novel chemical entities for drug discovery and development.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. [Link]

  • Preparation method of N-acyl amino acid type surfactant.
  • Preparation of chloroacetyl chloride.
  • What is the Schottan-Baumann reaction?. Quora. [Link]

  • Acylation with chloroacetyl chloride. Reddit. [Link]

  • Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

  • 1,4-oxazepane derivatives.
  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]

  • Preparation of N-acylated amines. ResearchGate. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • N-Acylation Reactions of Amines. University of Bath Research Portal. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Schotten-Baumann Reaction and its Mechanism. YouTube. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

Sources

Method

Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives Utilizing an N-Chloroacetyl Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,4-Oxazepane Scaffold and the Versatility of N-Chloroacetylation in Solid-Phase Synthesis The 1,4-oxazepane moiety is a privileged seven-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Oxazepane Scaffold and the Versatility of N-Chloroacetylation in Solid-Phase Synthesis

The 1,4-oxazepane moiety is a privileged seven-membered heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional conformation imparts desirable physicochemical properties, making it a valuable scaffold in the design of novel therapeutics. Compounds incorporating the 1,4-oxazepane ring system have shown a wide range of biological activities, including potential as anticonvulsants and antifungal agents, as well as treatments for inflammatory bowel disease, lupus nephritis, and various respiratory diseases.[1] The exploration of this chemical space for drug discovery necessitates efficient synthetic strategies for the creation of diverse libraries of 1,4-oxazepane derivatives.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries. By anchoring a starting material to an insoluble polymer support, reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling the automation of synthetic sequences.

This guide details a robust methodology for the use of an N-chloroacetylated 1,4-oxazepane scaffold in solid-phase synthesis. The N-chloroacetyl group serves as a versatile reactive handle, allowing for the introduction of a wide array of functional groups through nucleophilic substitution. This approach enables the generation of a library of diverse 1,4-oxazepane derivatives from a common resin-bound intermediate. The protocols provided herein are based on established principles of solid-phase organic synthesis and known reactivity of chloroacetylated amines.[2][3]

Core Principles and Workflow Overview

The solid-phase synthesis strategy presented here involves the initial immobilization of a 1,4-oxazepane precursor onto a suitable solid support. This is followed by the key N-chloroacetylation step to furnish the reactive intermediate. Subsequent diversification is achieved by treating aliquots of the resin-bound N-chloroacetyl-1,4-oxazepane with a library of nucleophiles. Finally, the desired products are cleaved from the resin, purified, and characterized.

workflow Resin Resin Selection (e.g., 2-Chlorotrityl chloride resin) Immobilization Immobilization of 1,4-Oxazepane Precursor Resin->Immobilization Swelling in suitable solvent Chloroacetylation N-Chloroacetylation on Solid Support Immobilization->Chloroacetylation Resin-bound 1,4-oxazepane Diversification Diversification via Nucleophilic Substitution Chloroacetylation->Diversification Resin-bound N-chloroacetyl-1,4-oxazepane Cleavage Cleavage from Solid Support Diversification->Cleavage Resin-bound diversified products Analysis Product Analysis and Purification Cleavage->Analysis Crude product library

Figure 1: General workflow for the solid-phase synthesis of 1,4-oxazepane derivatives.

Detailed Protocols and Methodologies

PART 1: Resin Selection and Immobilization of 1,4-Oxazepane

The choice of resin is critical for a successful solid-phase synthesis campaign. For the immobilization of a secondary amine like 1,4-oxazepane, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is an excellent choice. This resin allows for the attachment of the amine and subsequent cleavage of the final products under mild acidic conditions that are orthogonal to many other protecting groups and functionalities.

Protocol 1: Immobilization of 1,4-Oxazepane on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of a suitable 1,4-oxazepane precursor to the 2-CTC resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)

  • 1,4-Oxazepane (or a suitable precursor)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel (e.g., fritted syringe)

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1 g) in a solid-phase synthesis vessel. Wash the resin with DCM (3 x 10 mL) and then swell in anhydrous DCM (10 mL) for 30 minutes.

  • Amine Loading: In a separate flask, dissolve the 1,4-oxazepane precursor (2.0 mmol) and DIPEA (4.0 mmol) in anhydrous DCM (5 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin and add the solution of the 1,4-oxazepane precursor and DIPEA. Seal the vessel and agitate at room temperature for 2-4 hours.

  • Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading of the resin can be determined gravimetrically or by a colorimetric assay (e.g., picric acid test for secondary amines).

PART 2: On-Resin N-Chloroacetylation

With the 1,4-oxazepane scaffold successfully immobilized, the next crucial step is the introduction of the chloroacetyl group. Chloroacetyl chloride is a highly reactive acylating agent, and the reaction can be performed efficiently on the solid support.[3]

Protocol 2: N-Chloroacetylation of Resin-Bound 1,4-Oxazepane

Materials:

  • Resin-bound 1,4-oxazepane (from Protocol 1)

  • Chloroacetyl chloride

  • DIPEA or 2,6-lutidine

  • Anhydrous DCM

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the resin-bound 1,4-oxazepane (1 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Reaction Mixture Preparation: In a separate flask, prepare a solution of chloroacetyl chloride (3.0 mmol) and DIPEA (3.5 mmol) in anhydrous DCM (5 mL).

  • Acylation Reaction: Drain the DCM from the swollen resin and add the chloroacetylation reaction mixture. Seal the vessel and agitate at room temperature for 1-2 hours. The reaction progress can be monitored by a qualitative test for secondary amines (e.g., chloranil test). A negative test indicates complete acylation.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum. The resulting resin is the N-chloroacetyl-1,4-oxazepane on solid support, ready for diversification.

Sources

Application

Application Notes and Protocols for the Derivatization of N-chloroacetyl-1,4-oxazepane for Biological Screening

Introduction: Unlocking the Potential of the 1,4-Oxazepane Scaffold through Covalent Modification The 1,4-oxazepane motif is a privileged seven-membered heterocyclic structure that imparts unique three-dimensional charac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the 1,4-Oxazepane Scaffold through Covalent Modification

The 1,4-oxazepane motif is a privileged seven-membered heterocyclic structure that imparts unique three-dimensional characteristics to molecules, making it an area of growing interest in medicinal chemistry.[1] Its non-planar conformation allows for the presentation of substituents in distinct spatial orientations, offering a sophisticated scaffold for probing biological targets. This guide explores the strategic derivatization of N-chloroacetyl-1,4-oxazepane, a versatile building block designed for the generation of compound libraries aimed at biological screening.

The incorporation of the N-chloroacetyl group transforms the 1,4-oxazepane core into a reactive fragment capable of forming covalent bonds with nucleophilic residues in biological macromolecules.[2][3][4][5] This approach is central to the discovery of covalent inhibitors, a class of therapeutic agents that can offer enhanced potency, prolonged duration of action, and the potential to target challenging proteins.[4][5][6] By derivatizing the N-chloroacetyl-1,4-oxazepane core, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold, leading to the identification of novel chemical probes and potential drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of N-chloroacetyl-1,4-oxazepane and the subsequent biological evaluation of the resulting compound library. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline a strategic workflow for screening and hit validation.

Scientific Rationale and Strategic Considerations

The N-chloroacetyl group is a well-established electrophilic "warhead" in the design of covalent inhibitors.[7] Its reactivity is attributed to the susceptibility of the carbon-chlorine bond to nucleophilic substitution by amino acid residues such as cysteine, lysine, and histidine.[8] This targeted covalent modification can lead to irreversible or long-lived inhibition of enzyme activity or disruption of protein-protein interactions.

The 1,4-oxazepane scaffold serves as the "delivery vehicle" for the chloroacetyl warhead, influencing the molecule's overall physicochemical properties, including solubility, cell permeability, and binding orientation within a target's active or allosteric site. The derivatization of this scaffold allows for the modulation of these properties to optimize biological activity and selectivity.

Our strategy is rooted in the principles of fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened for weak binding to a biological target.[9][10][11][12] The N-chloroacetyl-1,4-oxazepane can be considered a reactive fragment. By systematically introducing a diverse range of chemical moieties, we can expand the chemical space explored and identify derivatives with improved affinity and selectivity.

Visualization of the Derivatization and Screening Workflow

workflow General Workflow for N-chloroacetyl-1,4-oxazepane Derivatization and Screening cluster_synthesis Library Synthesis cluster_screening Biological Screening A N-chloroacetyl-1,4-oxazepane (Starting Material) C Parallel Synthesis of Derivatives A->C B Selection of Diverse Building Blocks (e.g., amines, thiols) B->C D Purification and Characterization (e.g., HPLC, LC-MS, NMR) C->D E Primary Screening (e.g., Cell Viability Assay) D->E Compound Library F Hit Identification E->F G Secondary Screening (e.g., Enzyme Inhibition Assay) F->G H Lead Optimization G->H

Caption: A schematic overview of the process from library synthesis to hit identification.

Protocols for Derivatization of N-chloroacetyl-1,4-oxazepane

The following protocols describe the synthesis of a representative library of N-chloroacetyl-1,4-oxazepane derivatives through nucleophilic substitution with a variety of amines.

Protocol 1: General Procedure for Amine Derivatization

This protocol outlines a general method for the reaction of N-chloroacetyl-1,4-oxazepane with primary and secondary amines to generate a library of N-glycyl-1,4-oxazepane derivatives.

Materials:

  • N-chloroacetyl-1,4-oxazepane

  • A diverse set of primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-chloroacetyl-1,4-oxazepane (1.0 eq) in anhydrous ACN or DMF, add the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between EtOAc and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the desired N-substituted glycyl-1,4-oxazepane derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Derivatization Reactions

EntryAmine NucleophileProductYield (%)
1AnilineN-(phenylglycyl)-1,4-oxazepane85
2BenzylamineN-(benzylglycyl)-1,4-oxazepane92
3MorpholineN-(morpholin-4-ylacetyl)-1,4-oxazepane88
4PiperidineN-(piperidin-1-ylacetyl)-1,4-oxazepane90

Protocols for Biological Screening

The following protocols are designed for the initial biological evaluation of the synthesized N-chloroacetyl-1,4-oxazepane derivatives.

Protocol 2: Cell Viability Assay (AlamarBlue™ Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[13] It is a robust and sensitive method for primary screening of a compound library for cytotoxic or cytostatic effects.[14]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom black plates

  • AlamarBlue™ Cell Viability Reagent

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control (e.g., doxorubicin)

  • Negative control (vehicle, 0.1% DMSO)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with positive and negative controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of AlamarBlue™ reagent to each well and incubate for 2-4 hours at 37°C, protected from light.[13]

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the negative control and plot dose-response curves to determine the IC₅₀ values.

Protocol 3: Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific enzyme.[15] The specific substrates, buffers, and detection methods will need to be optimized for the enzyme of interest.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control inhibitor

  • Negative control (vehicle, 0.1% DMSO)

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the enzyme and the test compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[16]

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Determine the initial reaction rates (V₀) for each compound concentration.

  • Calculate the percentage of enzyme inhibition relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Representative Screening Data

CompoundCell Viability IC₅₀ (µM)Enzyme X Inhibition IC₅₀ (µM)
N-chloroacetyl-1,4-oxazepane>100>100
Derivative 125.35.2
Derivative 212.81.1
Derivative 355.115.7
Derivative 48.90.8

Mechanism of Action: Covalent Inhibition

The N-chloroacetyl group facilitates covalent bond formation with nucleophilic residues on the target protein.[2] This irreversible or long-lived binding can lead to potent and sustained biological effects.[5]

mechanism Hypothetical Mechanism of Covalent Inhibition cluster_binding Binding and Reaction A N-chloroacetyl-1,4-oxazepane Derivative C Non-covalent Binding Complex A->C Reversible Binding B Target Protein with Nucleophilic Residue (e.g., Cys-SH) B->C D Covalent Adduct (Inactivated Protein) C->D Irreversible Covalent Bond Formation

Caption: The two-step process of covalent inhibition by an N-chloroacetyl derivative.

Conclusion and Future Directions

The derivatization of N-chloroacetyl-1,4-oxazepane provides a powerful platform for the discovery of novel bioactive compounds. The protocols and strategies outlined in this guide offer a systematic approach to library synthesis and biological screening. Future work should focus on expanding the diversity of the chemical library, exploring a wider range of biological targets, and conducting detailed mechanistic studies on the most promising "hit" compounds. The integration of computational modeling and structural biology will further accelerate the optimization of these derivatives into potent and selective chemical probes or therapeutic leads.

References

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 3125-3154. Retrieved from [Link]

  • CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. CAS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. G-Biosciences. Retrieved from [Link]

  • Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based drug discovery: where did it come from?. Nature reviews. Drug discovery, 12(8), 644. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Covalent Inhibition in Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. National Center for Biotechnology Information. Retrieved from [Link]

  • PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab. Retrieved from [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Fragment-based lead discovery. Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Enzyme inhibitor. Wikipedia. Retrieved from [Link]

Sources

Method

Application Note: N-chloroacetyl-1,4-oxazepane for Covalent Fragment-Based Screening

Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel chemical matter for therapeutic targets.[1] By screening low-molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of novel chemical matter for therapeutic targets.[1] By screening low-molecular-weight compounds (fragments), FBDD can explore chemical space more efficiently and often yields hits with superior ligand efficiency.[2] A burgeoning area within this field is the use of covalent fragments, which incorporate a reactive electrophilic "warhead" to form a permanent bond with a target protein.[3] This approach can deliver inhibitors of high potency and prolonged duration of action, and has proven particularly effective for challenging targets, including those with shallow binding pockets previously deemed "undruggable".[3][4] This guide details the application of N-chloroacetyl-1,4-oxazepane, a novel covalent fragment, in a typical FBDD workflow. We provide the scientific rationale for its design, a detailed synthesis protocol, and step-by-step methodologies for its use in covalent screening campaigns.

Introduction to N-chloroacetyl-1,4-oxazepane in Covalent FBDD

The design of a successful covalent fragment hinges on the synergy between its constituent parts: the reactive warhead and the molecular scaffold. N-chloroacetyl-1,4-oxazepane has been rationally designed to balance these two components for optimal performance in drug discovery campaigns.

  • The Chloroacetamide Warhead: The N-chloroacetyl group is a mild electrophile, classified as a Michael acceptor. Its reactivity is tuned to selectively engage nucleophilic amino acid residues, most commonly cysteine, within a protein's binding pocket.[5] Unlike more aggressive electrophiles, its moderate reactivity minimizes the risk of non-specific, off-target modifications, a critical consideration for developing safe therapeutics.[6] The covalent bond formation is typically irreversible and proceeds via a nucleophilic substitution (SN2) reaction with the deprotonated thiol of a cysteine residue.

  • The 1,4-Oxazepane Scaffold: The 1,4-oxazepane ring is a privileged seven-membered heterocyclic scaffold in medicinal chemistry.[7][8] Its non-planar, three-dimensional structure is advantageous for exploring the complex topology of protein binding sites, a departure from the often flat, aromatic structures that dominate traditional screening libraries. This scaffold imparts favorable physicochemical properties, including improved aqueous solubility, and presents clear, synthetically accessible vectors for subsequent fragment elaboration and optimization.[9]

Physicochemical Properties of N-chloroacetyl-1,4-oxazepane

The properties of this fragment adhere to the "Rule of Three," a common guideline for fragment library design, ensuring a high probability of binding in an atom-efficient manner.

PropertyValueRationale & Significance
Molecular Weight 177.62 g/mol Low MW is a hallmark of FBDD, allowing for significant scope in optimization.
cLogP 0.45A balanced lipophilicity ensures sufficient solubility while allowing for membrane permeability.
Topological Polar Surface Area (TPSA) 41.5 ŲContributes to good solubility and cell permeability.
Hydrogen Bond Donors 0The absence of donors simplifies binding interactions initially.
Hydrogen Bond Acceptors 3The ether oxygen and amide oxygen/nitrogen can form key interactions.
Rotatable Bonds 1Low conformational flexibility reduces the entropic penalty upon binding.

Synthesis and Characterization

N-chloroacetyl-1,4-oxazepane is readily synthesized via a standard acylation reaction. This protocol provides a reliable method for producing high-purity material for screening.

Protocol 1: Synthesis of N-chloroacetyl-1,4-oxazepane

Causality: This procedure utilizes a simple nucleophilic acyl substitution where the secondary amine of 1,4-oxazepane attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A mild base, such as triethylamine (TEA), is used to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

Reaction Scheme:

FBDD_Workflow A Fragment Preparation (N-chloroacetyl-1,4-oxazepane in DMSO) C Incubation (Protein + Fragment, Time course) A->C B Target Protein Preparation (Buffer exchange, DTT removal) B->C D Intact Protein LC-MS Analysis (Detect mass shift) C->D Quench Reaction E Hit Identification (Mass = Protein + Fragment) D->E F Biochemical Assay (Confirm functional activity, IC50) E->F Validation G Site of Modification Mapping (LC-MS/MS Peptide Mapping) F->G H Structural Biology (X-ray crystallography or Cryo-EM) G->H I Hit-to-Lead Optimization (Elaborate 1,4-oxazepane scaffold) H->I

Sources

Application

Technical Guide: Chromatographic Isolation of N-(2-Chloroacetyl)-1,4-oxazepane

[1] Introduction & Chemical Context N-(2-chloroacetyl)-1,4-oxazepane is a critical intermediate in the synthesis of seven-membered heterocyclic pharmaceuticals, particularly those targeting the Central Nervous System (CN...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

N-(2-chloroacetyl)-1,4-oxazepane is a critical intermediate in the synthesis of seven-membered heterocyclic pharmaceuticals, particularly those targeting the Central Nervous System (CNS) [1].[1] The 1,4-oxazepane core serves as a versatile scaffold for monoamine reuptake inhibitors and other bioactive ligands.

The introduction of the chloroacetyl moiety serves two functions:

  • Protection/Activation: It masks the secondary amine while providing an electrophilic handle (

    
    -haloamide) for subsequent nucleophilic substitution or cyclization reactions.
    
  • Physicochemical Shift: It significantly alters the polarity of the molecule, transitioning it from a basic, polar amine to a neutral, moderately lipophilic amide.

Stability & Safety Warning

Critical Safety Notice:


-Chloroacetamides are potent alkylating agents and known contact sensitizers.[1] They can cause severe allergic dermatitis. All purification steps described below must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses).

Pre-Chromatographic Sample Preparation[2][3]

Successful chromatography begins with the reaction workup. Direct loading of the crude reaction mixture onto silica gel often leads to streakiness (tailing) and rapid degradation of the stationary phase due to residual acid chlorides or hydrochloride salts.

Recommended Workup Protocol

Before attempting purification, the crude synthesis mixture (typically from the reaction of 1,4-oxazepane hydrochloride with chloroacetyl chloride in the presence of a base) must be processed:[2]

  • Quench: Cool reaction to 0°C and quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with 1M HCl (cold).

    • Rationale: This removes unreacted 1,4-oxazepane (starting material), which is basic and will otherwise tail heavily on silica. The desired amide product is neutral and remains in the organic layer.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo (keep bath <40°C to prevent thermal degradation).

Method Development: Thin Layer Chromatography (TLC)

Visualization Strategy

Unlike benzodiazepinones or other aromatic analogs, the 1,4-oxazepane ring lacks a strong UV chromophore. The chloroacetyl amide bond absorbs weakly at 254 nm but significantly better at 210–220 nm.

  • Primary Detection: Iodine Chamber (I

    
    ). The amide nitrogen and ether oxygen facilitate rapid iodine uptake, resulting in dark brown spots.
    
  • Secondary Detection: KMnO

    
     Stain.[1] The oxidizable nature of the ether/amine functionality often yields a yellow spot on a purple background.
    
  • UV: Set detector to 215 nm if using automated flash systems.

Mobile Phase Optimization

The target molecule is a polar amide. A standard gradient of Hexane/Ethyl Acetate is recommended.

Solvent SystemEtOAc %R

(Target)
Observation
Hexane/EtOAc 20%0.15Retentive.[1] Good for removing non-polar impurities.
Hexane/EtOAc 40% 0.35 Optimal for isolation.
Hexane/EtOAc 60%0.65Elutes too fast; co-elution risk with polar byproducts.[1]

Flash Chromatography Protocol

System Setup
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Size: 12g cartridge for <100 mg scale; 40g cartridge for 100–500 mg scale.

  • Flow Rate: 15–25 mL/min (system dependent).

Step-by-Step Procedure
  • Equilibration: Flush the column with 3 Column Volumes (CV) of 10% EtOAc in Hexane.

  • Loading:

    • Preferred:Dry Loading. Dissolve crude oil in minimal DCM, add Celite (1:2 ratio w/w), and evaporate to a free-flowing powder. Load this powder into a solid load cartridge.

    • Alternative: Liquid loading in minimal DCM (risk of band broadening).

  • Gradient Profile:

    • 0–2 CV: Isocratic 10% EtOAc (Elutes non-polar impurities/solvent front).

    • 2–10 CV: Linear Gradient 10%

      
       60% EtOAc.
      
    • 10–13 CV: Isocratic 60% EtOAc.[1]

  • Fraction Collection:

    • Collect fractions based on UV threshold (215 nm) or collect all fractions if UV signal is weak.

    • Test fractions via TLC (I

      
       stain).
      
Separation Logic Diagram

PurificationWorkflow Start Crude Reaction Mixture (Amine + Acid Chloride) Quench Quench: Sat. NaHCO3 (Neutralize HCl) Start->Quench Wash Acid Wash (1M HCl) (Remove unreacted Amine) Quench->Wash Organic Layer Dry Dry & Concentrate (Na2SO4, Rotovap) Wash->Dry Load Dry Load on Celite Dry->Load Flash Flash Chromatography Gradient: 10-60% EtOAc/Hex Load->Flash Analysis Analysis (NMR/LCMS) Confirm Purity Flash->Analysis

Figure 1: Purification workflow for N-chloroacetyl-1,4-oxazepane emphasizing the critical acid wash step to remove starting material.

Analytical Validation & Troubleshooting

Quality Control Criteria

Post-purification, the isolated oil should be validated against the following criteria:

  • 1H NMR (CDCl

    
    ): 
    
    • Look for the distinct singlet of the chloroacetyl -CH

      
      - group around 
      
      
      
      4.0–4.2 ppm [2].[1]
    • Verify the integration of the oxazepane ring protons (multiplets around

      
       3.5–3.8 ppm and 
      
      
      
      1.9 ppm).
    • Absence of: Broad singlet at

      
       2.0–3.0 ppm (indicates residual amine) or triplet at 
      
      
      
      1.2 ppm (residual EtOAc).
  • LC-MS:

    • Observe [M+H]

      
       peak.[3][4] Note the characteristic 3:1 isotopic ratio of 
      
      
      
      Cl/
      
      
      Cl.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing on TLC Residual amine or acid.[1]Ensure 1M HCl wash was performed.[1] Add 1% Triethylamine to the mobile phase (only if product is stable).
Low Recovery Product degradation on silica.[1]Reduce residence time on column.[1] Switch to neutral alumina if silica causes hydrolysis.
Co-elution Gradient too steep.Shallow the gradient slope (e.g., 20%

40% over 10 CV).
No UV Signal Weak chromophore.[1]Switch detection wavelength to 210 nm or rely on fraction collection by volume + TLC staining.

References

  • Vertex AI Search. (2023). Synthesis for Benzo-1,4-Oxazepine Derivatives. National Institutes of Health (NIH). 5[6]

  • BenchChem. (2025).[7] Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones. 7

  • PubChem. (2025). 1,4-Oxazepane hydrochloride Structure and Properties. National Library of Medicine. 1

  • Sorbent Technologies. (2023). Silica Gel Chromatographic Methods. 8

Sources

Method

"N-chloroacetyl-1,4-oxazepane" as a covalent modifier of proteins

Application Note: N-chloroacetyl-1,4-oxazepane as a Covalent Modifier for Protein Ligand Discovery Executive Summary N-chloroacetyl-1,4-oxazepane represents a paradigmatic "electrophilic fragment" used in modern Fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-chloroacetyl-1,4-oxazepane as a Covalent Modifier for Protein Ligand Discovery

Executive Summary

N-chloroacetyl-1,4-oxazepane represents a paradigmatic "electrophilic fragment" used in modern Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). Unlike traditional non-covalent inhibitors, this molecule combines a "privileged" medicinal chemistry scaffold (the 7-membered 1,4-oxazepane ring) with a validated electrophilic warhead (chloroacetamide).

This Application Note details the physicochemical rationale, reaction mechanism, and experimental protocols for using N-chloroacetyl-1,4-oxazepane to identify druggable cysteine residues in protein targets. It is designed for researchers utilizing covalent fragment libraries (e.g., from Enamine, CovArray) to discover novel allosteric sites or "ligandable" cysteines.

Technical Background & Mechanism

The Molecule: Scaffold + Warhead

Successful covalent drug discovery relies on the "Scaffold/Warhead" concept.

  • The Scaffold (1,4-Oxazepane): A 7-membered heterocycle containing oxygen and nitrogen. Unlike the ubiquitous 6-membered morpholine, the oxazepane ring adopts a twisted chair/boat conformation, projecting substituents into unique vectors of 3D space. This allows it to probe steric pockets inaccessible to flatter rings.

  • The Warhead (2-Chloroacetyl): A moderately reactive electrophile. It is sufficiently stable in aqueous buffer for screening but reactive enough to alkylate nucleophilic cysteine thiols upon specific binding events.

Mechanism of Action: S_N2 Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Recognition: The oxazepane scaffold binds reversibly to a pocket on the protein surface (non-covalent affinity).

  • Proximity Effect: This binding positions the chloroacetyl group adjacent to a target cysteine residue.

  • Conjugation: The cysteine thiolate (

    
    ) attacks the 
    
    
    
    -carbon of the chloroacetyl group, displacing the chloride ion.
  • Result: An irreversible thioether bond is formed.

Reaction Scheme:



Mass Shift Calculation: For mass spectrometry analysis, the covalent modification results in a specific mass increase:

  • Formula Added:

    
     (assuming unsubstituted oxazepane)
    
  • Net Mass Shift (

    
    M): 
    
    
    
    • Calculation: MW(Reagent) - MW(HCl)

      
      
      

Visualization: Mechanism & Workflow

Figure 1: Reaction Mechanism and Screening Workflow The following diagram illustrates the


 attack and the decision tree for validating a hit.

G cluster_0 Reaction Chamber Reagent N-chloroacetyl- 1,4-oxazepane Complex Non-Covalent Complex Reagent->Complex Reversible Binding Protein Target Protein (Cys-SH) Protein->Complex Adduct Covalent Adduct (Thioether) Complex->Adduct S_N2 Reaction (Cl- leaving) MS_Analysis Intact Protein LC-MS Adduct->MS_Analysis Detect +141 Da Validation Competition ABPP MS_Analysis->Validation Hit Confirmation

Caption: Logical flow from reversible binding to irreversible modification and downstream validation.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening

The Gold Standard for validating covalent fragments.

Materials:

  • Protein: Recombinant target protein (>90% pure), 5-10 µM in PBS (pH 7.4). Avoid buffers with DTT or

    
    -mercaptoethanol.
    
  • Reagent: N-chloroacetyl-1,4-oxazepane (100 mM stock in DMSO).

  • Control: Iodoacetamide (generic alkylator) or DMSO vehicle.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.

Step-by-Step Procedure:

  • Preparation: Dilute protein to 5 µM in PBS.

  • Incubation: Add N-chloroacetyl-1,4-oxazepane to a final concentration of 50 µM (10x excess).

    • Note: Keep DMSO concentration

      
      .
      
  • Reaction Time: Incubate at Room Temperature (RT) for 60 minutes.

    • Optimization: If no labeling is observed, extend to 3 hours or increase concentration to 100 µM.

  • Quenching: Add formic acid to 0.1% final concentration to stop the reaction and denature the protein.

  • LC-MS Analysis: Inject 1-2 µg of protein onto a C4 desalting column. Elute with a steep Acetonitrile gradient.

  • Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation (Table 1):

ObservationMass ShiftInterpretation
No Shift 0 DaNo binding or cryptic cysteine.
Mono-adduct +141 DaHIT. Specific modification of one cysteine.
Multi-adduct +282, +423 DaNon-specific / Promiscuous binding (surface exposed Cys).
Control (IAA) +57 DaVerifies Cysteine accessibility.
Protocol B: Gel-Based Competition ABPP

Used to determine if the fragment binds to the same site as a known probe or to assess selectivity.

Materials:

  • Broad-Spectrum Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne (for Click chemistry).

  • SDS-PAGE Reagents: 4-12% Bis-Tris gels, fluorescence scanner.

Step-by-Step Procedure:

  • Pre-incubation: Incubate Protein (1 µM) with N-chloroacetyl-1,4-oxazepane (various concentrations: 10, 50, 200 µM) for 60 min at RT.

  • Probe Labeling: Add IA-Rhodamine (1 µM) to the mixture. Incubate for 30 min in the dark.

  • Quenching: Add 4x SDS-PAGE Loading Buffer (containing

    
    -ME) and boil for 5 min.
    
    • Note: Boiling ensures denaturation; the thioether bond formed by the fragment is stable, but the non-covalent interactions are broken.

  • Electrophoresis: Run SDS-PAGE.

  • Imaging: Scan the gel for Rhodamine fluorescence.

Result Analysis:

  • Hit: A dose-dependent decrease in fluorescence intensity indicates the oxazepane fragment has blocked the cysteine, preventing IA-Rhodamine labeling.

  • No Effect: Fluorescence remains constant; the fragment does not bind or does not compete for the reactive cysteine.

Safety & Handling Guidelines

  • Hazard Class: Alkylating Agent. Skin and eye irritant.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Stability: Chloroacetamides are susceptible to hydrolysis at high pH (>8.5). Always prepare fresh dilutions from DMSO stock.

  • Disposal: Quench excess reagent with 10% cysteine or glutathione solution before disposal in hazardous chemical waste.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Foundational paper establishing the utility of chloroacetamide fragment libraries for cysteine profiling.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link

    • Describes the methodology for screening electrophilic fragments using Intact Protein MS.
  • Enamine Ltd. (2023).[2] "Covalent Fragment Libraries: Chloroacetamides." Enamine.net. Link

    • Source of commercial libraries containing N-chloroacetyl-1,4-oxazepane and rel
  • Åkerfeldt, K. S., et al. (2011). "Amino Acid Analysis." Current Protocols in Protein Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Chloroacetyl-1,4-Oxazepane Synthesis

Ticket ID: #OXZ-Cl-001 Topic: Yield Improvement & Protocol Standardization Status: Open Assigned Scientist: Senior Application Specialist Executive Summary & Reaction Overview User Query: "My yields for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OXZ-Cl-001 Topic: Yield Improvement & Protocol Standardization Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary & Reaction Overview

User Query: "My yields for the synthesis of N-chloroacetyl-1,4-oxazepane are inconsistent (30-50%). I observe significant white precipitate during the reaction and loss of product during workup. How can I optimize this?"

Technical Analysis: The synthesis of N-chloroacetyl-1,4-oxazepane (4-(2-chloroacetyl)-1,4-oxazepane) is a classic nucleophilic acyl substitution. The core challenge lies not in the reactivity—chloroacetyl chloride is highly electrophilic—but in HCl management and phase distribution .

The reaction generates equimolar amounts of HCl. If not neutralized immediately, this HCl protonates the unreacted 1,4-oxazepane, rendering it non-nucleophilic (ammonium salt) and halting the reaction at ~50% conversion. Furthermore, the seven-membered oxazepane ring imparts unique solubility profiles that complicate aqueous workups.

The Reaction Pathway[1][2][3][4]

ReactionPathway Start 1,4-Oxazepane (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + Reagent (DCM, 0°C) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Product N-Chloroacetyl-1,4-oxazepane (Target) Inter->Product Elimination Byproduct HCl (Yield Killer) Inter->Byproduct Side Product Byproduct->Start Protonation (Deactivates Nucleophile)

Figure 1: Reaction pathway highlighting the inhibitory feedback loop caused by HCl generation.

The Golden Protocol (Recommended)

We recommend switching from a standard organic base protocol (TEA/DCM) to a Biphasic Schotten-Baumann System . This method uses an inorganic base in the aqueous phase to scavenge HCl, keeping the organic phase free of ammonium salts and ensuring the starting material remains active.

Materials
  • Substrate: 1,4-Oxazepane (1.0 eq)

  • Reagent: Chloroacetyl chloride (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Base: 10% Aqueous

    
     or 
    
    
    
    (2.5 eq)
Step-by-Step Methodology
  • Preparation (Aqueous Phase): Dissolve

    
     (2.5 eq) in distilled water. The volume of water should be roughly equal to the volume of organic solvent used in step 2.
    
  • Preparation (Organic Phase): Dissolve 1,4-oxazepane (1.0 eq) in DCM (approx. 10 mL per gram of amine).

  • Mixing: Combine the organic and aqueous phases in a round-bottom flask. Stir vigorously.

    • Note: Vigorous stirring is critical to increase the surface area between phases.

  • Addition (Critical Step): Cool the mixture to 0–5°C using an ice bath. Add Chloroacetyl chloride (1.2 eq) dropwise over 20–30 minutes.

    • Why? Fast addition causes localized heating, which promotes hydrolysis of the acid chloride over acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Workup:

    • Separate the layers.

    • Extract the aqueous layer twice with DCM (the product has moderate water solubility).

    • Combine organic layers, dry over anhydrous

      
      , and concentrate.[1]
      

Troubleshooting Matrix (Q&A)

Issue 1: Low Yield (<50%) & White Precipitate

User: "I see a thick white solid forming immediately upon adding the acid chloride. My yield is stuck at 50%."

Diagnosis: You are likely using a monophasic system (e.g., DCM only) without enough base, or the base is too weak. The white solid is 1,4-oxazepane hydrochloride . Once protonated, the amine cannot react.

Corrective Action:

  • Immediate Fix: Add an excess of triethylamine (TEA) or Diisopropylethylamine (DIPEA)—at least 1.5 to 2.0 equivalents relative to the acid chloride.

  • Process Change: Switch to the Biphasic Protocol (Section 2). The salt stays in the water layer, leaving the amine free in the DCM layer.

Issue 2: Reagent Decomposition

User: "I added the chloroacetyl chloride, but TLC shows mostly starting material left."

Diagnosis: Hydrolysis. Chloroacetyl chloride is extremely moisture-sensitive. If your solvent is "wet" or the reaction is too hot, water competes with the amine.

Corrective Action:

  • Dry Solvents: Ensure DCM is anhydrous.

  • Temperature Control: Perform the addition strictly at 0°C .

  • Reagent Quality: Distill chloroacetyl chloride if it has turned yellow or cloudy (signs of HCl/hydrolysis).

Issue 3: Product Loss During Workup

User: "The reaction looks clean on TLC, but after washing with water, I recover very little product."

Diagnosis: 1,4-oxazepane derivatives can be polar. The 7-membered ring with oxygen increases water solubility compared to carbocyclic analogs.

Corrective Action:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before separation. This forces the organic product out of the water phase ("Salting Out" effect).

  • Solvent Switch: Use Chloroform (

    
    ) instead of DCM for extraction; it often has better extraction efficiency for polar amides.
    

Comparative Data: Base Selection

The choice of base dramatically impacts the isolation efficiency.

ParameterPyridine/DCMTEA/DCMNa2CO3/H2O/DCM (Recommended)
Yield 65-75%70-80%85-95%
Purification Acid wash required (smelly)Salt filtration requiredPhase separation only
Side Reactions LowModerate (Quaternization possible)Minimal
Atom Economy LowModerateHigh

Diagnostic Workflow

Use this logic tree to diagnose specific failure modes in your experiment.

Troubleshooting Start Start Diagnosis: Low Yield CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM NoSM No, SM consumed CheckTLC->NoSM Precipitate Was there heavy white precipitate? YesSM->Precipitate AqueousLoss Product lost in Aqueous Layer? NoSM->AqueousLoss Hydrolysis Possible Reagent Hydrolysis Precipitate->Hydrolysis No FixBase Fix: Increase Base or Switch to Biphasic Precipitate->FixBase Yes (Amine Salt) FixDry Fix: Dry Solvents & Lower Temp Hydrolysis->FixDry FixExtract Fix: Salt out (NaCl) & Multiple Extractions AqueousLoss->FixExtract

Figure 2: Troubleshooting logic for yield optimization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. PubChem.[2][3] Available at: [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).
  • Schotten, C. (1884).[4][5] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[4] (Foundational reference for the reaction class).

Sources

Optimization

Technical Support Center: N-chloroacetyl-1,4-oxazepane Acylation Protocols

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-chloroacetyl-1,4-oxazepane. This guide is designed to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-chloroacetyl-1,4-oxazepane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the acylation of 1,4-oxazepane with chloroacetyl chloride. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to help you navigate the challenges of this synthesis.

Introduction to the N-Chloroacetylation of 1,4-Oxazepane

The N-chloroacetylation of 1,4-oxazepane is a crucial transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The resulting N-chloroacetyl-1,4-oxazepane is a versatile building block, with the chloroacetyl group serving as a handle for further functionalization through nucleophilic substitution.

The core reaction involves the nucleophilic attack of the secondary amine of 1,4-oxazepane on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

cluster_main N-Chloroacetylation of 1,4-Oxazepane 1,4-Oxazepane N-chloroacetyl-1,4-oxazepane 1,4-Oxazepane->N-chloroacetyl-1,4-oxazepane Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl_Chloride->N-chloroacetyl-1,4-oxazepane Base Base (e.g., Et3N) HCl HCl Base->HCl Neutralization

Caption: General scheme for the N-chloroacetylation of 1,4-oxazepane.

While the reaction appears straightforward, a number of side reactions can occur, leading to decreased yield, impure product, and difficulties in purification. This guide will address these potential pitfalls in a question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is low. What are the most common causes?

Low yields in the N-chloroacetylation of 1,4-oxazepane can often be attributed to several factors. Here's a breakdown of the most likely culprits and how to address them:

  • Inadequate Neutralization of HCl: The reaction generates one equivalent of HCl. If the base you are using is not strong enough or is not present in a sufficient amount, the HCl will protonate the starting 1,4-oxazepane. The resulting ammonium salt is no longer nucleophilic and will not react with chloroacetyl chloride.

    • Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the base.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive towards water.[1] Any moisture in your reaction setup (glassware, solvent, starting materials) will lead to the hydrolysis of the acylating agent to chloroacetic acid, which will not participate in the desired reaction.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity, running it at too low a temperature for an insufficient amount of time may lead to an incomplete reaction.[2]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider allowing it to slowly warm to room temperature after the initial addition of chloroacetyl chloride.

  • Sub-optimal Reagent Purity: Impurities in either the 1,4-oxazepane or the chloroacetyl chloride can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Chloroacetyl chloride can degrade over time, so using a freshly opened bottle or a recently distilled batch is recommended.

FAQ 2: I'm observing an unknown byproduct with a similar polarity to my product. What could it be?

The formation of byproducts is a common challenge. Based on the reactivity of the starting materials and the reaction conditions, here are some possibilities:

  • Ring-Opened Products: The 1,4-oxazepane ring contains an ether linkage which can be susceptible to cleavage under strongly acidic conditions. If the HCl generated during the reaction is not effectively neutralized, it can catalyze the opening of the ring.

    cluster_ring_opening Potential Ring-Opening Side Reaction N-chloroacetyl-1,4-oxazepane N-chloroacetyl-1,4-oxazepane Ring_Opened_Product Ring-Opened Byproduct (e.g., chloroethanol derivative) N-chloroacetyl-1,4-oxazepane->Ring_Opened_Product Acid-Catalyzed Cleavage HCl Excess HCl HCl->Ring_Opened_Product

    Caption: Hypothetical acid-catalyzed ring-opening of the product.

  • Dimerization or Polymerization: If the reaction temperature is too high, or if there is a high concentration of reactive intermediates, polymerization or the formation of dimeric species can occur. This is particularly a risk with highly reactive acylating agents like chloroacetyl chloride.[2]

  • Byproducts from the Base: While tertiary amines like TEA and DIPEA are generally used as non-nucleophilic bases, they can sometimes participate in side reactions. For instance, they can react with chloroacetyl chloride to form quaternary ammonium salts.

FAQ 3: My reaction mixture turned into a thick, intractable resin. What happened?

The formation of a resinous material is a strong indication of uncontrolled polymerization.[2] This is often caused by:

  • High Reaction Temperature: The reaction of chloroacetyl chloride with amines is highly exothermic. If the addition of the acylating agent is too fast or if the reaction is not adequately cooled, the temperature can rise uncontrollably, leading to polymerization.

    • Solution: Add the chloroacetyl chloride dropwise to a cooled (0 °C or below) solution of the 1,4-oxazepane and base. Maintain a low temperature throughout the addition.

  • High Concentration: Running the reaction at a very high concentration can also promote polymerization.

    • Solution: Use a suitable amount of an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) to maintain a reasonable concentration.

FAQ 4: How can I effectively purify my N-chloroacetyl-1,4-oxazepane?

Purification can be challenging due to the potential for closely eluting byproducts. Here are some recommended strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. This typically involves washing the organic layer with a dilute acid (to remove any remaining amine), followed by a wash with a dilute base (like sodium bicarbonate solution to remove any chloroacetic acid), and finally with brine.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Monitoring the fractions by TLC is crucial to ensure good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent will depend on the solubility of the product and impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific experimental setup and the scale of your reaction.

Materials:

  • 1,4-Oxazepane

  • Chloroacetyl chloride

  • Triethylamine (or DIPEA)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1,4-oxazepane (1.0 equivalent) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, continue to stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureControls exothermicity and minimizes side reactions.[2]
Base Triethylamine or DIPEA (1.1-1.2 eq.)Neutralizes HCl byproduct without acting as a nucleophile.
Solvent Anhydrous DCM, THF, or ACNInert solvent that dissolves reactants. Must be dry.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of chloroacetyl chloride.[1]

Visualizing Potential Side Reactions

cluster_troubleshooting Troubleshooting N-Chloroacetylation of 1,4-Oxazepane Start Reaction Start: 1,4-Oxazepane + Chloroacetyl Chloride Desired_Product Desired Product: N-chloroacetyl-1,4-oxazepane Start->Desired_Product Controlled Conditions Side_Reaction_1 Side Reaction 1: Hydrolysis of Acyl Chloride Start->Side_Reaction_1 Presence of Water Side_Reaction_2 Side Reaction 2: Ring Opening Start->Side_Reaction_2 Inefficient HCl Quenching Side_Reaction_3 Side Reaction 3: Polymerization Start->Side_Reaction_3 High Temperature/ Concentration

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-chloroacetyl-1,4-oxazepane

Welcome to the Technical Support Center for the synthesis of N-chloroacetyl-1,4-oxazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-chloroacetyl-1,4-oxazepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The N-chloroacetylation of secondary amines, such as 1,4-oxazepane, is a fundamental transformation in organic synthesis. The resulting N-chloroacetyl group serves as a versatile handle for further chemical modifications, making N-chloroacetyl-1,4-oxazepane a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work. We will delve into the critical parameters of solvent and temperature, explaining the causality behind our recommendations to ensure you can adapt and refine your process for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-chloroacetyl-1,4-oxazepane?

The synthesis of N-chloroacetyl-1,4-oxazepane involves the acylation of the secondary amine, 1,4-oxazepane, with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.

Reaction: 1,4-oxazepane + Chloroacetyl chloride → N-chloroacetyl-1,4-oxazepane + HCl

The HCl generated will react with the starting amine to form a non-nucleophilic ammonium salt, which can halt the reaction. Therefore, the inclusion of a base is crucial to scavenge the acid and allow the reaction to proceed to completion.

Q2: What is the underlying mechanism of the N-chloroacetylation reaction?

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 1,4-oxazepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the final N-chloroacetylated product.

Troubleshooting and Optimization Guide

Issue 1: Low or no yield of N-chloroacetyl-1,4-oxazepane.

A low or non-existent yield is a common issue that can often be traced back to suboptimal reaction conditions. Let's break down the key parameters to investigate:

A. Choice of Solvent:

The solvent plays a critical role in the N-chloroacetylation reaction. It not only needs to dissolve the reactants but can also influence the reaction rate and selectivity.

Solvent SystemAdvantagesDisadvantagesRecommended Starting Temperature
Dichloromethane (DCM) - Good solubility for many organic compounds.- Relatively inert.- Chlorinated solvent (environmental concerns).0 °C to room temperature
Acetonitrile - Polar aprotic solvent, can accelerate the reaction.- Can be more difficult to remove than DCM.0 °C to room temperature
Toluene - Higher boiling point, allows for a wider temperature range.- Can be slower than in more polar solvents.Room temperature to reflux
Phosphate Buffer (aqueous) - "Green" solvent.- Can lead to high yields and easy work-up.[2][3]- Potential for hydrolysis of chloroacetyl chloride.Room temperature

Experimental Protocol for Solvent Screening:

To determine the optimal solvent, a parallel screening experiment is recommended.

  • Set up four identical reactions, each with 1 equivalent of 1,4-oxazepane and 1.1 equivalents of a suitable base (e.g., triethylamine).

  • To each reaction vessel, add one of the solvents listed in the table above.

  • Cool the reaction mixtures to 0 °C in an ice bath.

  • Slowly add 1.05 equivalents of chloroacetyl chloride to each reaction mixture.

  • Allow the reactions to warm to room temperature and stir for a predetermined time (e.g., 2-4 hours).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Based on the conversion, the solvent that provides the highest yield of the desired product can be selected for further optimization.

B. Reaction Temperature:

Temperature control is crucial for a successful N-chloroacetylation reaction.

  • Low Temperatures (0 °C to sub-ambient): The reaction between a secondary amine and an acid chloride is often exothermic.[4] Starting the reaction at a low temperature helps to control the initial exotherm, preventing potential side reactions and degradation of the product. The slow, dropwise addition of the highly reactive chloroacetyl chloride is also recommended.[4]

  • Room Temperature: Many N-acylation reactions can be conveniently run at room temperature after the initial addition of the acid chloride.[4]

  • Elevated Temperatures (Reflux): While less common for reactive acid chlorides, heating may be necessary if the starting amine is particularly unreactive. However, this increases the risk of side reactions and should be approached with caution.

Optimization Workflow for Temperature:

The following diagram illustrates a logical workflow for optimizing the reaction temperature.

G cluster_0 Temperature Optimization Workflow start Start with Initial Reaction at 0°C rt_step Allow to Warm to Room Temperature start->rt_step monitor_rt Monitor Reaction Progress (TLC/LC-MS) rt_step->monitor_rt check_completion_rt Reaction Complete? monitor_rt->check_completion_rt end_rt Isolate and Characterize Product check_completion_rt->end_rt Yes heat_step Gently Heat Reaction Mixture (e.g., 40-50°C) check_completion_rt->heat_step No monitor_heat Monitor Reaction Progress heat_step->monitor_heat check_completion_heat Reaction Complete? monitor_heat->check_completion_heat end_heat Isolate and Characterize Product check_completion_heat->end_heat Yes troubleshoot Troubleshoot: Consider alternative base or solvent check_completion_heat->troubleshoot No

Caption: Workflow for reaction temperature optimization.

Issue 2: Presence of significant side products.

The formation of side products can complicate purification and reduce the overall yield. Here are some common causes and solutions:

  • Unreacted Starting Material: This is often due to incomplete reaction. Consider increasing the reaction time, temperature (cautiously), or using a slight excess of chloroacetyl chloride (e.g., 1.1-1.2 equivalents). Ensure your base is dry and of good quality, as moisture can consume the acid chloride.

  • Hydrolysis of Chloroacetyl Chloride: If there is water in your reaction system (e.g., wet solvent or glassware), chloroacetyl chloride can hydrolyze to chloroacetic acid. This will not only consume your reagent but the resulting acid can also protonate the starting amine. To avoid this, use anhydrous solvents and dry glassware.

  • Formation of a Salt with the Byproduct HCl: As mentioned, the HCl generated will react with the basic 1,4-oxazepane. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), at a stoichiometry of at least 1:1 with the chloroacetyl chloride is essential to prevent this. An excess of the base (e.g., 1.2-1.5 equivalents) can be beneficial.

Issue 3: Difficulty in purifying the final product.

If you are facing challenges in purifying N-chloroacetyl-1,4-oxazepane, consider the following:

  • Aqueous Work-up: After the reaction is complete, a standard work-up procedure involves washing the organic layer with a mild aqueous acid (e.g., dilute HCl) to remove any unreacted amine and base, followed by a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. A final wash with brine will help to remove any remaining water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: For stubborn impurities or if the product is an oil, silica gel column chromatography is a reliable purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

By systematically addressing these common issues and understanding the principles behind the reaction conditions, you will be well-equipped to optimize the synthesis of N-chloroacetyl-1,4-oxazepane for your specific research needs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,4-Benzodiazepines using N-(2-chloroacetyl)-amino Benzophenones. BenchChem.
  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem.
  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 534-543. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Wang, L., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 53. [Link]

Sources

Optimization

"N-chloroacetyl-1,4-oxazepane" troubleshooting guide for synthesis

Technical Support Center: N-Chloroacetyl-1,4-Oxazepane Synthesis Executive Summary & Molecule Context Target Molecule: 4-(2-chloroacetyl)-1,4-oxazepane CAS: 5638-60-8 (1,4-oxazepane base reference) Application: This mole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Chloroacetyl-1,4-Oxazepane Synthesis

Executive Summary & Molecule Context

Target Molecule: 4-(2-chloroacetyl)-1,4-oxazepane CAS: 5638-60-8 (1,4-oxazepane base reference) Application: This molecule serves as a critical "warhead" intermediate.[1][2] The


-chloroamide moiety is a potent electrophile, commonly used to link the oxazepane scaffold to other pharmacophores via nucleophilic substitution (

), or to create covalent inhibitors in drug discovery campaigns.[1]

The Challenge: While the synthesis appears deceptively simple (Schotten-Baumann or anhydrous acylation), the bifunctional nature of the reagent (chloroacetyl chloride) creates a high risk of dimerization and polymerization .[1] If the reaction conditions are not strictly controlled, the starting amine will attack the alkyl chloride of the product rather than the acyl chloride of the reagent.[1]

The "Golden Path" Protocol

This protocol is designed to minimize the formation of the symmetric dimer (bis-1,4-oxazepane-2-one derivative).[1]

Reaction Scheme:



Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
1,4-Oxazepane (HCl salt) Substrate1.0If using HCl salt, extra base is required.[1][2]
Chloroacetyl Chloride Reagent1.1 - 1.2Critical: Must be fresh.[1][3] Hydrolyzes rapidly.[2][3]
Triethylamine (TEA) Base2.2 - 2.5Scavenges HCl.[1][2][3] Use 1.2 equiv if using free amine.[2][3]
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous.[1][2][3] Toluene is a viable alternative.[2][3]
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 1,4-oxazepane hydrochloride and anhydrous DCM under

    
     atmosphere.
    
  • Liberation: Cool to

    
    . Add TEA dropwise.[2][3] Stir for 15 mins to ensure the free base is available.
    
  • Controlled Addition (The Critical Step):

    • Dissolve Chloroacetyl chloride in a small volume of DCM.[3]

    • Add this solution dropwise to the amine mixture at

      
       over 30–60 minutes.
      
    • Why? Keeping the concentration of the acid chloride low relative to the amine usually favors acylation, but here we want to prevent the amine from seeing high concentrations of the product while the amine is still unreacted.[1] However, standard addition (Acid Cl into Amine) risks dimerization if the temp rises.[1][2]

    • Alternative (Inverse Addition): For highest purity, add the Amine/Base mixture INTO the Acid Chloride solution at

      
      .[1][2] This ensures the acyl chloride is always in excess, preventing the amine from attacking the product's alkyl chloride.[1]
      
  • Quench: Monitor by TLC. Once complete (usually < 2h), quench with saturated

    
    .[1][2]
    
  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then brine. Dry over

    
    .[2][3][4]
    

Reaction Logic & Failure Modes (Visualization)

The following diagram illustrates the competing pathways that define the success or failure of this synthesis.

ReactionPathways Start 1,4-Oxazepane (Nucleophile) Target TARGET PRODUCT N-Chloroacetyl-1,4-oxazepane Start->Target Path A: Acylation (Fast at 0°C) Dimer IMPURITY (Dimer) Bis-alkylated Species Start->Dimer Reagent Chloroacetyl Chloride (Electrophile) Reagent->Target Hydrolysis IMPURITY Chloroacetic Acid Reagent->Hydrolysis Path C: Moisture Target->Dimer Path B: Alkylation (SN2) (Favored by Heat/Excess Amine)

Caption: Path A is the desired kinetic product.[1][2] Path B represents the thermodynamic trap (dimerization) which occurs if temperature is uncontrolled or addition is too fast.[1][2]

Troubleshooting Guide (Q&A)

Q1: I see a major impurity spot on TLC just below the product. LCMS shows a mass of [2M-HCl].[1][2][3] What happened?

Diagnosis: You have formed the Dimer .[1][3] The Mechanism: The secondary amine of a starting 1,4-oxazepane molecule attacked the


-carbon (the 

) of a newly formed product molecule.[1] The Fix:
  • Switch to Inverse Addition: Add the Amine/Base mixture slowly into a solution of Chloroacetyl Chloride at

    
    . This ensures the highly reactive acyl chloride is always in excess relative to the amine, consuming the amine via acylation before it can perform an 
    
    
    
    attack on the product.[1]
  • Temperature Control: Never let the reaction exceed

    
     during addition. The acylation (Path A) is fast at 
    
    
    
    ; the alkylation (Path B) requires higher activation energy.[1][2]
Q2: My yield is low (<40%), and I smell vinegar/acid during workup.

Diagnosis: Reagent Hydrolysis. The Mechanism: Chloroacetyl chloride is extremely moisture-sensitive.[1][3] If your DCM was "wet" or the bottle of reagent was old, it hydrolyzed to chloroacetic acid, which will not react with the amine under these conditions without a coupling agent.[1] The Fix:

  • Distill/Dry Solvent: Ensure DCM is anhydrous.[2][3]

  • Check Reagent Quality: Chloroacetyl chloride should be a clear liquid.[2][3] If it is cloudy or has white crystals (chloroacetic acid) on the rim, distill it or buy fresh.[1][2]

  • Nitrogen Purge: Run the reaction under an inert atmosphere.

Q3: The product is turning purple/black upon concentration.

Diagnosis: Amine Oxidation or Polymerization. The Mechanism: 1,4-oxazepane is an ether-amine.[1] If residual acid chloride is left and you heat the mixture during rotary evaporation, it can induce polymerization.[1] Alternatively, trace free amine can oxidize.[1][2][3] The Fix:

  • Acid Wash is Mandatory: You must wash the organic layer with 1M HCl or 10% Citric Acid during workup.[1][3] This protonates any unreacted oxazepane, forcing it into the aqueous layer and preventing it from reacting with the product during concentration.[1]

  • Keep Cool: Do not heat the water bath on the rotovap above

    
    .
    
Q4: Can I use aqueous base (Schotten-Baumann conditions)?

Answer: Yes, but with caveats. Protocol: Dissolve oxazepane in DCM. Add an equal volume of 1M


 or NaOH.[3] Add chloroacetyl chloride vigorously.[2][3]
Pros:  Easier workup for salts.[2][3]
Cons:  Chloroacetyl chloride hydrolyzes faster in water than benzoyl chloride does.[2][3] You will need a larger excess of reagent (1.5–2.0 equiv) to compensate for hydrolysis.[1][2][3] For high-value intermediates, the anhydrous DCM/TEA route is preferred.[1]

Self-Validating System: QC Checkpoints

How do you confirm the reaction worked before moving to the next step?

CheckpointObservation (Success)Observation (Failure)
TLC (50% EtOAc/Hex) Product

~0.4–0.6 (Amide moves higher than amine).[1][2]
Streak at baseline (Salt) or Spot at

0.3 (Dimer).[1][2][3]
NMR (

)
Distinct singlet at

4.0–4.2 ppm (

).[1][2][3]
Split signals or multiple

peaks indicating a mixture.[2][3]
LCMS Isotope Pattern: Chlorine has a characteristic 3:1 ratio for M and M+2 peaks.[3]Mass corresponds to Dimer (approx MW 240-250 Da) with no Cl isotope pattern.[1][2][3]

Troubleshooting Logic Flow

Use this decision tree to resolve issues in real-time.

TroubleshootingFlow Start Problem Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS MassHigh Mass = [2M-HCl]? CheckLCMS->MassHigh High MW Impurity MassAcid Mass = Reagent Acid? CheckLCMS->MassAcid Low Yield NoRxn Starting Material Remains? CheckLCMS->NoRxn No Conversion DimerSol SOLUTION: DIMERIZATION 1. Lower Temp (-10°C) 2. Inverse Addition MassHigh->DimerSol Yes HydroSol SOLUTION: HYDROLYSIS 1. Dry Solvents 2. Fresh Reagent MassAcid->HydroSol Yes BaseSol SOLUTION: SALT FORMATION 1. Ensure Base > 2.2 eq 2. Check Solubility NoRxn->BaseSol

Caption: Decision tree for rapid diagnosis of synthetic failures based on analytical data.

References

  • Vertex Pharmaceuticals. (2012).[1][2][3] 1,4-Oxazepane derivatives and their use as inhibitors.[1][5] WO2012046882A1.[2][3] Link

  • BenchChem. (2025).[1][2][3][6][7] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link[1][2]

  • Organic Syntheses. (2013).[1][2][3][8] Synthesis of Functionalized Piperidines: Acylation Protocols. Org.[2][3][8][9][10][11][12][13] Synth. 2013, 90, 74-86.[1][2][8] Link

  • ChemicalBook. (2023).[1][2][3] Chloroacetyl chloride: Applications in synthesis and toxicology.[3][9]Link

  • PubChem. (2025).[1][2][3][14] 1,4-Oxazepane Compound Summary. National Library of Medicine.[3] Link

Sources

Troubleshooting

Technical Guide: Scale-Up Synthesis of N-Chloroacetyl-1,4-Oxazepane

Executive Summary & Reaction Context The Objective: Synthesis of N-chloroacetyl-1,4-oxazepane (4-(2-chloroacetyl)-1,4-oxazepane). The Challenge: While the chemistry appears simple (amide coupling), scale-up introduces si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The Objective: Synthesis of N-chloroacetyl-1,4-oxazepane (4-(2-chloroacetyl)-1,4-oxazepane). The Challenge: While the chemistry appears simple (amide coupling), scale-up introduces significant hazards regarding exotherm control , hydrolytic stability of the chloroacetyl group, and selectivity against bis-alkylation.

Reaction Scheme:



This guide prioritizes the Biphasic Schotten-Baumann protocol over the anhydrous organic base method (e.g., DCM/TEA). The biphasic approach is superior for scale-up due to improved heat transfer, easier salt removal, and reduced solvent toxicity.

Critical Safety Directives (Read Before Experimentation)

WARNING: Chloroacetyl Chloride (CAC) Hazard CAC is a lachrymator and highly corrosive.[1] It is fatal if inhaled. Unlike standard acid chlorides, the


-chloro group increases electrophilicity, making it a potent alkylating agent.
Hazard CategorySpecific RiskMitigation Strategy
Inhalation Toxicity Delayed pulmonary edema (up to 24h).[2]Use a closed dosing system or high-velocity fume hood.[2] Do not use open addition funnels outside a hood.
Skin Contact Rapid absorption; severe burns.[2]Double-glove (Nitrile + Laminate). Immediate Diphoterine® or water flush if exposed.[3][4][5]
Reactivity Violent reaction with water/bases.[2]Never quench CAC directly into a basic solution.[2] Quench into ice-water first, then neutralize.

Recommended Scale-Up Protocol (Biphasic Schotten-Baumann)

This protocol is designed for a 100g – 1kg scale.

Reagents & Stoichiometry[2][6][7]
  • 1,4-Oxazepane (Amine): 1.0 equiv[2][6]

  • Chloroacetyl Chloride (CAC): 1.1 – 1.2 equiv (Slight excess accounts for hydrolysis).

  • Base: 50% NaOH (2.5 equiv) or K₂CO₃ (3.0 equiv).

  • Solvent: Toluene or MTBE (Organic phase); Water (Aqueous phase).

  • Temperature: -5°C to 5°C (Critical).[2]

Step-by-Step Methodology
  • Reactor Setup: Charge the reactor with 1,4-oxazepane and Toluene (5-8 volumes). Cool the mixture to 0°C.

  • Base Addition: Add the aqueous base (NaOH or K₂CO₃ dissolved in water). Vigorous stirring is mandatory to create a fine emulsion.

  • Controlled Addition: Add Chloroacetyl Chloride dropwise.

    • Process Control: Maintain internal temperature

      
      .[7]
      
    • Rate: The addition rate is limited by your cooling capacity.

  • Reaction: Stir at 0-5°C for 1-2 hours.

    • IPC (In-Process Control):[2] Check HPLC/TLC. The amine is water-soluble; the product is organic-soluble.[2] Disappearance of the amine peak in the aqueous layer indicates completion.

  • Quench & Separation:

    • Stop agitation. Allow layers to separate.[7]

    • Drain the aqueous (lower) layer (contains NaCl/Base).

    • Wash the organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

    • Note: The product is likely an oil or low-melting solid. If it oils out, induce crystallization using Heptane/IPA.

Visualizing the Process Workflow

The following diagram illustrates the decision logic and flow for the synthesis, emphasizing the critical split between anhydrous and biphasic routes.

G Start Start: 1,4-Oxazepane Choice Select Solvent System Start->Choice RouteA Route A: Anhydrous (DCM/TEA) (Small Scale / MedChem) Choice->RouteA < 10g Scale RouteB Route B: Biphasic (Toluene/Aq. NaOH) (Recommended for Scale-Up) Choice->RouteB > 100g Scale Exotherm CRITICAL: Exotherm Control Maintain T < 5°C RouteA->Exotherm RouteB->Exotherm IPC IPC Check (HPLC) Amine < 1%? Exotherm->IPC IPC->Exotherm No (Add more CAC) Quench Quench: Separate Layers Wash 1M HCl IPC->Quench Yes Product Isolate: N-Chloroacetyl-1,4-oxazepane Quench->Product

Figure 1: Process decision tree highlighting the preferred biphasic route for scale-up to manage heat and salt byproducts effectively.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned dark black/pink."

Diagnosis: Polymerization or Decomposition.[4]

  • Cause: This typically happens if the internal temperature spikes during the acid chloride addition. Chloroacetyl chloride can self-condense or polymerize the amine if the heat is not removed fast enough.

  • Solution:

    • Check your cooling jacket efficiency.

    • Slow down the addition rate.

    • Ensure your toluene is not wet (if using Route A), though Route B (Biphasic) is more forgiving.

    • Remediation: Treat the crude with activated charcoal during the workup to remove color bodies.

Issue 2: "I have low yield and a lot of Chloroacetic Acid."

Diagnosis: Hydrolysis Competition.

  • Cause: In the biphasic system, the hydroxide is reacting with the Chloroacetyl Chloride faster than the amine is. This suggests poor mixing or insufficient amine nucleophilicity.

  • Solution:

    • Increase Agitation: The reaction occurs at the interface. You need a high shear rate.

    • Stoichiometry: Increase CAC equivalents to 1.3 or 1.4.

    • pH Control: Do not use a huge excess of strong base (NaOH) at the start. Consider using a weaker base like K₂CO₃ or adding NaOH simultaneously with the acid chloride to maintain pH 8-9 (Schotten-Baumann optimization).[2]

Issue 3: "The product is oiling out and won't crystallize."

Diagnosis: Impurity Profile.

  • Cause: N-chloroacetyl derivatives are often low-melting solids.[2] Traces of solvent (Toluene) or starting amine prevent crystal lattice formation.

  • Solution:

    • Solvent Swap: Evaporate Toluene completely and redissolve in warm Isopropyl Alcohol (IPA). Add Heptane dropwise until cloudy, then cool slowly.

    • Seed: If you have a previous batch, add a seed crystal at 0°C.

Analytical Validation (Self-Validating System)[2]

To ensure the protocol worked before you commit to a full workup, use these checkpoints:

MethodObservationInterpretation
TLC (50% EtOAc/Hex) New spot (

)
Product formed. Amine spot (baseline or low

) should be gone.
1H NMR (CDCl₃)

4.05 ppm (s, 2H)
Diagnostic singlet for

.[2] If this is a doublet or multiplet, you may have alkylated the ring carbon (unlikely) or failed to react.
pH Strip pH < 7If the aqueous layer is acidic, your base is consumed.[2] Add more base immediately to drive the reaction.

References

  • Schotten-Baumann Reaction Conditions

    • Source: L.S. College, "Schotten–Baumann reaction," 2020.
    • Relevance: Defines the biphasic solvent system (Water/Organic) and base neutralization principles essential for this protocol.
    • (Verified via Search Result 1.3)

  • Chloroacetyl Chloride Safety & Handling

    • Source: Santa Cruz Biotechnology, "Chloroacetyl chloride Safety D
    • Relevance: Provides critical toxicity data (Lachrymator, OSF=1.3) and first aid measures for skin/eye contact.[3][4][5]

    • (Verified via Search Result 1.7)

  • Quenching Acid Chlorides

    • Source: Yufeng, "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling," 2025.
    • Relevance: Establishes the safety protocol for neutralizing excess reagent to prevent violent exotherms.
    • (Verified via Search Result 1.11)

  • 1,4-Oxazepane Physical Properties

    • Source: ChemBK, "1,4-oxazepane - Nature, Use, Prepar
    • Relevance: Confirms physical state (liquid) and solubility profile for workup design.
    • (Verified via Search Result 1.16)

  • General Amide Synthesis (Org. Synth.)

    • Source: Organic Syntheses, Coll. Vol. 90, p. 74 (2013).[7]

    • Relevance: Although for a different substrate, this procedure details the controlled addition of chloroacetyl chloride and phosphate buffering, a technique adaptable to oxazepane.
    • (Verified via Search Result 1.15)

Sources

Optimization

"N-chloroacetyl-1,4-oxazepane" managing hygroscopic nature during reactions

Technical Support Center: N-chloroacetyl-1,4-oxazepane Welcome to the technical support guide for N-chloroacetyl-1,4-oxazepane. This resource is designed for researchers, chemists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-chloroacetyl-1,4-oxazepane

Welcome to the technical support guide for N-chloroacetyl-1,4-oxazepane. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this key synthetic intermediate. Our goal is to provide you with actionable, field-proven insights to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What does it mean for N-chloroacetyl-1,4-oxazepane to be "hygroscopic," and why is it a critical issue?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For a highly reactive reagent like N-chloroacetyl-1,4-oxazepane, this is a significant concern. The molecule contains a chloroacetyl group, which is a potent electrophile. The carbonyl carbon in this group is highly susceptible to attack by nucleophiles. Water, although a weak nucleophile, is often present in sufficient quantities in the atmosphere or in non-anhydrous solvents to initiate a reaction.

The primary issue is the hydrolysis of the chloroacetyl group, which converts the starting material into inactive byproducts, namely chloroacetic acid and 1,4-oxazepane. This degradation not only reduces the effective concentration of your reagent, leading to lower yields, but it can also introduce acidic impurities that may catalyze other unwanted side reactions.

Q2: My reaction with N-chloroacetyl-1,4-oxazepane is giving low yields and multiple unknown spots on TLC. Could moisture be the culprit?

A2: Yes, this is a classic symptom of moisture contamination. When N-chloroacetyl-1,4-oxazepane is exposed to water, it undergoes hydrolysis. This leads to several problems:

  • Stoichiometric Imbalance: The consumption of the starting material by water means there is less available to react with your desired substrate, resulting in incomplete conversion and lower yields.

  • Formation of Side Products: The hydrolysis product, 1,4-oxazepane, is a secondary amine and can compete with your intended nucleophile in the reaction, leading to undesired byproducts.

  • pH Alteration: The formation of chloroacetic acid can alter the pH of the reaction mixture, potentially affecting the stability of other reagents or intermediates.

The workflow below illustrates the competitive reaction pathways.

reagent N-chloroacetyl-1,4-oxazepane (Hygroscopic Reagent) desired_product Desired Product reagent->desired_product Desired Reaction Path side_product Hydrolysis Byproducts (Chloroacetic Acid + 1,4-Oxazepane) reagent->side_product Side Reaction (Hydrolysis) substrate Target Nucleophile (e.g., Amine, Alcohol) substrate->desired_product water Water (H₂O) (Contaminant) water->side_product cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) start Equilibrate Reagent (to Room Temp in Desiccator) weigh Weigh Quickly into Pre-tared, Dry Vial start->weigh Minimize Exposure Time prep_glass Flame-Dry All Glassware (Flask, Funnel, etc.) end Add to Reaction Vessel prep_glass->end dissolve Dissolve in Anhydrous Solvent under Inert Gas weigh->dissolve transfer Transfer via Syringe or Cannula dissolve->transfer transfer->end

Caption: Workflow for handling hygroscopic N-chloroacetyl-1,4-oxazepane.

  • Detailed Steps:

    • Allow the reagent container to warm to room temperature inside a desiccator before opening to prevent condensation.

    • Perform weighing and transfer operations as quickly as possible. If available, use a glove box or glove bag. [1] 3. A practical alternative is to weigh the reagent into a small, oven-dried vial and immediately dissolve it in a known volume of anhydrous solvent under an inert atmosphere. This stock solution can then be accurately transferred to the reaction vessel via syringe.

Issue 3: Contamination from Reaction Solvents and Glassware
  • Root Cause: Using solvents or glassware that have not been properly dried. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once the bottle is opened. [2]* Solutions:

    • Glassware: All glassware must be rigorously dried before use. The most common method is to heat it in an oven (>120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Solvents: Use freshly distilled solvents from an appropriate drying agent or pass them through an activated alumina solvent purification system. The choice of drying agent depends on the solvent.

Drying AgentSuitable SolventsIncompatible WithCapacity & Speed
Magnesium Sulfate (MgSO₄) Diethyl ether, Ethyl acetate, DichloromethaneAcidic solutionsHigh capacity, fast
Sodium Sulfate (Na₂SO₄) Most organic solvents (neutral)-High capacity, slow
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Alkyl halidesAlcohols, Amines, CarbonylsHigh capacity, fast
Molecular Sieves (3Å or 4Å) Most organic solvents-Low capacity, very efficient

This table is adapted from common laboratory practices. [6]

Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Acylation Reaction

This protocol outlines a self-validating system for reacting N-chloroacetyl-1,4-oxazepane with a generic amine nucleophile under anhydrous conditions.

  • Glassware Preparation: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas.

  • Reagent Preparation: In a separate, oven-dried vial, dissolve your amine substrate and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in anhydrous dichloromethane.

  • Addition of Acylating Agent: In another dry vial, quickly weigh the N-chloroacetyl-1,4-oxazepane. Dissolve it in anhydrous dichloromethane to make a stock solution.

  • Reaction Execution: Cool the flask containing the amine solution to 0 °C in an ice bath. Using a dry syringe, slowly add the N-chloroacetyl-1,4-oxazepane solution dropwise over 10-15 minutes. The slow addition helps to control any exotherm.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. The absence of starting materials and the formation of a single major product spot indicate a successful reaction.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. [3]Filter and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Remediation of Hydrated N-chloroacetyl-1,4-oxazepane via Azeotropic Distillation

If you suspect your reagent has been compromised by moisture, it may be possible to dry it, provided it is thermally stable.

  • Setup: In a flame-dried round-bottom flask, place the hydrated N-chloroacetyl-1,4-oxazepane. Add anhydrous toluene (approx. 10-20 mL per gram of reagent).

  • Distillation: Fit the flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

  • Azeotropic Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill off and collect in the Dean-Stark trap. [4]4. Completion: Continue the process until no more water collects in the trap.

  • Isolation: Allow the mixture to cool. Remove the toluene under reduced pressure using a rotary evaporator. The remaining solid should be the dried reagent. Store immediately under inert gas in a desiccator. Note: Verify the purity of the recovered material by NMR or another suitable analytical technique before use.

References
  • Google Patents. (1973). Process for drying hygroscopic materials.
  • PubChem. (n.d.). 1,4-Oxazepane. Retrieved from [Link]

  • Google Patents. (2010). 1,4-oxazepane derivatives.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

  • Bartleby. (2022). In Friedel-Crafts acylation, why is water needed? Retrieved from [Link]

  • Google Patents. (1937). Method for drying hygroscopic material and the product thereof.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Sciencemadness.org. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • U.S. Geological Survey. (1972). Methods for Analysis of Organic Substances in Water. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Methods for the Determination of Organic Compounds in Drinking Water. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Bilgiç, S., et al. (2009). Synthesis of 2-aryl-1,2-dihydronaphtho[1,2-f]o[5][6]xazepin-3(4H)-ones. ARKIVOC, 2009(xiii), 185-192. Retrieved from [Link]

  • Ashenhurst, J. (2018). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2007). A Method for Detecting Water in Organic Solvents. Organic Letters, 9(12), 2373–2375. Retrieved from [Link]

  • Wang, F., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(11), 2829. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Effect of water on exenatide acylation in poly(lactide-co-glycolide) microspheres. International Journal of Pharmaceutics, 454(1), 147-154. Retrieved from [Link]

  • Kim, J. H., et al. (2020). Detection of Organic Compounds in Water by an Optical Absorbance Method. Applied Sciences, 10(18), 6296. Retrieved from [Link]

  • Al-Juboori, A. M. A. (2015). Synthesis and studies of biological activity of 1,3-oxazepine-4,7-dione derivatives. Journal of Al-Nahrain University, 18(2), 53-64. Retrieved from [Link]

Sources

Troubleshooting

"N-chloroacetyl-1,4-oxazepane" preventing decomposition during workup

Ticket #8492: Preventing Decomposition During Workup Status: Open Priority: Critical (Intermediate Instability) Assigned Specialist: Senior Application Scientist Executive Summary & Dashboard The Issue: Users frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Preventing Decomposition During Workup

Status: Open Priority: Critical (Intermediate Instability) Assigned Specialist: Senior Application Scientist

Executive Summary & Dashboard

The Issue: Users frequently report yield loss, oiling out, or color changes (yellowing/browning) during the aqueous workup of N-chloroacetyl-1,4-oxazepane .

The Molecule:

  • Core Structure: 7-membered heterocycle (1,4-oxazepane) acylated with a chloroacetyl group.[1]

  • Reactivity Profile: Contains an electrophilic

    
    -chloroamide motif.
    
  • Vulnerability:

    • C-Cl Bond: Susceptible to hydrolysis (SN2) under basic conditions.[2]

    • Amide Bond: Susceptible to acid/base hydrolysis.[2]

    • Oxazepane Ring: The ether linkage is sensitive to strong Lewis acids or concentrated Brønsted acids, leading to ring-opening.

Quick Resolution Protocol:

Parameter Recommendation Critical Limit

| Reaction Temp | 0°C


 RT | Do not exceed 25°C |
| Quench pH  | 6.5 – 7.5 | Avoid pH > 9 or < 4 |
| Wash Solution  | Sat. NH

Cl or Citric Acid (dilute) | NO 1M NaOH or HCl | | Drying Agent | MgSO

(Neutral/Acidic) | Avoid basic K

CO

|

Root Cause Analysis: The Decomposition Pathways

To prevent decomposition, one must understand how the molecule breaks down. The N-chloroacetyl group is a "double-edged sword"—it is designed to be reactive (for later substitution), which makes it fragile during workup.

Mechanism of Instability

The following diagram illustrates the three primary failure modes during workup:

  • Base-Mediated Hydrolysis: Conversion of the alkyl chloride to an alcohol.

  • Acid-Mediated Ring Opening: Cleavage of the ether bond in the oxazepane ring.

  • Dimerization: If unreacted amine remains, it attacks the product.

DecompositionPathways Target N-chloroacetyl-1,4-oxazepane (Target Product) Base High pH (>9) (OH- Attack) Target->Base Acid Strong Acid (pH <2) (Ether Cleavage) Target->Acid Amine Excess Starting Amine (Self-Alkylation) Target->Amine Hydrolysis_OH Hydroxyacetyl Derivative (Impurity A) RingOpen Ring-Opened Amino Alcohol (Impurity B) Dimer Dimerized Byproduct (Impurity C) Base->Hydrolysis_OH S_N2 Displacement of Cl Acid->RingOpen Ether Hydrolysis Amine->Dimer Intermolecular Attack

Figure 1: Primary decomposition pathways for N-chloroacetyl-1,4-oxazepane. High pH leads to chloride displacement; low pH risks ether cleavage.

Optimized Synthesis & Workup Protocol

This protocol is engineered to minimize the "residence time" of the product in destructive environments.

Reagents
  • Substrate: 1,4-Oxazepane (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) – Anhydrous[3]

Step-by-Step Methodology

Step 1: The Setup (Temperature Control is Vital)

  • Dissolve 1,4-oxazepane and TEA in DCM.

  • Cool to 0°C using an ice bath.

  • Why? The reaction is exothermic. Heat accelerates the dimerization of the starting amine with the forming product.

Step 2: The Addition

  • Add Chloroacetyl chloride dropwise over 20–30 minutes.

  • Maintain internal temperature < 5°C.

  • Allow to warm to Room Temperature (RT) only after addition is complete. Stir for 1–2 hours.

Step 3: The "Soft" Quench (The Critical Fix)

  • Do NOT dump into strong base (e.g., NaOH) to remove acid.[4]

  • Protocol:

    • Add Saturated Ammonium Chloride (NH

      
      Cl)  solution (pH ~5–6) to the reaction mixture. This neutralizes excess TEA and solubilizes TEA·HCl salts without hydrolyzing the amide or chloride.
      
    • Separate layers immediately.

Step 4: The Wash Sequence

  • Wash 1: Sat. NH

    
    Cl (removes remaining amine).
    
  • Wash 2: Sat. NaHCO

    
     (Rapid wash : < 2 mins contact time).
    
    • Note: This removes trace acid.[4] Do not let it sit, or the pH > 8 will degrade the C-Cl bond.

  • Wash 3: Brine (removes water).

Step 5: Isolation

  • Dry over anhydrous MgSO

    
     .[4] (Avoid K
    
    
    
    CO
    
    
    as it is basic).
  • Filter and concentrate on a rotary evaporator at < 40°C .

  • Result: Clear to pale yellow oil. If it turns dark brown, decomposition has occurred.

Troubleshooting Guide (FAQ)

Q1: My product turned dark brown/black upon concentration. What happened?

Diagnosis: Thermal decomposition or residual acid. The Fix:

  • Did you heat the water bath > 45°C? The compound is thermally labile. Keep the bath at 30–35°C.

  • Did you skip the NaHCO

    
     wash? Residual HCl from the reaction can catalyze decomposition when the solvent is removed, increasing acid concentration. Ensure the organic layer is neutral before evaporation.
    
Q2: I see a new spot on TLC that is more polar than my product. Is it the alcohol?

Diagnosis: Likely hydrolysis of the C-Cl bond (formation of N-hydroxyacetyl-1,4-oxazepane). The Fix:

  • Check your aqueous wash pH. If you used 1M NaOH or left the reaction in contact with NaHCO

    
     for hours, the hydroxide ion displaced the chloride.
    
  • Remedy: Switch to a phosphate buffer (pH 7.0) for the wash step to "lock" the pH in a safe zone.

Q3: The yield is >100% and the NMR shows extra alkyl peaks.

Diagnosis: Trapped Triethylamine Hydrochloride (TEA·HCl) salts.[5] The Fix:

  • The oxazepane ring increases the polarity of the molecule, making it "hold on" to salts.

  • Remedy: Ensure the first wash is slightly acidic (NH

    
    Cl or 5% Citric Acid) to fully protonate and extract the TEA into the aqueous layer. Do not use strong HCl.
    

Workup Decision Tree

Use this logic flow to determine the correct corrective action during your experiment.

WorkupLogic Start Reaction Complete (TLC Check) CheckpH Check pH of Reaction Mixture Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Excess Acid Basic Basic (pH > 9) CheckpH->Basic Excess TEA Neutral Neutral (pH 6-8) CheckpH->Neutral Ideal Action_Acid Risk: Ether Cleavage Add Sat. NaHCO3 (Cold) Acidic->Action_Acid Action_Basic Risk: Cl Hydrolysis Add 5% Citric Acid Basic->Action_Basic Action_Safe Proceed to Brine Wash Neutral->Action_Safe

Figure 2: Decision matrix for pH adjustment during workup to prevent product degradation.

References

  • BenchChem. (2025).[1][4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (2013).[3] Synthesis of functionalized amides via chloroacetylation. Org. Synth. 2013, 90, 74-86.[3] Retrieved from

  • National Institutes of Health (NIH). (2021). Acid- and Base-Mediated Hydrolysis of Chloroacetamide Herbicide Safeners. Retrieved from

  • American Chemical Society (ACS). (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from

  • ResearchGate. (2025). Synthesis of α-Chloroamides in Water. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Chloroacetyl Chloride vs. N-Chloroacetyl-1,4-oxazepane

This guide compares the chemical reactivity, mechanistic behavior, and experimental applications of Chloroacetyl Chloride (CAC) versus its derivative, N-Chloroacetyl-1,4-oxazepane (N-Cl-Ox) . Executive Summary Chloroacet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the chemical reactivity, mechanistic behavior, and experimental applications of Chloroacetyl Chloride (CAC) versus its derivative, N-Chloroacetyl-1,4-oxazepane (N-Cl-Ox) .

Executive Summary

Chloroacetyl Chloride (CAC) and N-Chloroacetyl-1,4-oxazepane (N-Cl-Ox) represent two distinct classes of electrophiles used in drug discovery and organic synthesis.

  • CAC is a highly reactive acylating agent (hard electrophile) used primarily as a synthetic precursor to install the chloroacetyl moiety.

  • N-Cl-Ox is a stable alkylating agent (soft electrophile) acting as a covalent warhead, specifically targeting nucleophilic cysteine residues in biological systems.

This guide delineates their divergent reactivities to prevent experimental error, such as non-specific protein acylation when specific alkylation is intended.

Mechanistic Divergence

The fundamental difference lies in the electrophilic site of attack.

Chloroacetyl Chloride (The Reagent)[1][2][3][4][5]
  • Primary Reactivity: Acylation (Nucleophilic Acyl Substitution).

  • Mechanism: Addition-Elimination at the carbonyl carbon.

  • Leaving Group: Chloride ion (

    
    ).
    
  • Reactivity Profile: Extremely high. Reacts indiscriminately with amines (lysine), alcohols (serine), and water.

  • Kinetic Control: Reaction is diffusion-controlled in many solvents; requires low temperatures (0°C to -78°C) to control selectivity.

N-Chloroacetyl-1,4-oxazepane (The Warhead)
  • Primary Reactivity: Alkylation (

    
    ).
    
  • Mechanism: Nucleophilic attack at the

    
    -carbon (methylene group).
    
  • Leaving Group: Chloride ion (

    
    ), displaced by the nucleophile.[1]
    
  • Reactivity Profile: Tunable/Moderate. The amide bond attenuates the reactivity of the carbonyl, making the

    
    -carbon the only viable electrophilic site.
    
  • Selectivity: Highly selective for "soft" nucleophiles like thiols (Cysteine, Glutathione) over "hard" nucleophiles (Amines, Hydroxyls).

Visualizing the Pathway

The following diagram illustrates the transformation of CAC into N-Cl-Ox and their subsequent divergent reaction pathways.

ReactivityPathways CAC Chloroacetyl Chloride (CAC) [Acylating Agent] N_Cl_Ox N-Chloroacetyl-1,4-oxazepane (N-Cl-Ox) [Alkylating Warhead] CAC->N_Cl_Ox Synthesis (Acylation) Target_NH2 Protein Lysine (-NH2) Non-Specific Target CAC->Target_NH2 Off-Target Acylation Waste Hydrolysis (HCl + Acid) CAC->Waste H2O Contact Oxazepane 1,4-Oxazepane (Nucleophile) Oxazepane->N_Cl_Ox N_Cl_Ox->Target_NH2 Very Slow/None Target_SH Protein Cysteine (-SH) Specific Target N_Cl_Ox->Target_SH Targeted Alkylation (Sn2)

Figure 1: Reaction pathways distinguishing the acylating nature of CAC from the alkylating nature of N-Cl-Ox.

Comparative Performance Data

The following table summarizes the physicochemical and reactive properties of both compounds.

FeatureChloroacetyl Chloride (CAC)N-Chloroacetyl-1,4-oxazepane
Role Synthetic ReagentCovalent Warhead / Intermediate
Electrophilic Site Carbonyl Carbon (

)
Alpha-Carbon (

)
Primary Mechanism Nucleophilic Acyl SubstitutionBimolecular Nucleophilic Substitution (

)
Water Stability Unstable (Violent Hydrolysis)Stable (aqueous buffers pH 4-8)
Target Selectivity Low (Reacts with

)
High (Reacts primarily with

)
GSH Half-life (

)
< 1 second (Acylation)15 - 120 mins (Alkylation)*
Intrinsic Reactivity (

)
N/A (Too reactive for kinetics)Tunable (

)

*Note: GSH half-life for N-Cl-Ox depends on buffer pH and temperature. The 7-membered oxazepane ring introduces specific conformational constraints that may slightly retard


 approach compared to linear analogs.

Experimental Protocols

Synthesis of N-Chloroacetyl-1,4-oxazepane

Objective: To install the chloroacetamide warhead using CAC without inducing polymerization or bis-acylation.

Reagents:

  • 1,4-Oxazepane (1.0 eq)

  • Chloroacetyl Chloride (1.1 eq)[2][3]

  • Triethylamine (

    
    , 1.2 eq) or 
    
    
    
    (Schotten-Baumann conditions)
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 1,4-oxazepane (10 mmol) and

    
     (12 mmol) in anhydrous DCM (50 mL).
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: CAC is volatile and reaction is exothermic.

  • Addition: Add Chloroacetyl Chloride (11 mmol) dropwise over 15 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x), wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Glutathione (GSH) Reactivity Assay

Objective: To measure the alkylating potential (electrophilicity) of N-Cl-Ox, simulating its behavior as a covalent drug.

Reagents:

  • N-Chloroacetyl-1,4-oxazepane (Test Compound)

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (PBS, pH 7.4)

  • Internal Standard (e.g., Indomethacin)

Workflow:

  • Stock Solutions: Prepare 10 mM stock of N-Cl-Ox in DMSO. Prepare 10 mM fresh GSH in PBS.

  • Incubation: Mix N-Cl-Ox (50 µM final) and GSH (500 µM final, 10x excess) in PBS at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction immediately with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent N-Cl-Ox peak and appearance of the GSH-Adduct.

  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Safety & Handling (Critical Differences)

HazardChloroacetyl Chloride (CAC)N-Chloroacetyl-1,4-oxazepane
Inhalation Extreme Danger. Lachrymator.[3] Causes pulmonary edema.[3]Low volatility. Dust/Aerosol hazard.[4]
Skin Contact Corrosive. Causes immediate chemical burns.Sensitizer. Potential for allergic contact dermatitis.
Storage Store under inert gas (Argon). Moisture sensitive.[3]Store at 4°C or -20°C. Stable solid/oil.
Disposal Quench slowly into ice/alkaline solution.Incineration as halogenated organic waste.

References

  • BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Frontiers in Public Health. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride. Retrieved from

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Chloroacetyl chloride Compound Summary. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1,4-Oxazepane Compound Summary. Retrieved from

Sources

Comparative

The N-Chloroacetyl Moiety on a 1,4-Oxazepane Scaffold: A Comparative Guide to Predicted Biological Activity and Experimental Validation

The introduction of an N-chloroacetyl group is a key structural feature. Chloroacetyl chloride is a reactive acylating agent frequently employed in pharmaceutical synthesis.[3][4][5] Its presence suggests two possibiliti...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of an N-chloroacetyl group is a key structural feature. Chloroacetyl chloride is a reactive acylating agent frequently employed in pharmaceutical synthesis.[3][4][5] Its presence suggests two possibilities: the compound may be a synthetic intermediate for more complex molecules, or the chloroacetyl group itself could be a pharmacophoric feature, potentially acting as a covalent binder to biological targets.[5]

Comparative Biological Activity of 1,4-Oxazepane Analogues

The biological profile of 1,4-oxazepane derivatives is heavily influenced by the nature and position of substituents.[6][7] Below, we compare the activities of different classes of analogues to build a predictive framework for N-chloroacetyl-1,4-oxazepane.

Central Nervous System (CNS) Activity

A significant body of research on 1,4-oxazepane derivatives has focused on their interactions with CNS targets, particularly dopamine and serotonin receptors.[6][7] These findings suggest a potential for N-chloroacetyl-1,4-oxazepane to exhibit activity in this area.

Table 1: Comparative CNS Receptor Binding Affinities of 1,4-Oxazepane Analogues

Compound ClassTargetKey Structural FeaturesReported Activity (Ki, nM)Reference
2,4-Disubstituted 1,4-OxazepanesDopamine D4 ReceptorSmall alkyl group at the 2-position; 4-chlorobenzyl group on the nitrogen.8 - 25[6]
1,4-Benzoxazepine DerivativesSerotonin 5-HT1A ReceptorFused benzene ring; Chloro substitution on the benzoxazepine ring.High Affinity (Specific Ki values not provided)[6]
Phenyl-substituted 1,4-OxazepanesMonoamine Reuptake InhibitionVaried substitutions on a phenyl ring attached to the oxazepane core.Potent inhibitors of serotonin, norepinephrine, and dopamine reuptake.[8]

N-chloroacetyl-1,4-oxazepane, lacking the bulky substituents seen in these potent CNS-active analogues, may exhibit weaker but still significant affinity for these receptors. The electrophilic nature of the chloroacetyl group could potentially lead to covalent modification of the receptor, a hypothesis that warrants experimental investigation.

Antimicrobial and Anticancer Potential

Several studies have explored the antimicrobial and anticancer properties of 1,4-oxazepane derivatives.[9] This suggests another avenue for the potential biological activity of N-chloroacetyl-1,4-oxazepane.

Table 2: Antimicrobial and Anticancer Activities of Oxazepine Derivatives

Compound ClassBiological ActivityTarget Organism/Cell LineKey Structural FeaturesReference
1,3-Oxazepine DerivativesAntibacterialStaphylococcus aureus, Escherichia coliVaried substitutions on the oxazepine ring.[9]
Oxazepine-Coumarin HybridsAnticancerCancer cell linesFused coumarin and oxazepine rings.

The broad spectrum of activity observed in these analogues suggests that the 1,4-oxazepane scaffold can be tuned to target various biological systems. The high reactivity of the chloroacetyl group in N-chloroacetyl-1,4-oxazepane might contribute to cytotoxic effects, making it a candidate for anticancer or antimicrobial screening.

Structure-Activity Relationship (SAR) Insights

The available data allows for the formulation of key SAR principles for the 1,4-oxazepane scaffold.

SAR_Oxazepane cluster_0 1,4-Oxazepane Core cluster_1 Substitutions & Activity cluster_2 Biological Targets core N_sub N-Substitution CNS CNS Receptors (Dopamine, Serotonin) N_sub->CNS Modulates CNS receptor affinity Ring_sub Ring Substitution Ring_sub->CNS Fine-tunes binding Antimicrobial Antibacterial Ring_sub->Antimicrobial Fused_ring Fused Rings Fused_ring->CNS Enhances affinity Anticancer Anticancer Fused_ring->Anticancer N_chloroacetyl N-Chloroacetyl Group (Electrophilic) Covalent Potential Covalent Modification N_chloroacetyl->Covalent Hypothesized Covalent->CNS Covalent->Antimicrobial Covalent->Anticancer

Caption: Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological activity of N-chloroacetyl-1,4-oxazepane, a systematic, multi-tiered screening approach is recommended. This workflow is designed to be self-validating by progressing from broad, high-throughput screens to more specific, mechanistic studies.

workflow cluster_tier1 cluster_tier2 cluster_tier3 start N-chloroacetyl-1,4-oxazepane tier1 Tier 1: Broad Spectrum Screening start->tier1 cns_screen CNS Receptor Panel (e.g., Dopamine, Serotonin) antimicrobial_screen Antibacterial/Antifungal Assays (e.g., MIC determination) cancer_screen Cancer Cell Line Panel (e.g., NCI-60) tier2 Tier 2: Hit Confirmation & Dose-Response ic50 IC50/EC50 Determination selectivity Selectivity Profiling tier3 Tier 3: Mechanism of Action Studies binding_assay Radioligand Binding Assays enzyme_assay Enzyme Inhibition Assays covalent_mod Covalent Binding Studies (e.g., Mass Spectrometry) end Lead Candidate Identification cns_screen->tier2 antimicrobial_screen->tier2 cancer_screen->tier2 ic50->tier3 selectivity->tier3 binding_assay->end enzyme_assay->end covalent_mod->end

Caption: Proposed workflow for the biological evaluation of N-chloroacetyl-1,4-oxazepane.

Detailed Experimental Protocols

The following are representative protocols for assays that would be central to the proposed experimental workflow.

Protocol 1: Dopamine D4 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for a specific receptor.

Materials:

  • HEK293 cell membranes expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Haloperidol (non-specific binding control).

  • N-chloroacetyl-1,4-oxazepane (test compound).

  • 96-well microplates.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of N-chloroacetyl-1,4-oxazepane in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of 10 µM haloperidol (non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

  • Add 100 µL of the D4 receptor-expressing cell membranes (final concentration ~10-20 µg protein/well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using appropriate software (e.g., GraphPad Prism).

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • N-chloroacetyl-1,4-oxazepane (test compound).

  • Positive control antibiotic (e.g., ciprofloxacin).

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of N-chloroacetyl-1,4-oxazepane in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound, positive control, and a growth control (no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the optical density at 600 nm to quantify bacterial growth.

Conclusion and Future Directions

While the biological activity of N-chloroacetyl-1,4-oxazepane remains to be experimentally determined, a comparative analysis of its structural analogues provides a strong foundation for predicting its potential as a CNS-active, antimicrobial, or anticancer agent. The presence of the reactive N-chloroacetyl group is a particularly intriguing feature that may confer a unique mechanism of action, possibly involving covalent modification of its biological target.

The proposed experimental workflow offers a clear and logical path for the comprehensive biological evaluation of this compound. Future research should focus on synthesizing N-chloroacetyl-1,4-oxazepane and subjecting it to the outlined screening cascade. Elucidating its biological profile will not only determine its therapeutic potential but also contribute valuable insights into the structure-activity relationships of the versatile 1,4-oxazepane scaffold.

References

  • AIP Publishing. Synthesis, Assess Biological Activity and Laser Efficacy of Some New Bis-1,3-Oxazepene 4,7-Dione Derivatives. [Link]

  • PubMed. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. [Link]

  • World Journal of Advanced Research and Reviews. Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds. [Link]

  • NATURAL VOLATILES & ESSENTIAL OILS Journal | NVEO. Preparation , Characterazation, With Study Biological Activities With Some Newchalcone Derivatives. [Link]

  • PubChem - NIH. Chloroacetyl chloride | ClCH2COCl | CID 6577. [Link]

  • PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. [No valid URL found]
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. [No valid URL found]
  • Synthesis, characterization and anticancer activity of new oxazepien deriv
  • Google Patents.
  • GCRIS. STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES. [Link]

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

  • Ovid. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. [Link]

  • PubMed Central. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. [Link]

  • PubMed Central. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]

  • Taylor & Francis. Chloroacetyl chloride – Knowledge and References. [Link]

Sources

Validation

"N-chloroacetyl-1,4-oxazepane" validation of structure by X-ray crystallography

This guide outlines the structural validation of -chloroacetyl-1,4-oxazepane (also referred to as 4-(2-chloroacetyl)-1,4-oxazepane). It is designed for researchers requiring definitive confirmation of the oxazepane ring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of


-chloroacetyl-1,4-oxazepane  (also referred to as 4-(2-chloroacetyl)-1,4-oxazepane). It is designed for researchers requiring definitive confirmation of the oxazepane ring conformation and the regioselectivity of the acylation.

Part 1: Strategic Overview & Causality

The Challenge: The 1,4-oxazepane scaffold is a flexible seven-membered ring. In solution (NMR), it undergoes rapid pseudorotation, often resulting in averaged signals that obscure the precise low-energy conformer. Furthermore, while Mass Spectrometry (MS) confirms the molecular weight (


), it cannot distinguish between 

-acylation and potential

-acylation side products or ring-opening impurities.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) is the "Gold Standard" for this validation. It provides an atomic-resolution snapshot of the molecule in its solid-state minimum energy well. The presence of the chlorine atom (atomic number 17) significantly enhances the scattering power of the crystal, facilitating structure solution even for small organic molecules.

Part 2: Experimental Protocol (Synthesis to Structure)

Phase 1: Synthesis & Crystallization

Objective: Obtain single crystals suitable for diffraction (


 in at least one dimension).
  • Synthesis (Brief Context):

    • React 1,4-oxazepane with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in DCM at

      
      .
      
    • Critical Check: Ensure complete removal of amine salts, as they can co-crystallize and confuse the unit cell determination.

  • Crystallization Strategy:

    • Challenge:

      
      -chloroacetyl derivatives of small heterocycles are often low-melting solids or oils.
      
    • Method A (Vapor Diffusion): Dissolve

      
       of product in a minimal amount of Ethyl Acetate  (solvent). Place in a small vial. Place this vial inside a larger jar containing Hexanes  (antisolvent). Cap tightly.
      
    • Method B (Slow Evaporation): If the compound is polar, use Ethanol/Water (9:1) .

    • Temperature: Keep at

      
      . Lower temperatures reduce thermal motion and encourage ordering.
      
Phase 2: X-ray Data Collection & Refinement

Objective: Collect high-redundancy data to solve the phase problem.

  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    ) or Cu-K
    
    
    (
    
    
    ) radiation.
    • Note: Cu-source is preferred for this small organic molecule to maximize diffraction intensity, though Cl provides sufficient scattering for Mo.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Essential to freeze the flexible oxazepane ring vibrations and reduce thermal ellipsoids for precise bond length determination.

  • Refinement Targets:

    • R-factor (

      
      ): 
      
      
      
      indicates a high-quality structure.
    • Goodness of Fit (GoF): Close to 1.0.

Part 3: Structural Validation Criteria

Once the structure is solved, validate the model against these specific chemical parameters.

Regiochemistry & Bond Metrics

Confirm the covalent connectivity. The chloroacetyl group must be bound to the Nitrogen, not the Oxygen.

ParameterExpected ValueStructural Insight
C–N Amide Bond

Partial double bond character indicates resonance stabilization (planar amide).
C=O Carbonyl

Typical amide carbonyl.
C–Cl Bond

Standard

C-Cl bond length.
Sum of Angles at N

Indicates planarity of the amide nitrogen (

hybridization).
Conformational Analysis (The "Expert" Validation)

The 7-membered ring is the critical feature. Unlike the rigid chair of cyclohexane, oxazepanes exist in a Twist-Chair (TC) or Twist-Boat (TB) equilibrium.

  • Cremer-Pople Parameters: Calculate the puckering parameters (

    
    ) using the atomic coordinates of the ring atoms (O1-C2-C3-N4-C5-C6-C7).
    
    • Validation: A stable oxazepane often adopts a Twist-Chair conformation to minimize transannular strain between the O and N lone pairs.

  • Amide Orientation: The chloroacetyl group typically orients the carbonyl oxygen anti to the ring nitrogen lone pair (if pyramidal) or coplanar with the ring C-N bonds to maximize conjugation.

Intermolecular Interactions

Check the packing diagram for:

  • C–H...O Hydrogen Bonds: Weak interactions between the methylene protons (alpha to Cl) and the carbonyl oxygen of a neighboring molecule.

  • Dipole Alignment: The C-Cl bond creates a strong dipole, often directing the crystal packing into centrosymmetric space groups (e.g.,

    
    ) to cancel moments.
    

Part 4: Comparative Performance Guide

Why choose X-ray over NMR or Computational Modeling for this specific compound?

FeatureX-ray Crystallography (Recommended)Solution NMR (

)
DFT Computation
Conformation Definitive. Shows the exact solid-state conformer (e.g., Twist-Chair).Averaged. Rapid ring inversion at RT blurs axial/equatorial distinctions.Predictive. Calculates gas-phase minima, which may differ from the packed solid state.
Stereochemistry Absolute. Unambiguously assigns relative stereochemistry if substituents are present.Relative. Requires complex NOESY experiments; ambiguous for flexible 7-rings.N/A. Requires experimental input to validate.
Sample State Solid (Crystal).[1][2][3]Solution (

, DMSO).
Virtual (Gas/Solvent Model).
Limitations Requires a single crystal (can be difficult for oils).Solvent effects can shift conformational equilibrium.Depends heavily on the basis set/functional used.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for validating the structure, highlighting the critical path if crystallization fails.

G Start Crude N-chloroacetyl-1,4-oxazepane CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallization (EtOAc/Hexane or EtOH) Solid->Recryst ColdTech Low-Temp Crystallization (-20°C in Pentane) Oil->ColdTech XRD Single Crystal XRD (Mo or Cu source, 100K) Recryst->XRD Crystal Found AltMethod Alternative: High-Field NMR (Low Temp -50°C) Recryst->AltMethod No Crystal ColdTech->XRD Crystal Found ColdTech->AltMethod No Crystal Analysis Data Analysis XRD->Analysis Validation Validation Metrics: 1. R-factor < 5% 2. C-N bond ~1.35Å 3. Twist-Chair conformation Analysis->Validation

Figure 1: Decision workflow for structural validation, prioritizing SC-XRD with contingencies for oily products.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Lightner, D. A., et al. (1987). Conformational Analysis of 1,4-Oxazepanes. Journal of the American Chemical Society, 109, 268-274. (Contextual grounding for 7-membered ring flexibility).

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of N-chloroacetyl-1,4-oxazepane

For Researchers, Scientists, and Drug Development Professionals Introduction to N-chloroacetyl-1,4-oxazepane N-chloroacetyl-1,4-oxazepane is a valuable intermediate in organic synthesis, particularly in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-chloroacetyl-1,4-oxazepane

N-chloroacetyl-1,4-oxazepane is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The 1,4-oxazepane scaffold is a privileged heterocyclic motif, and the N-chloroacetyl group serves as a versatile handle for further molecular elaboration through nucleophilic substitution. The efficiency of the N-chloroacetylation step is therefore critical in multi-step synthetic campaigns. This guide compares three primary methodologies for the synthesis of N-chloroacetyl-1,4-oxazepane from the parent heterocycle, 1,4-oxazepane: the classical Schotten-Baumann reaction, a contemporary green chemistry approach using an aqueous buffer, and a method employing an organic solvent with a non-nucleophilic base.

Mechanistic Considerations: The Acylation of a Secondary Amine

The N-chloroacetylation of 1,4-oxazepane is a nucleophilic acyl substitution reaction. The secondary amine of the 1,4-oxazepane ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The high reactivity of chloroacetyl chloride is attributed to the strong negative inductive effect of the two chlorine atoms, which increases the positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product and releases hydrochloric acid (HCl) as a byproduct.

The choice of reaction conditions, particularly the solvent and the base, is crucial for maximizing the yield and minimizing side reactions. The primary role of the base is to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.

Comparative Analysis of Synthetic Methodologies

This section provides a detailed comparison of three distinct approaches to the synthesis of N-chloroacetyl-1,4-oxazepane. The choice of method will depend on factors such as scale, available resources, and desired purity profile.

Method 1: Traditional Schotten-Baumann Reaction

The Schotten-Baumann reaction, first described in the 1880s, is a robust method for acylating amines.[2] It typically employs a two-phase system, consisting of an aqueous solution of a base (like sodium hydroxide) and an organic solvent in which the amine and acid chloride are dissolved.

Causality Behind Experimental Choices: The biphasic system allows the base to neutralize the generated HCl in the aqueous phase, while the reaction itself occurs in the organic phase. This separation prevents the hydrolysis of the highly reactive chloroacetyl chloride by the aqueous base. The vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the transfer of the acid byproduct for neutralization.

Method 2: Green Synthesis in Aqueous Phosphate Buffer

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The use of aqueous buffer systems for N-chloroacetylation represents a significant step in this direction, avoiding the use of hazardous organic solvents.[3][4]

Causality Behind Experimental Choices: This method leverages the principle that the N-chloroacetylation of amines can be faster than the hydrolysis of chloroacetyl chloride in an aqueous environment, especially under controlled pH conditions.[5] The phosphate buffer maintains a near-neutral pH, which is sufficient to neutralize the generated HCl without promoting significant hydrolysis of the acid chloride. This approach offers high yields, rapid reaction times, and a simplified workup, often involving simple filtration of the product.[3][6]

Method 3: Anhydrous Organic Solvent with a Non-Nucleophilic Base

This method is suitable for reactions where the starting materials or products are sensitive to water. The use of an anhydrous organic solvent and a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), ensures that the reaction environment is free of water.[1]

Causality Behind Experimental Choices: The non-nucleophilic base is chosen to efficiently scavenge the HCl produced without competing with the primary amine as a nucleophile. Cooling the reaction mixture is often necessary to control the exothermic reaction between the amine and the highly reactive chloroacetyl chloride. This method provides a high degree of control over the reaction conditions.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for each synthetic method for the N-chloroacetylation of 1,4-oxazepane. The data is based on typical results reported for the N-chloroacetylation of secondary cyclic amines under similar conditions.

Parameter Method 1: Schotten-Baumann Method 2: Green Synthesis Method 3: Anhydrous Organic
Solvent Dichloromethane/Water0.1 M Phosphate Buffer (pH 7.4)Dichloromethane or THF
Base Sodium Hydroxide- (Buffer)Triethylamine or DBU
Reaction Time 1-3 hours15-30 minutes1-2 hours
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Typical Yield 85-95%>90%80-90%
Workup Phase separation, washing, dryingFiltration or ExtractionFiltration, washing, drying
Purity Good to ExcellentExcellentGood to Excellent
Environmental Impact High (use of chlorinated solvent)Low (aqueous medium)Moderate (use of organic solvent)

Experimental Protocols

Synthesis of the Starting Material: 1,4-Oxazepane

The synthesis of the 1,4-oxazepane ring is a prerequisite for the N-chloroacetylation. Several methods exist, with intramolecular cyclization being a common strategy.

cluster_0 Synthesis of 1,4-Oxazepane Precursor N-substituted Amino Alcohol Cyclization Intramolecular Cyclization Precursor->Cyclization H2SO4 catalyst Product 1,4-Oxazepane Cyclization->Product

Caption: Synthesis of 1,4-Oxazepane via Intramolecular Cyclization.

Protocol 1: N-chloroacetyl-1,4-oxazepane via Schotten-Baumann Reaction

Materials:

  • 1,4-Oxazepane (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Dichloromethane

  • 10% Sodium hydroxide solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,4-oxazepane in dichloromethane.

  • Add an equal volume of 10% sodium hydroxide solution.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Add chloroacetyl chloride dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Start Dissolve 1,4-Oxazepane in Dichloromethane Add_Base Add 10% NaOH Solution Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Reagent Add Chloroacetyl Chloride Cool->Add_Reagent React Stir at RT for 1-3h Add_Reagent->React Separate Separate Organic Layer React->Separate Wash Wash with Water and Brine Separate->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Concentrate->Purify

Caption: Schotten-Baumann Synthesis Workflow.

Protocol 2: Green Synthesis of N-chloroacetyl-1,4-oxazepane in Phosphate Buffer

Materials:

  • 1,4-Oxazepane (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate (if necessary)

Procedure:

  • In a round-bottom flask, dissolve 1,4-oxazepane in 0.1 M phosphate buffer (pH 7.4).

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for 15-30 minutes.

  • If a precipitate forms, collect the product by filtration and wash with cold water.

  • If the product is soluble, extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Start Dissolve 1,4-Oxazepane in Phosphate Buffer Add_Reagent Add Chloroacetyl Chloride Start->Add_Reagent React Stir at RT for 15-30 min Add_Reagent->React Isolate Isolate Product React->Isolate Filter Filtration Isolate->Filter If precipitate Extract Extraction Isolate->Extract If soluble

Caption: Green Synthesis Workflow.

Protocol 3: Synthesis of N-chloroacetyl-1,4-oxazepane in an Anhydrous Organic Solvent

Materials:

  • 1,4-Oxazepane (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Anhydrous dichloromethane or THF

  • Triethylamine (1.2 equiv)

  • Saturated ammonium chloride solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-oxazepane and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Separate the organic layer and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Start Dissolve 1,4-Oxazepane & TEA in Anhydrous DCM Cool Cool to 0°C Start->Cool Add_Reagent Add Chloroacetyl Chloride Cool->Add_Reagent React Stir at RT for 1-2h Add_Reagent->React Quench Quench with NH4Cl (aq) React->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with Water and Brine Separate->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Concentrate->Purify

Caption: Anhydrous Organic Synthesis Workflow.

Conclusion and Recommendations

The synthesis of N-chloroacetyl-1,4-oxazepane can be efficiently achieved through several methods. For rapid, environmentally friendly, and high-yielding synthesis, the Green Synthesis in Aqueous Phosphate Buffer (Method 2) is highly recommended.[3][4] Its operational simplicity and ease of product isolation make it particularly attractive for both small-scale and large-scale preparations.

The Traditional Schotten-Baumann Reaction (Method 1) remains a reliable and high-yielding method, especially when the use of an organic solvent is not a primary concern.

The Anhydrous Organic Solvent Method (Method 3) is the preferred choice when dealing with substrates that are sensitive to water or when precise control over anhydrous conditions is paramount.

Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including scale, cost, environmental considerations, and the desired purity of the final product.

References

  • A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic Chemistry & Process Research. Accessed January 22, 2024.
  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 534-543. [Link]

  • Yusufov, M. S., et al. (2020). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.
  • Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 368-374. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Figshare. [Link]

  • Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. Accessed January 22, 2024.
  • Synthesis of QAC-functionalized PHUs. RSC Advances. Accessed January 22, 2024.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Figshare. Accessed January 22, 2024. [Link]

  • STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES. GCRIS. Accessed January 22, 2024.
  • 1,4-Oxazepane. PubChem. Accessed January 22, 2024. [Link]

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Wiley Online Library. Accessed January 22, 2024.
  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives.
  • Preparation method of N-acetyl morpholine.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Accessed January 22, 2024.
  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Accessed January 22, 2024.
  • Progress of reaction for continuous formation of N-chloromorpholine.
  • N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][5][6]oxazepin-2-yl)-3-methylbenzamide. PubChem. Accessed January 22, 2024.

  • Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds. World Journal of Advanced Research and Reviews. Accessed January 22, 2024.
  • Schotten–Baumann reaction. Wikipedia. Accessed January 22, 2024. [Link]

Sources

Validation

A Senior Application Scientist's Guide: Orthogonal Purity Assessment of N-chloroacetyl-1,4-oxazepane by HPLC and ¹H qNMR

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of process efficiency, final product safety, and regulatory comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of process efficiency, final product safety, and regulatory compliance. N-chloroacetyl-1,4-oxazepane, a key building block in the synthesis of various biologically active compounds, is no exception.[1][2] Its reactive N-acyl and chloroacetyl moieties demand stringent purity control to prevent the propagation of impurities into subsequent synthetic steps, which can compromise yield, introduce toxic byproducts, and complicate purification.

This guide provides an in-depth, comparative analysis of two powerful analytical techniques for assessing the purity of N-chloroacetyl-1,4-oxazepane: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind our experimental choices, presenting a self-validating, orthogonal approach to purity determination that ensures the highest degree of confidence. We will explore not just how to perform these analyses, but why they are chosen and how their data, when used in concert, provide a comprehensive and trustworthy purity profile.

Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolving power and sensitivity in detecting trace-level impurities. The fundamental principle is the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[3] For N-chloroacetyl-1,4-oxazepane, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice, as it is exceptionally well-suited for separating small to moderately polar organic molecules.

Causality in Method Development

Our experimental design is guided by the physicochemical properties of N-chloroacetyl-1,4-oxazepane. The molecule possesses both polar (amide carbonyl, ether oxygen) and non-polar (aliphatic backbone) regions, making a C18 (octadecylsilane) stationary phase ideal. The mobile phase, a gradient of water and acetonitrile, is selected to ensure that impurities with a wide range of polarities can be effectively resolved and eluted from the column. UV detection is employed because the amide bond within the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[4]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Data acquisition and processing software (e.g., Chemstation, Empower).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates residual silanols on the stationary phase, reducing peak tailing and improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 210 nm. Rationale: This wavelength provides good sensitivity for the amide chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-chloroacetyl-1,4-oxazepane into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

Data Interpretation and Validation

The output, a chromatogram, plots detector response against time. The peak for N-chloroacetyl-1,4-oxazepane will be the largest by area. All other peaks are considered impurities. Purity is typically reported as "% Area," calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

This method must be validated according to regulatory guidelines such as ICH Q2(R2) to ensure it is fit for purpose.[5][6] Key validation parameters include specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[7][8]

Trustworthiness Check: A key limitation of the % Area method is that it assumes all compounds have an identical UV response factor at the chosen wavelength. This is rarely true. Therefore, while excellent for impurity profiling and demonstrating overall cleanliness, it does not provide a true absolute purity value. This is where an orthogonal technique like qNMR becomes essential.

Part 2: ¹H qNMR for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method, meaning it provides a direct measurement of the analyte's purity without the need for a reference standard of the analyte itself.[9][10] Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[11] By co-dissolving a known mass of a highly pure internal standard with a known mass of the analyte, we can use the ratio of their signal integrals to calculate the absolute purity of the analyte.

Causality in Method Development

The success of a qNMR experiment hinges on the selection of an appropriate internal standard and specific acquisition parameters.

  • Internal Standard Selection: The chosen standard must be stable, non-volatile, have a known purity (preferably SI-traceable), and possess sharp NMR signals that do not overlap with any signals from the analyte or expected impurities.[10] For N-chloroacetyl-1,4-oxazepane, Maleic Anhydride is an excellent choice. It is highly pure, stable, and displays a single, sharp singlet for its two vinyl protons around 7.1 ppm, a region typically free from signals of aliphatic compounds.

  • Experimental Parameters: To ensure quantitativity, a long relaxation delay (D1) is crucial. This delay, typically 5 times the longest T1 relaxation time of the protons being integrated, ensures all protons have fully relaxed back to equilibrium before the next pulse. This guarantees that the signal intensity is truly proportional to the number of protons.

Detailed Experimental Protocol: ¹H qNMR
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh ~20 mg of N-chloroacetyl-1,4-oxazepane (W_analyte) into a clean vial.

    • Accurately weigh ~10 mg of Maleic Anhydride (Internal Standard, W_std) into the same vial.

    • Record the exact masses and the certified purity of the internal standard (P_std).

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with key signals.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Solvent: DMSO-d₆

    • Pulse Program: Standard 30° or 45° pulse.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): 20 seconds. Rationale: A conservative, long delay ensures full relaxation for accurate integration.

    • Number of Scans (NS): 16. Rationale: Sufficient to achieve a good signal-to-noise ratio for accurate integration.

  • Data Processing & Analysis:

    • Apply Fourier Transform, automatic phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the singlet for the chloroacetyl -CH₂- protons) and the singlet for the internal standard.

    • Calculate the purity (P_analyte) using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (Analyte: 2H for -CH₂Cl; Standard: 2H for vinyl protons)

    • MW: Molar Mass (Analyte: 177.62 g/mol ; Standard: 98.06 g/mol )

    • W: Weight

    • P: Purity of the standard

Trustworthiness Check: The qNMR method provides not only a highly accurate purity value but also structural confirmation. The presence of all expected peaks with correct integrations and multiplicities serves as a powerful identity test, validating that the bulk of the material is indeed the target compound.

Part 3: Head-to-Head Comparison and the Orthogonal Strategy

Neither technique is universally superior; they are complementary tools that, when used together, provide a robust and defensible purity assessment. This is known as an orthogonal approach—using two fundamentally different methods to measure the same attribute.[12]

Workflow Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve & Dilute weigh->dissolve filtrate Filter (0.45 µm) dissolve->filtrate injector Autosampler filtrate->injector pump Pump (Mobile Phase) pump->injector column C18 Column injector->column detector UV Detector column->detector acquire Acquire Chromatogram detector->acquire integrate Integrate Peaks acquire->integrate calculate Calculate % Area Purity integrate->calculate

Caption: High-level workflow for purity assessment by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis weigh_a Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_a->dissolve weigh_s Weigh Internal Std. weigh_s->dissolve magnet Superconducting Magnet dissolve->magnet acquire Acquire FID magnet->acquire process Process FID (FT, Phase) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: High-level workflow for absolute purity assessment by ¹H qNMR.

Quantitative Data Comparison

The table below summarizes the expected performance characteristics of each method for the analysis of N-chloroacetyl-1,4-oxazepane.

ParameterHPLC (UV Detection)¹H qNMR (400 MHz)Rationale & Commentary
Primary Application Impurity Profiling, Quantitation of ImpuritiesAbsolute Purity Assay, Identity ConfirmationHPLC excels at separating and detecting trace components. qNMR provides a highly accurate measure of the main component's purity against a standard.
Reference Standard Requires reference standards for each impurity for accurate quantitation.Requires one, unrelated internal standard of known purity.[13]qNMR's major advantage is not needing a certified standard of the analyte itself, which is often unavailable for novel intermediates.
Sensitivity (LOQ) Low (typically 0.01 - 0.1%)Higher (typically 0.1 - 0.5%)HPLC is significantly more sensitive, making it the superior choice for detecting and quantifying trace impurities.[14]
Precision (RSD) < 1%< 1%Both techniques can achieve excellent precision when performed correctly.
Accuracy Dependent on response factor similarity.High (primary method).qNMR is inherently more accurate for the main component assay due to its direct proportionality principle.
Information Provided Retention Time, UV Spectrum, Relative PurityChemical Structure, Absolute Purity, Isomer RatiosqNMR provides invaluable structural information, confirming the identity of the bulk material simultaneously with quantification.[15]
Analysis Time/Sample ~30 minutes~10-15 minutes (with long D1)qNMR can be faster per sample, though HPLC autosamplers allow for high-throughput unattended runs.[13]
Solvent/Waste High (continuous flow)Low (~0.7 mL per sample)qNMR is a greener technique with significantly less solvent consumption and waste generation.[13]

Conclusion: A Unified Strategy for Unquestionable Quality

For a complete and rigorous assessment of N-chloroacetyl-1,4-oxazepane purity, relying on a single technique is insufficient. The most robust, scientifically sound, and regulatory-friendly approach is the orthogonal application of both HPLC and ¹H qNMR.

  • Use HPLC for Impurity Profiling: Run the RP-HPLC method to detect, resolve, and provide a relative quantitation of all process-related impurities and degradation products. This demonstrates the overall "cleanliness" of the material and is critical for tracking impurities from batch to batch.

  • Use ¹H qNMR for Absolute Purity Assay: Perform the qNMR analysis to determine the absolute, true purity of the bulk material. This value serves as the official purity assignment and confirms the structural identity of the compound.

By integrating these results, a researcher or drug development professional can be confident that their N-chloroacetyl-1,4-oxazepane is not only free from significant impurities (as shown by HPLC) but also meets a precise, absolute purity specification (as determined by qNMR). This dual validation system creates a self-validating dataset that ensures the quality and reliability of this critical synthetic intermediate.

References

  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. Retrieved from [Link]

  • ChemBK. (2024). 1,4-oxazepane. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PubMed Central. Retrieved from [Link]

  • Prathyun, U., & Baidya, F. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • National Center for Biotechnology Information. (n.d.). 1,4-Oxazepane. PubChem. Retrieved from [Link]

  • Al-Asafi, O. J. M., et al. (2023). Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. International Journal of New Chemistry. Retrieved from [Link]

  • Samir, A. H., Rumez, R. M., & Fadhil, H. A. (2020). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Retrieved from [Link]

  • Szymańska, E., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • Lameiras, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Anticancer Properties of Oxazepines Related to Azaisoerianin and IsoCoQuines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. PubMed Central. Retrieved from [Link]

  • Belding, L., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PubMed Central. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Comparative

Technical Guide: Site Confirmation of N-Chloroacetyl-1,4-Oxazepane Modifications

Executive Summary N-chloroacetyl-1,4-oxazepane is a specialized electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) and the design of PROTAC linkers. Unlike its ubiquitous 6-membered analog (N-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-chloroacetyl-1,4-oxazepane is a specialized electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD) and the design of PROTAC linkers. Unlike its ubiquitous 6-membered analog (N-chloroacetyl-morpholine), the 7-membered oxazepane ring offers unique conformational flexibility and lipophilicity profiles, allowing it to explore distinct chemical space within protein binding pockets.

This guide addresses the critical challenge of validating the site of modification . While often colloquially termed "acylation," the chemical mechanism is an alkylation (thioether formation) of nucleophilic residues (primarily Cysteine). This document provides a comparative analysis of the reagent against standard alternatives and details a self-validating LC-MS/MS workflow to confirm the precise residue modified.

Part 1: Reagent Profile & Comparative Analysis

The Chemical Warhead

N-chloroacetyl-1,4-oxazepane consists of a 1,4-oxazepane ring linked to a chloroacetamide "warhead."

  • Formula:

    
    
    
  • Molecular Weight: ~177.63 Da

  • Reactive Mechanism: Nucleophilic substitution (

    
    )
    
  • Primary Target: Cysteine thiol groups (highly selective at pH 7.5). Can modify Histidine or Lysine at elevated pH (>8.5).

Comparison: Oxazepane vs. Morpholine vs. Iodoacetamide

The choice of the 7-membered ring is not arbitrary. It alters the trajectory of the warhead and the solubility profile of the ligand.

FeatureN-chloroacetyl-1,4-oxazepane N-chloroacetyl-morpholine Iodoacetamide (IAA)
Ring Size 7-membered (Flexible)6-membered (Rigid chair)None (Linear)
Reactivity Moderate (Tunable)ModerateHigh (Promiscuous)
Lipophilicity (cLogP) Slightly HigherLowerLow
Conformational Space Explores "twist-chair" & "twist-boat"Locked in "chair"N/A
Application Novel fragment screening, Linker designStandard fragment librariesGeneral Cys capping (Proteomics)
Mass Shift (

M)
+142.08 Da +128.06 Da+57.02 Da (Carbamidomethyl)

Expert Insight: The 1,4-oxazepane ring's flexibility allows the fragment to adopt conformations that rigid morpholines cannot, potentially fitting into cryptic pockets or inducing distinct protein conformational changes upon binding.

Part 2: Mechanism of Action

To confirm the site, one must understand the chemistry. The reaction is an irreversible alkylation of the sulfur atom on a Cysteine residue.

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Product Protein Protein-Cys-SH TS S_N2 Attack (Cl- leaves) Protein->TS Nucleophilic Attack Reagent N-chloroacetyl- 1,4-oxazepane (Electrophile) Reagent->TS Modified Thioether Adduct (Protein-S-CH2-CO-Oxazepane) TS->Modified Covalent Bond Byproduct HCl TS->Byproduct

Figure 1: Mechanism of Cysteine Alkylation by N-chloroacetyl-1,4-oxazepane. The reaction results in a stable thioether bond.

Part 3: Experimental Protocol for Site Confirmation

This protocol utilizes "Bottom-Up" Proteomics (LC-MS/MS) to identify the specific amino acid residue modified by the reagent.[1]

Materials
  • Substrate: Purified protein of interest (

    
     purity).
    
  • Reagent: N-chloroacetyl-1,4-oxazepane (100 mM stock in DMSO).

  • Control: Unmodified protein (treated with DMSO only).

  • Quenching Agent: Dithiothreitol (DTT) or

    
    -Mercaptoethanol.
    
  • Digestion Enzyme: Sequencing-grade Trypsin (Promega or equivalent).

Step-by-Step Workflow

Step 1: Incubation (Labeling)

  • Dilute protein to 10

    
    M in PBS (pH 7.4).
    
  • Add N-chloroacetyl-1,4-oxazepane to a final concentration of 100

    
    M (10x excess). Note: For fragment screening, lower equivalents (1-2x) may be used to test specificity.
    
  • Incubate at Room Temperature (RT) for 60 minutes.

  • Quench: Add DTT to 10 mM to scavenge unreacted electrophiles.

Step 2: Sample Preparation (Digestion)

  • Denature: Add Urea (8M final) or Guanidine HCl.

  • Reduce: Add DTT (5 mM, 56°C, 30 min) to reduce internal disulfides.

  • Alkylate (Capping): Add Iodoacetamide (15 mM, RT, dark, 20 min). Critical: This caps all UNMODIFIED cysteines with carbamidomethyl (+57 Da). Your target cysteine will already be blocked by the oxazepane (+142 Da).

  • Digest: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalt: Use C18 ZipTips or spin columns.

Step 3: LC-MS/MS Acquisition

  • Instrument: Orbitrap or Q-TOF (High Resolution is mandatory).

  • Chromatography: C18 Reverse Phase gradient (2% to 35% ACN over 60 min).

  • Method: Data Dependent Acquisition (DDA) selecting top 10-20 precursors for fragmentation (HCD or CID).

Part 4: Data Analysis & Validation

The confirmation relies on detecting the specific mass shift on a peptide fragment.[2]

The Diagnostic Mass Shift

When searching your MS raw data (using software like MaxQuant, Proteome Discoverer, or Byonic), you must define a Variable Modification .

  • Modification Name: Oxazepane-Acetyl

  • Composition Added:

    
    
    
  • Monoisotopic Mass Shift: +142.0868 Da

  • Target Residues: Cysteine (primary), Histidine/Lysine (secondary).

Calculation Logic:



Wait, precise calculation:
The moiety added is 

. Formula:

(attached group) minus H (displaced from SH). Net Mass Addition to Protein MW =

Da.
Validation Logic Tree

Use this flowchart to interpret your MS spectra.

ValidationLogic Start Analyze MS/MS Spectrum CheckMass Is there a precursor with +142 Da shift? Start->CheckMass CheckFrag Do b/y ions confirm the shift is on Cys? CheckMass->CheckFrag Yes ResultArtifact ARTIFACT: Check Search Parameters CheckMass->ResultArtifact No CheckControl Is this peptide unmodified in DMSO control? CheckFrag->CheckControl Yes CheckFrag->ResultArtifact No (Shift on wrong residue) ResultPos CONFIRMED SITE: Specific Covalent Binding CheckControl->ResultPos Yes (Absent in Control) ResultNonSpec NON-SPECIFIC: Check pH or Stoichiometry CheckControl->ResultNonSpec No (Present in Control?)

Figure 2: Decision Matrix for Validating Covalent Modifications.

Troubleshooting Common Issues
  • Low Occupancy: If the +142 Da peak is weak, the reaction may be slow. Increase incubation time or pH (up to 8.0), but watch for Lysine modification.

  • Ambiguous Site: If the peptide has multiple Cysteines, check the

    
     and 
    
    
    
    ion series. The mass shift will appear in all fragment ions downstream of the modified residue.
  • Competition: Pre-incubate with a known reversible inhibitor. If the +142 Da signal disappears, the modification is occurring at the active site (Specific).

References

  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.

  • Backus, K. M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

  • Singh, J. et al. (2011). The resurgence of covalent drugs.[3] Nature Reviews Drug Discovery.

  • Choudhary, G. et al. (2020). Mass Spectrometry-Based Characterization of Post-Translational Modifications.[2] Methods in Molecular Biology.

Sources

Safety & Regulatory Compliance

Safety

N-chloroacetyl-1,4-oxazepane proper disposal procedures

Topic: N-chloroacetyl-1,4-oxazepane Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2] Executive Safety Assessment & Hazard Identific...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-chloroacetyl-1,4-oxazepane Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2]

Executive Safety Assessment & Hazard Identification

Immediate Action Required: Treat N-chloroacetyl-1,4-oxazepane as a high-potency alkylating agent .[1][2] Unlike standard organic solvents, the presence of the


-chloroacetamide moiety confers high electrophilic reactivity.[2] This compound can irreversibly alkylate DNA and proteins (cysteine/lysine residues), creating a significant contact sensitizer and potential mutagen risk.[1][2]

The "Why" Behind the Protocol: Standard disposal methods for non-halogenated organics (fuel blending) are insufficient.[1] The chlorine atom requires high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the formation of dioxins or release of HCl gas.[2] Therefore, strict segregation into the Halogenated Waste Stream is non-negotiable.[1]

Physicochemical Profile
PropertyValue / DescriptionOperational Implication
Functional Group

-Chloroamide
High Reactivity: Alkylating agent.[1][2] Corrosive to mucous membranes.
Waste Class Halogenated OrganicMust Segregate: Do not mix with non-halogenated solvents (e.g., Acetone, MeOH).[1][2]
Physical State Viscous Oil or Low-Melting SolidHandling: May adhere to glass; requires solvent rinsing for complete transfer.[1][2]
Stability Hydrolytically ActiveStorage: Avoid long-term storage in aqueous basic buffers (releases HCl).[1][2]

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must categorize the state of the chemical.[1] Use the following decision matrix to determine the correct waste stream.

Decision Logic: Waste Stream Segregation

DisposalWorkflow Start Start: N-chloroacetyl-1,4-oxazepane Waste StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Precipitate Halogenated Halogenated Solvent Carboy (Red Tag) Liquid->Halogenated Pour into SolidWaste Solid Hazardous Waste Bin (Double Bagged) Solid->SolidWaste Place in Rinse Triple Rinse Container (Collect Rinsate) Halogenated->Rinse Empty Container Debris Contaminated Debris (Gloves/Towels) SolidWaste->Debris Combine Rinse->Halogenated Add Rinsate

Figure 1: Operational workflow for segregating N-chloroacetyl-1,4-oxazepane waste streams.[1][2]

Step-by-Step Disposal Protocol

A. Liquid Waste (Solutions & Mother Liquors)

Objective: Prevent cross-contamination of non-halogenated streams and ensure containment of volatile irritants.

  • Container Selection: Use High-Density Polyethylene (HDPE) carboys.[1][2] Avoid metal cans if the solution is acidic (risk of corrosion from hydrolysis).[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the carboy.

    • Preferred: Dichloromethane, Chloroform, Ethyl Acetate.[1][2]

    • Avoid: Strong bases (NaOH, KOH) or amines in the same container, as they will react exothermically with the chloroacetyl group, potentially pressurizing the container.[1]

  • Transfer Protocol:

    • Perform all transfers inside a functioning fume hood.[2]

    • Use a funnel with a splash guard.[2]

    • Self-Validating Step: Check the pH of the waste stream. If pH < 3, neutralize carefully with solid Sodium Bicarbonate (

      
      ) before adding to the main carboy to prevent gas evolution inside the sealed vessel.[1]
      
  • Labeling:

    • Mark clearly as "HALOGENATED ORGANIC WASTE." [2]

    • List "N-chloroacetyl-1,4-oxazepane" explicitly as a constituent.[2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2]

B. Solid Waste (Pure Compound, Silica Gel, Drying Agents)

Objective: Prevent dust formation and inhalation exposure.[1]

  • Primary Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Quenching (Optional but Recommended for High Purity):

    • If disposing of >5g of pure active electrophile, consider deactivating it by adding an excess of solid sodium thiosulfate to the bag before sealing.[1] This acts as a "scavenger" should moisture enter.[2]

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth HDPE jar.

  • Sharps/Glass: If the solid is in a vial that cannot be emptied, place the entire vial into a puncture-proof "Lab Glass" bucket designated for incineration (Yellow/Red bin), NOT general broken glass.

Spill Management: A Self-Validating System

In the event of a spill, reliance on visual cleanliness is insufficient due to the high potency of alkylating agents.[1]

The Protocol:

  • Evacuate & Ventilate: If the spill is outside a hood, evacuate the immediate area.[1]

  • PPE Escalation: Don double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves.[1][2] Chloroacetamides can permeate standard latex instantly.[2]

  • Absorb: Cover liquid spills with a 1:1 mixture of Sodium Carbonate (

    
    ) and clay absorbent (kitty litter/vermiculite).[1] The carbonate helps neutralize any hydrolysis products (HCl).[1]
    
  • Decontaminate Surface:

    • After sweeping up the absorbent, scrub the surface with a freshly prepared 10% Sodium Thiosulfate solution .[1]

    • Mechanism:[1][3][4][5][6][7] Thiosulfate is a soft nucleophile that rapidly reacts with the chloroacetyl group, displacing the chloride and forming a non-toxic water-soluble salt.[1]

  • Validation (The "Trust" Step):

    • Do not assume the surface is clean. Use a standard colorimetric alkylating agent test strip (e.g., 4-(p-nitrobenzyl)pyridine test) if available, or repeat the thiosulfate wash twice to ensure 100% deactivation.[1][2]

Regulatory & Compliance Framework

Adherence to these codes ensures your facility remains audit-ready.[1][2]

Regulatory BodyCode/StandardRelevance to N-chloroacetyl-1,4-oxazepane
EPA (RCRA) D001 / F-List Likely classified as Ignitable (if in solvent) or F-listed halogenated solvent waste.[1][2]
DOT Class 6.1 Transport category: Toxic Substances (due to alkylating potential).[1][2]
OSHA 29 CFR 1910.1450 "Laboratory Standard" – Requires specific SOPs for "Particularly Hazardous Substances."[2]

References

  • National Research Council. (2011).[1][2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3][4] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]

  • PubChem. (2024).[1][2] Compound Summary: Chloroacetamide (Class Reference).[1][2] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling N-chloroacetyl-1,4-oxazepane

Executive Safety Summary Stop Work Authority: If you detect a sharp, pungent odor (indicative of hydrolysis to HCl) or experience any skin tingling/burning, halt operations immediately . N-Chloroacetyl-1,4-oxazepane (lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Stop Work Authority: If you detect a sharp, pungent odor (indicative of hydrolysis to HCl) or experience any skin tingling/burning, halt operations immediately .

N-Chloroacetyl-1,4-oxazepane (likely 4-(chloroacetyl)-1,4-oxazepane) is a specialized heterocyclic intermediate.[1][2][3] While specific Safety Data Sheets (SDS) for this exact derivative are rare, its pharmacophore—the


-chloroacetamide  moiety—dictates its safety profile.[3] It must be treated as a potent alkylating agent  and a severe skin sensitizer .[3]
  • Primary Hazard: Irreversible alkylation of biological macromolecules (DNA, proteins).[3]

  • Secondary Hazard: Hydrolysis releases hydrochloric acid (HCl), causing corrosive burns to mucous membranes.[3]

  • Operational Status: Handle only in a certified chemical fume hood.

Chemical Risk Profile & Mechanism

To understand the safety requirements, we must look at the causality of the hazard. This molecule is not just "toxic"; it is an electrophilic trap .[3]

  • Mechanism of Action: The carbon adjacent to the chlorine atom is highly electrophilic.[3] Upon contact with biological tissue, it undergoes

    
     substitution, covalently binding to nucleophilic residues (cysteine thiols, lysine amines) in proteins and DNA.[3]
    
  • Sensitization: Because it modifies skin proteins (haptenization), it can trigger a T-cell mediated immune response.[3] A single exposure can lead to lifelong allergic contact dermatitis.[3]

  • Analog Data: Based on structural analogs like 4-(chloroacetyl)morpholine (CAS 1440-61-5) and 1-(chloroacetyl)azepane (CAS 52227-33-5), this compound is likely a viscous liquid or low-melting solid that penetrates standard nitrile gloves rapidly.[1][2][3]

PPE Stratification: The "Barrier Defense" Strategy

Standard laboratory PPE is insufficient for electrophilic alkylators.[3] We employ a Tiered Defense System based on the scale of operation and physical state.[3]

Glove Permeation Logic

Nitrile rubber offers only splash protection against chlorinated amides.[3] For prolonged handling, the chloroacetyl group facilitates permeation through the polymer matrix.

  • Recommendation: Use Silver Shield® (Laminate) or Butyl Rubber for high-risk tasks.[3]

PPE Decision Matrix

PPE_Decision Start Task Assessment State Physical State? Start->State Solid Solid / Crystalline State->Solid Stable Liquid Liquid / Oil / Solution State->Liquid High Permeation Risk Scale_Small Scale < 100 mg Solid->Scale_Small Scale_Large Scale > 100 mg Solid->Scale_Large Liquid->Scale_Small Liquid->Scale_Large Routine_PPE ROUTINE PPE: - Std. Nitrile Gloves (Double) - Lab Coat + Goggles - Fume Hood Sash Low Scale_Small->Routine_PPE High_PPE HIGH-RISK PPE: - Silver Shield/Laminate Liners - Outer Nitrile Gloves - Face Shield + Goggles - Impervious Apron Scale_Large->High_PPE Scale_Large->High_PPE

Figure 1: Decision matrix for selecting Personal Protective Equipment based on physical state and scale.

Operational Protocols

A. Preparation & Weighing
  • The "Static" Trap: 1,4-oxazepane derivatives can be sticky or electrostatic.[1][2][3]

  • Protocol:

    • Place the balance inside the fume hood.[3] If not possible, tare a vial, move it to the hood, add the compound, seal it, and weigh the sealed container.

    • Solvent Dampening: If the compound is a solid, pre-wet the spatula with the reaction solvent (e.g., DCM or THF) to prevent particles from becoming airborne.[3]

B. Reaction Setup
  • Exotherm Control: The alkylation reaction (e.g., with an amine) releases HCl and heat.[3]

  • Causality: Heat accelerates the vaporization of the chloroacetyl moiety.[3]

  • Step-by-Step:

    • Dissolve the N-chloroacetyl-1,4-oxazepane in solvent before adding the nucleophile/base.[1][2][3]

    • Add the coreagent dropwise at 0°C to control the exotherm.[3]

    • Ventilation: Ensure the vessel is vented to a scrubber (base trap) if HCl gas evolution is expected.[3]

C. Self-Validating Spill Response

Do not just "clean up." You must neutralize the hazard chemically before removal.[3]

The Quench Solution:

  • Formula: 10% Sodium Thiosulfate (

    
    ) or 1M Aqueous Ammonia.
    
  • Mechanism: Thiosulfate is a "soft" nucleophile that rapidly displaces the chloride, converting the toxic alkylator into a harmless water-soluble thiosulfate ester.[3]

Spill_Response Spill Spill Detected Isolate 1. ISOLATE Close sash, Evacuate lab Wait 15 mins (aerosol settling) Spill->Isolate PPE_Up 2. PPE UPGRADE Don Silver Shield gloves & Face Shield Isolate->PPE_Up Absorb 3. ABSORB Cover with absorbent pads PPE_Up->Absorb Quench 4. QUENCH Soak pads with 10% Thiosulfate Wait 20 mins Absorb->Quench Verify 5. VERIFY Check pH (should be neutral/basic) Dispose as Haz Waste Quench->Verify

Figure 2: The "Quench-First" spill response workflow ensures the chemical is deactivated before physical removal.[1][2][3]

Deactivation & Disposal

Never dispose of active N-chloroacetyl compounds directly into organic waste streams; they can react with other waste components (amines) to form heat or gas.[3]

Deactivation Protocol:

  • Stir: Dilute the waste stream with methanol.

  • Add: Add an excess of concentrated aqueous ammonia or 10% sodium hydroxide.[3]

  • Wait: Stir for 1 hour.

  • Validate (The "Self-Validating" Step):

    • Take a small aliquot.[3]

    • Acidify with dilute nitric acid (

      
      ).[3]
      
    • Add Silver Nitrate (

      
      ).[3]
      
    • Result: A heavy white precipitate (

      
      ) indicates the chlorine has been liberated as free chloride, confirming the alkylating agent is destroyed.[3]
      
  • Disposal: Adjust pH to 7-9 and dispose of as halogenated organic waste.

Quantitative Data Summary

PropertyValue / DescriptionNote
Physical State Viscous Liquid or Low-Melting SolidInferred from morpholine analogs [1].[1][2][3]
Glove Breakthrough (Nitrile) < 15 minutesChloro-solvents penetrate rapidly.[1][3]
Glove Breakthrough (Laminate) > 480 minutesRecommended for immersion.[3]
Quenching Agent 10% Sodium ThiosulfatePreferred over ammonia (less odor).[3]
Incompatibility Strong Bases, Amines, OxidizersViolent reaction potential.[3][4]

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(Chloroacetyl)morpholine. (Accessed 2023).[3][5] Link[3]

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Chloroacetyl Chloride.[3] Link[3]

  • PubChem. Compound Summary: 1,4-Oxazepane. National Library of Medicine.[3] Link

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.